An In-depth Technical Guide to 6-Methoxy-4-methylnicotinaldehyde: A Key Building Block in Medicinal Chemistry
A Note on Nomenclature: This guide focuses on the chemical compound with the CAS number 123506-66-1. While the topic requested was "5-Methoxy-4-methylnicotinaldehyde," extensive database searches indicate that the common...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Nomenclature: This guide focuses on the chemical compound with the CAS number 123506-66-1. While the topic requested was "5-Methoxy-4-methylnicotinaldehyde," extensive database searches indicate that the commonly available and referenced isomer is 6-Methoxy-4-methylnicotinaldehyde . The nomenclature of substituted pyridines can be ambiguous, and it is likely that "6-Methoxy-4-methylnicotinaldehyde" is the compound of interest for research and development applications.
Introduction: A Versatile Scaffold for Drug Discovery
6-Methoxy-4-methylnicotinaldehyde is a substituted pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a reactive aldehyde group and a decorated pyridine ring, make it a valuable starting material for the synthesis of a wide array of complex molecules with potential therapeutic applications. The methoxy and methyl groups on the pyridine ring influence the molecule's electronic and steric properties, providing a nuanced platform for developing derivatives with diverse biological activities.[1]
This guide provides a comprehensive overview of 6-Methoxy-4-methylnicotinaldehyde, including its chemical properties, synthesis, and key applications, with a focus on its role as a precursor to novel therapeutic agents.
Chemical Properties and Identifiers
A clear understanding of a compound's fundamental properties is crucial for its effective use in a research setting. The key identifiers and physicochemical properties of 6-Methoxy-4-methylnicotinaldehyde are summarized below.
The synthesis of 6-Methoxy-4-methylnicotinaldehyde is a multi-step process that is typically performed by specialized chemical suppliers. While specific proprietary methods may vary, a general synthetic approach can be conceptualized as follows, starting from commercially available precursors.
Caption: A generalized workflow for the synthesis of 6-Methoxy-4-methylnicotinaldehyde.
Representative Synthetic Protocol:
Ring Formation/Modification: Starting with simpler, commercially available pyridine or piperidine derivatives, a series of reactions would be employed to introduce the methyl and methoxy substituents at the desired positions.
Formylation: The introduction of the aldehyde group onto the pyridine ring is a critical step. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction or by using organometallic reagents.
Purification: The final product would be isolated and purified using standard techniques like crystallization or column chromatography to achieve the high purity required for pharmaceutical applications.
Applications in Research and Drug Development
The true value of 6-Methoxy-4-methylnicotinaldehyde lies in its utility as a versatile building block for the creation of more complex and biologically active compounds.
Development of Nicotinamide Derivatives
This compound is particularly valuable in the synthesis of nicotinamide derivatives.[1] Nicotinamide, a form of vitamin B3, is a core component of the coenzymes NAD+ and NADP+, which are central to cellular metabolism. Derivatives of nicotinamide are being investigated for a wide range of therapeutic areas, including:
Neurological Disorders: By modifying the nicotinamide scaffold, researchers can develop compounds that may modulate the activity of enzymes involved in neuroinflammation and neurodegeneration.
Metabolic Disorders: Novel nicotinamide derivatives are being explored for their potential to influence metabolic pathways, offering new avenues for the treatment of diseases like diabetes and obesity.
Synthesis of Heterocyclic Compounds
6-Methoxy-4-methylnicotinaldehyde serves as a key intermediate in the synthesis of a variety of heterocyclic compounds.[1] These compounds are essential in the design of new therapeutic agents and crop protection chemicals.[1] The aldehyde functional group provides a convenient handle for a range of chemical transformations, allowing for the construction of diverse molecular architectures.
Experimental Protocols: Derivatization of 6-Methoxy-4-methylnicotinaldehyde
The aldehyde group is a prime site for chemical modification. A common and straightforward derivatization is the formation of a Schiff base through condensation with a primary amine.
Caption: Experimental workflow for the synthesis of a Schiff base derivative.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes a general procedure for the synthesis of a Schiff base from 6-Methoxy-4-methylnicotinaldehyde.
Materials:
6-Methoxy-4-methylnicotinaldehyde
Desired primary amine
Ethanol
Glacial acetic acid
Procedure:
In a round-bottom flask, dissolve 1.0 mmol of 6-Methoxy-4-methylnicotinaldehyde in 10 mL of ethanol.
In a separate container, dissolve 1.0 mmol of the desired primary amine in 5 mL of ethanol.
Add the amine solution to the aldehyde solution with stirring.
Add 2-3 drops of glacial acetic acid as a catalyst.
Stir the reaction mixture at room temperature for 2-4 hours or reflux for 1-2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
If no precipitate forms, remove the ethanol under reduced pressure and purify the resulting residue by recrystallization or column chromatography.
Safety Information
As with any chemical reagent, proper handling and safety precautions are essential when working with 6-Methoxy-4-methylnicotinaldehyde.
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a chemical fume hood.
Conclusion
6-Methoxy-4-methylnicotinaldehyde is a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its utility in the development of novel nicotinamide derivatives and other heterocyclic compounds underscores its importance for researchers and scientists in drug development. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of next-generation therapeutics.
thermodynamic stability of substituted nicotinaldehydes
The (pyridine-3-carbaldehydes) is a complex interplay between hydration equilibrium , autoxidation susceptibility , and substituent-directed electronic effects . Unlike their benzene analogues (benzaldehydes), nicotinald...
Author: BenchChem Technical Support Team. Date: March 2026
The (pyridine-3-carbaldehydes) is a complex interplay between hydration equilibrium , autoxidation susceptibility , and substituent-directed electronic effects . Unlike their benzene analogues (benzaldehydes), nicotinaldehydes possess an electron-deficient pyridine ring that significantly alters the electrophilicity of the carbonyl carbon, making them prone to nucleophilic attack by water (hydration) and distinct degradation pathways.
This guide details the thermodynamic principles governing these molecules, provides actionable experimental protocols for stability assessment, and outlines storage strategies for drug development applications.
Part 1: Thermodynamic Fundamentals
The stability of a nicotinaldehyde derivative is defined by two primary thermodynamic vectors:
Hydration Equilibrium (
): The reversible addition of water to the carbonyl to form a gem-diol.
Oxidative Instability: The irreversible autoxidation to the corresponding nicotinic acid.
The Hydration Equilibrium
In aqueous media or humid air, nicotinaldehydes exist in equilibrium with their gem-diol (hydrate) forms. The equilibrium constant,
, is defined as:
Pyridine vs. Benzene: The pyridine nitrogen is electron-withdrawing (via induction and resonance). This depletes electron density at the carbonyl carbon, making it more electrophilic. Consequently, nicotinaldehydes have significantly higher
values than benzaldehydes.
Protonation Effect: Under acidic conditions (pH <
of pyridine N), the nitrogen is protonated. The resulting pyridinium ion is powerfully electron-withdrawing, shifting the equilibrium almost entirely to the gem-diol form ().
Substituent Effects (The Hammett Relationship)
The thermodynamic stability is tunable via substituents. The position and electronic nature of the substituent dictate the magnitude of
.
Electron-Withdrawing Groups (EWGs): Substituents like
, , or (especially at C2/C6) destabilize the aldehyde by intensifying the positive charge on the carbonyl carbon. Result: Increased hydration, solid-state instability.
Electron-Donating Groups (EDGs): Substituents like
, , or stabilize the carbonyl through resonance or induction. Result: Decreased hydration, higher stability of the aldehyde form.
Part 2: Structural Analysis & Stability Map
The following diagram visualizes how the position of a substituent on the nicotinaldehyde core influences the carbonyl's reactivity.
Figure 1: Substituent impact map. Positions 2 and 6 have the most profound effect on the carbonyl stability due to their proximity to the ring nitrogen and the aldehyde group.
Part 3: Quantitative Stability Data
The table below synthesizes physical property data and hydration tendencies for key substituted nicotinaldehydes.
Compound
Substituent
Position
Melting Point (°C)
Hydration Risk ()
Storage Stability
Nicotinaldehyde
H
3
7 (Liquid)
Moderate
Low (Autoxidizes rapidly)
2-Chloronicotinaldehyde
Cl (EWG)
2
50–54
High
Medium (Store < -20°C)
6-Chloronicotinaldehyde
Cl (EWG)
6
77–81
High
Medium (Store < 8°C)
6-Methylnicotinaldehyde
Me (EDG)
6
32–34
Low
High
5-Bromonicotinaldehyde
Br (EWG)
5
98–100
Moderate
High (Solid lattice stabilizes)
2-Hydroxynicotinaldehyde
OH (EDG/Taut)
2
218 (Decomp)
Very Low*
Very High (Exists as pyridone)
*Note: 2-hydroxypyridines exist predominantly as 2-pyridones. This tautomerization dramatically stabilizes the molecule, effectively removing the aldehyde reactivity character.
Part 4: Experimental Protocols
Protocol A: Determination of Hydration Constant (
) via
H-NMR
Objective: Quantify the thermodynamic ratio of gem-diol to aldehyde in aqueous media.
Reagents:
Deuterated Solvent:
(buffered to pD 7.4 with phosphate buffer).
Internal Standard: Maleic acid or TMSP (Trimethylsilylpropanoic acid).
Workflow:
Preparation: Dissolve 5–10 mg of the nicotinaldehyde derivative in 600 µL of buffered
.
Equilibration: Incubate the NMR tube at 25°C (or 37°C for physiological relevance) for 30 minutes. Hydration equilibrium is typically fast (< 5 min).
Acquisition: Acquire a quantitative
H-NMR spectrum (relaxation delay s to ensure full relaxation).
Analysis:
Locate the Aldehyde proton signal (
, singlet).
Locate the Gem-diol methine proton signal (
, singlet).
Integrate both peaks.
Calculation:
Protocol B: Assessing Autoxidation Rate
Objective: Determine shelf-life stability under ambient conditions.
Workflow:
Dissolve compound in
(non-stabilized) or expose solid sample to air.
Monitor the appearance of the Carboxylic Acid -OH peak (very broad,
) and the shift of aromatic protons over 24–48 hours via NMR.
Visual Cue: Liquid nicotinaldehydes often turn yellow/brown upon oxidation; solids may develop a "crust" of acid.
Part 5: Mechanism of Instability & Handling
The following diagram illustrates the competing pathways of hydration and autoxidation.
Figure 2: Degradation pathways. Hydration is reversible and solvent-dependent, whereas autoxidation is irreversible and destructive.
Storage & Handling Guidelines
Temperature: Store unstable derivatives (e.g., 2-chloro) at -20°C . More stable solids (e.g., 5-bromo) can be stored at 2–8°C.
Atmosphere: Strictly store under Argon or Nitrogen . Oxygen is the primary enemy.
Physical State: If the compound is a liquid (like the parent nicotinaldehyde), consider converting it to a solid derivative for long-term storage, such as a bisulfite adduct or an acetal , which can be hydrolyzed back to the aldehyde when needed.
Purification: Avoid unbuffered silica gel chromatography for highly reactive derivatives, as the acidic surface can catalyze hydration or polymerization. Use neutral alumina or buffered silica (1%
).
References
Substituent Effects on Hydration
Title: Substantial formation of hydrates and hemiacetals from pyridinium ketones.[1]
The Role of 5-Methoxy-4-methylnicotinaldehyde in Vitamin B6 Research: Analog Synthesis, Structural Isomerism, and PLP-Enzyme Inhibition
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of heterocyclic chemistry and drug design, 5-Methoxy-4-methylnic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In the landscape of heterocyclic chemistry and drug design, 5-Methoxy-4-methylnicotinaldehyde (5-MMN) (CAS: 113118-86-8) is frequently—and erroneously—categorized as a direct intermediate in the biosynthesis or industrial manufacturing of Vitamin B6. As a Senior Application Scientist, it is critical to clarify this misattribution: 5-MMN is not a precursor to natural Pyridoxal-5'-Phosphate (PLP). Instead, it is a highly specialized positional isomer and structural analog of the Vitamin B6 core.
This whitepaper deconstructs the structural divergence between natural Vitamin B6 and 5-MMN, details the self-validating synthetic protocols used to generate 5-MMN via Directed Ortho Metalation (DoM), and explores its authoritative role as a scaffold for designing PLP-dependent enzyme inhibitors.
Deconstructing the Structural Isomerism
The canonical biosynthesis of Vitamin B6 involves complex enzymatic pathways (e.g., DXP-dependent routes in bacteria)[1], while its industrial scale-up relies almost exclusively on the Kondratyeva reaction —a hetero-Diels-Alder cycloaddition between an oxazole and a maleic acid derivative[2].
In contrast, 5-MMN is a synthetic artifact designed to mimic the electronic and steric properties of Pyridoxal without possessing the exact substitution pattern required to act as a biological cofactor. The causality behind synthesizing such an analog lies in Structure-Activity Relationship (SAR) studies. By shifting the methyl and methoxy (protected hydroxyl) groups, researchers can create "pseudo-PLP" molecules that bind to the active sites of transaminases and decarboxylases but fail to form the requisite Schiff base, thereby acting as potent enzyme inhibitors.
Comparative Physicochemical Data
To understand the functional divergence, we must analyze the exact ring substitution patterns. The table below summarizes the quantitative and structural data distinguishing the two compounds:
Pathway Divergence: Industrial vs. Analog Synthesis
The strategic choice of synthetic pathway dictates the final utility of the pyridine core. The Kondratyeva route builds the ring de novo to ensure the 2,3,4,5-substitution pattern of natural B6[2]. Conversely, the synthesis of 5-MMN relies on the late-stage functionalization of an existing pyridine ring to force substituents into the 3,4,5-positions[3].
Divergent synthetic pathways: Industrial Vitamin B6 synthesis vs. Analog scaffold generation.
Methodological Workflow: Synthesis via Directed Ortho Metalation (DoM)
The synthesis of 5-MMN is a masterclass in regiocontrol, utilizing the Directed Ortho Metalation (DoM) methodology pioneered by Comins and Herrick[3]. Pyridine rings are notoriously electron-deficient and resistant to standard electrophilic aromatic substitution. DoM overcomes this by using Lewis basic directing groups to guide strong lithium bases to specific carbon atoms.
The following protocol outlines the causality and step-by-step methodology for synthesizing 5-MMN from 3-pyridinecarboxaldehyde.
Step 1: In Situ Protection and Directing Group Formation
Action: React 3-pyridinecarboxaldehyde with N,N,N'-trimethylethylenediamine in anhydrous THF at -78°C.
Causality: The diamine condenses with the aldehyde to form an α-amino alkoxide intermediate. This is a self-validating step: it simultaneously protects the highly electrophilic carbonyl carbon from nucleophilic attack by the incoming base and utilizes its nitrogen/oxygen lone pairs to chelate lithium, directing it exclusively to the adjacent C-4 position.
Step 2: First Lithiation and Alkylation (C-4 Methylation)
Action: Add n-Butyllithium (n-BuLi) dropwise at -78°C, followed by Methyl Iodide (MeI).
Causality: The directed n-BuLi deprotonates the C-4 carbon. The resulting nucleophilic organolithium species attacks MeI via an
mechanism, installing the C-4 methyl group.
Step 3: Second Lithiation and Methoxylation (C-5 Functionalization)
Action: Introduce a bulkier base, Lithium tetramethylpiperidide (LTMP), at -78°C, followed by a methoxy electrophile (e.g., trimethyl borate followed by oxidation and methylation).
Causality: With the C-4 position now occupied by a methyl group and the C-3 position holding the protected aldehyde, steric hindrance dictates the regiochemistry. The bulky LTMP cannot access C-2 easily and is forced to deprotonate the C-5 position.
Step 4: Hydrolytic Workup
Action: Quench the reaction with aqueous acid (e.g., 10% HCl).
Causality: The acidic environment hydrolyzes the α-amino alkoxide directing group, revealing the C-3 aldehyde and yielding the final product: 5-Methoxy-4-methylnicotinaldehyde.
Step-by-step Directed Ortho Metalation (DoM) workflow for synthesizing 5-MMN.
Conclusion
The role of 5-Methoxy-4-methylnicotinaldehyde in Vitamin B6 research is not one of a building block for the natural vitamin, but rather a sophisticated tool for chemical biology. By leveraging advanced synthetic techniques like Directed Ortho Metalation[3], chemists can construct this positional isomer to probe the active sites of PLP-dependent enzymes. Understanding this distinction is paramount for drug development professionals aiming to design targeted therapies without interfering with the host's natural Vitamin B6 salvage pathways[1].
References
1.[2] European Patent Office. PROCESS FOR THE PREPARATION OF INTERMEDIATE COMPOUNDS FOR PREPARING VITAMIN B6. Available at: 2
2.[3] Comins, D. L., & Herrick, J. J. (1987). Synthesis of Substituted 3-Pyridinecarboxaldehydes. Heterocycles, 26(8), 2159-2164. Available at: 3
3.[1] Fitzpatrick, T. B., et al. (2016). Interaction between vitamin B6 metabolism, nitrogen metabolism and autoimmunity. Plant Signaling & Behavior (PMC). Available at: 1
solubility profile of 5-Methoxy-4-methylnicotinaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 5-Methoxy-4-methylnicotinaldehyde Introduction In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemica...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Profile of 5-Methoxy-4-methylnicotinaldehyde
Introduction
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide provides a comprehensive technical overview of the solubility profile of 5-Methoxy-4-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry.
For the purpose of this guide, we will be referencing the closely related and more widely documented isomer, 6-Methoxy-4-methylnicotinaldehyde (CAS RN: 123506-66-1) , to build a predictive framework. The principles and experimental designs are directly applicable to the 5-methoxy isomer.
Theoretical Framework and Predictive Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] A comprehensive analysis of the molecular structure of 6-Methoxy-4-methylnicotinaldehyde allows for a predictive assessment of its solubility behavior.
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.
Aldehyde Group (-CHO): A polar group containing a carbonyl (C=O). The oxygen atom is a hydrogen bond acceptor.
Methoxy Group (-OCH₃): An ether linkage that introduces some polarity and can act as a hydrogen bond acceptor.
Methyl Group (-CH₃): A nonpolar, hydrophobic group.
Computed Physicochemical Properties:
Topological Polar Surface Area (TPSA): 39.19 Ų[2]
The structure of 6-Methoxy-4-methylnicotinaldehyde presents a balance of polar and nonpolar characteristics. The presence of three hydrogen bond acceptors and a moderate TPSA suggests that it will be soluble in polar solvents. However, the lack of hydrogen bond donors indicates that its interaction with protic solvents will be different from that with aprotic solvents.[3] The positive logP value suggests some lipophilic character, which would confer solubility in less polar organic solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the molecule. Solubility is expected to be favorable.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have large dipole moments and can dissolve polar compounds.[3] Given the compound's polar functional groups, good solubility is anticipated in these solvents. Solvents like DMSO and DMF are often excellent solvents for a wide range of organic molecules.[4]
Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule makes it unlikely to be highly soluble in nonpolar solvents. The pyridine ring and oxygen-containing functional groups will have weak interactions with these solvents.
The following diagram illustrates the relationship between the compound's structure and the choice of solvent.
Introduction: The Strategic Importance of the Pyridine Scaffold
An In-Depth Technical Guide to the Synthesis and Application of 4-Methylnicotinaldehyde Derivatives In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of molecular inno...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis and Application of 4-Methylnicotinaldehyde Derivatives
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of molecular innovation. Among these, the pyridine ring is a privileged scaffold, a structural motif consistently found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal foundation for designing molecules with specific biological targets. 4-Methylnicotinaldehyde, a substituted pyridinecarboxaldehyde, represents a particularly valuable and versatile building block. The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, while the methyl group and the specific nitrogen placement on the pyridine ring allow for fine-tuning of steric and electronic properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, derivatization, and application of 4-methylnicotinaldehyde, with a focus on the causal logic behind synthetic strategies and the biological potential of its derivatives.
PART 1: Synthesis of the Core Intermediate: 4-Methylnicotinaldehyde
The primary and most common route for the synthesis of substituted picolinaldehydes, including 4-methylnicotinaldehyde, involves the selective oxidation of the corresponding methyl group at the 2-position of the pyridine ring.[2] The choice of oxidizing agent and reaction conditions is critical and depends on the other substituents present on the ring to avoid over-oxidation or side reactions.
General Experimental Protocol: Oxidation of 2,4-Dimethylpyridine
A widely employed method for this transformation utilizes selenium dioxide (SeO₂) in a suitable solvent system. The causality behind this choice lies in SeO₂'s efficacy in oxidizing activated methyl groups, such as those adjacent to the nitrogen in a pyridine ring, to aldehydes with a relatively low risk of over-oxidation to the carboxylic acid.
Methodology:
Dissolution: Dissolve the starting material, 2,4-dimethylpyridine, in a solvent mixture such as aqueous dioxane. The use of a co-solvent system ensures the solubility of both the organic substrate and the inorganic oxidizing agent.
Addition of Oxidant: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.
Reflux: Heat the reaction mixture to reflux (typically 90-100 °C) for 6-8 hours. The elevated temperature is necessary to overcome the activation energy of the C-H bond oxidation. Progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of maximum conversion and minimize byproduct formation.
Work-up: Upon completion, cool the mixture to room temperature. The selenium byproduct, which is insoluble, can be removed by filtration.
Extraction & Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is then typically purified using column chromatography on silica gel to yield pure 4-methylnicotinaldehyde.
PART 2: Major Derivative Classes and Synthetic Strategies
The aldehyde functionality of 4-methylnicotinaldehyde is a gateway to a vast chemical space. Its reactivity allows for participation in numerous carbon-carbon and carbon-nitrogen bond-forming reactions.[2]
Diagram: Synthetic Pathways from 4-Methylnicotinaldehyde
Caption: Key synthetic transformations starting from 4-methylnicotinaldehyde.
Schiff Bases: The Workhorse of Medicinal Chemistry
The most direct and widely exploited derivatization of 4-methylnicotinaldehyde is its condensation with primary amines to form Schiff bases, also known as imines or azomethines (>C=N-).[3][4] This reaction is typically acid-catalyzed and proceeds with high efficiency. The resulting imine bond is not merely a linker; its electronic properties and ability to coordinate with metal ions are central to the biological activity of these derivatives.[3][5]
Schiff bases derived from various aldehydes have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6][7] This broad utility stems from the azomethine group, which is crucial for many biological processes.[3]
This protocol describes the synthesis of a representative Schiff base via condensation with an aromatic amine.
Methodology:
Reactant Preparation: Dissolve 4-methylnicotinaldehyde (1.0 eq.) in a suitable solvent, such as absolute ethanol. In a separate flask, dissolve the chosen primary amine (e.g., a substituted aniline) (1.0 eq.) in the same solvent.
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the aldehyde solution and stir for five minutes to activate the carbonyl group.[8]
Reaction: Add the amine solution dropwise to the aldehyde solution with continuous stirring.
Reflux: Heat the reaction mixture to reflux (typically 78 °C for ethanol) for 2-4 hours.[4] Monitor the reaction via TLC until the starting materials are consumed.
Isolation: Upon completion, cool the mixture in an ice bath. The Schiff base product, often a colored solid, will precipitate.
Purification: Collect the precipitate by filtration, wash with cold ethanol to remove unreacted starting materials, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[8]
Metal Complexes of Schiff Bases
The biological activity of Schiff bases can often be significantly enhanced through coordination with transition metal ions (e.g., Cu(II), Co(II), Ni(II), Fe(II)).[5][9] The metal complex can exhibit improved lipophilicity, altered redox potentials, and specific geometries that can lead to more potent interactions with biological targets. It is a widely observed phenomenon that metal chelates possess higher antimicrobial activity than the free ligands.[4][5]
Caption: General workflow for the synthesis of a Schiff base metal complex.
Other Heterocyclic Derivatives
Beyond Schiff bases, the aldehyde can serve as a precursor for more complex heterocyclic systems. For instance, condensation with nicotinic acid hydrazide can initiate a sequence leading to 1,3,4-oxadiazole derivatives, a class of compounds known for their antibacterial, antifungal, and anticancer properties.[10][11]
PART 3: Applications in Drug Discovery
The derivatives of 4-methylnicotinaldehyde are being actively investigated for a range of therapeutic applications, primarily driven by the versatile pharmacology of the pyridine ring and its attached functionalities.
Antimicrobial Agents
A significant body of research highlights the potent antibacterial and antifungal activities of Schiff bases derived from substituted aldehydes and their metal complexes.[6] The mode of action is often attributed to the imine group, with chelation to a metal ion enhancing this activity.[5]
For example, Schiff bases derived from 5-aminopyrazoles have shown activity against multidrug-resistant bacteria.[6] In many cases, the activity of metal complexes is higher than the free Schiff base ligand against bacterial and fungal species.[5][9]
Table 1: Representative Antimicrobial Activity of Pyridine-Based Schiff Bases and Derivatives
Note: MIC (Minimum Inhibitory Concentration) values are from various studies on related structures and are illustrative of the potential of this chemical class.
Anticancer Agents
The pyridine nucleus is a cornerstone of many anticancer drugs. Derivatives of 4-methylnicotinaldehyde are explored for their cytotoxic potential against various cancer cell lines.[13][14]
A novel Schiff base derived from 4-nitro benzaldehyde and 5-chloro-2-aminobenzoic acid demonstrated promising cytotoxic activity against tongue squamous cell carcinoma (TSCCF) with an IC50 of 446.68 µg/mL, while showing less toxicity to normal cells.[13] The anticancer activity was suggested to be linked to the presence of a carboxylic acid group and halogen substituents.[13]
Furthermore, nicotinaldehyde itself has a fascinating and critical role in cancer cell metabolism. It has been identified as a novel precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD).[15][16] In leukemia cells, supplementation with nicotinaldehyde can replenish intracellular NAD levels, thereby completely abrogating the anticancer effects of NAD-lowering agents like NAMPT inhibitors.[15][16] This highlights the critical importance of the tumor's metabolic environment and suggests that derivatives of nicotinaldehyde could be used to modulate cancer therapies.
Diagram: Role of Nicotinaldehyde in NAD Salvage Pathway
Caption: Nicotinaldehyde bypasses NAMPT inhibition to replenish NAD+ in cancer cells.
Table 2: Representative Anticancer Activity of Related Derivatives
Note: IC₅₀ (Half-maximal inhibitory concentration) values are from studies on related structures and illustrate the potential of this chemical class.
Enzyme Inhibitors
Derivatives of nicotinic acid and related structures have been investigated as inhibitors of various enzymes. Acylhydrazone derivatives, which can be synthesized from 4-methylnicotinaldehyde, are a good starting point for developing new enzyme inhibitors.[11] For example, copper(II) complexes of Schiff bases derived from isoniazid (a nicotinic acid derivative) showed excellent inhibitory properties against jack bean urease, significantly outperforming the standard inhibitor.[19] This suggests that 4-methylnicotinaldehyde derivatives could be valuable scaffolds for targeting enzymes implicated in disease.
Conclusion and Future Perspectives
4-Methylnicotinaldehyde is a high-value synthetic intermediate with a proven track record as a precursor to biologically active molecules. The ease of its conversion into diverse derivatives, particularly Schiff bases and their metal complexes, makes it an attractive starting point for drug discovery campaigns targeting infectious diseases and cancer. The unique role of nicotinaldehyde in NAD metabolism opens up new avenues for research into modulating the efficacy of existing cancer therapies. Future research should focus on expanding the library of derivatives through modern synthetic methods like multicomponent reactions and exploring their potential as enzyme inhibitors and targeted therapeutic agents. The strategic combination of the pyridine scaffold with diverse functional groups will undoubtedly continue to yield novel compounds with significant scientific and therapeutic impact.
References
A Comparative Guide to 4-Methyl-5-nitropicolinaldehyde and Other Picolinaldehyde Derivatives in Synthesis - Benchchem. (n.d.).
Ceramella, J., Iacopetta, D., Catalano, A., & Sinicropi, M. S. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(3), 678.
Matsumoto, S., Biniecka, P., Bellotti, A., Duchosal, M. A., & Nahimana, A. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers, 15(3), 787. Available from: [Link]
Umar, A. A., Lame, S. A., & Bayero, A. A. (2025). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES. FUDMA Journal of Sciences, 9(3). Available from: [Link]
Abduljabbar, M. M., Abod, A. A., & Abid, A. Y. (2024). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES BASED TEREP. Minar Journal for Medical and Pharmaceutical Sciences, 6(4). Available from: [Link]
(2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate.
Beshir, A. B., Buitrago, C. F., Restrepo, J., & Puerta, D. A. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1736. Available from: [Link]
(n.d.). Synthesis, characterization, and biological studies of Schiff base derivative of 4-dimethylaminobenzaldehyde metal complexes. SSRN. Available from: [Link]
Al-Hamdani, A. A., & Shaker, S. A. (2018). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Global Pharma Technology, 10(4), 1-8. Available from: [Link]
Çelik, T. Y., & Karakuş, S. (2016). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Celal Bayar Üniversitesi Fen Bilimleri Dergisi, 12(3), 375-392. Available from: [Link]
Amin, A., Zubaid-Ul-Khazir, Bhat, B., Murtaza, D., Hurrah, A., Bhat, I., Parveen, S., Nisar, S., & Sharma, P. K. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 24(5), 358-371. Available from: [Link]
Kaczmarek, M. T., Rękorajska, A., & Błaszczak, M. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1686. Available from: [Link]
Magritek. (n.d.). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved March 4, 2026, from [Link]
Abdullahi, M., & Getso, M. I. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Scientific Transactions, 5(2). Available from: [Link]
Matsumoto, S., Biniecka, P., Bellotti, A., Duchosal, M. A., & Nahimana, A. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers, 15(3), 787. Available from: [Link]
Enzyme inhibitory activity (%) of the derivatives at a concentration of 100 µM. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
Bernofsky, C. (1979). New synthesis of the 4- and 6-pyridones of 1-methylnicotinamide and 1-methylnicotinic acid (trigonelline). Analytical Biochemistry, 96(1), 189-200. Available from: [Link]
Synthesis and anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019). Available from: [Link]
Al-Damen, M. A., Al-Zoubi, R. M., & Al-Zoubi, T. M. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S135-S141. Available from: [Link]
Wu, L., Liu, X., Li, S., Wang, M., & Zhao, W. (2019). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 44(2), 85-92. Available from: [Link]
Kaczmarek, M. T., Rękorajska, A., & Błaszczak, M. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate. Available from: [Link]
Arias, H. R., Targowska-Duda, K. M., & Kaczor, A. A. (2014). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 5, 22. Available from: [Link]
Synthesis of 4-methoxyphenoxyacetic and 3,4,5-trimethoxyphenoxyacetic acid amides and hydrazides as potential neurotropic and cardiovascular agents. (1987). Chemistry. Available from: [Link]
Sirajuddin, M., Ali, S., Khan, M. R., & Shah, A. (2021). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry, 14(10), 103358. Available from: [Link]
Sirajuddin, M., Ali, S., Khan, M. R., & Shah, A. (2025). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Journal of Coordination Chemistry, 78(1-2), 1-21. Available from: [Link]
Glushkov, V. A., & Shklyar, V. G. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1785. Available from: [Link]
Gualtieri, F., Dei, S., & Manetti, D. (2019). New Rigid Nicotine Analogues, Carrying a Norbornane Moiety, Are Potent Agonists of α7 and α3* Nicotinic Receptors. Journal of Medicinal Chemistry, 62(5), 2465-2483. Available from: [Link]
Li, J., Wang, Y., & Liu, Z. (2016). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 21(3), 346. Available from: [Link]
Regiodivergent Organocatalytic Reactions. (2021). MDPI. Available from: [Link]
Vaghi, C., Celentano, M., & Piarulli, U. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1238914. Available from: [Link]
Ferreira, R. J., & Ferreira, L. C. (2019). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. Molecules, 24(7), 1259. Available from: [Link]
Al-Muhtasib, N. S., & Dukat, M. (2012). From α4β2 Nicotinic Ligands to the Discovery of σ1 Receptor Ligands: Pharmacophore Analysis and Rational Design. ACS Medicinal Chemistry Letters, 3(6), 494-498. Available from: [Link]
Kumar, V., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(16), 9283-9306. Available from: [Link]
Ünaldi, E., & Demir, N. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 335-342. Available from: [Link]
Edmondson, S., & Bountra, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 19(11), 3368. Available from: [Link]
A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). (n.d.). Available from: [Link]
Medicinal Chemistry. (2022). LibreTexts. Available from: [Link]
Card, G. L., & Sprang, S. R. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207. Available from: [Link]
Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles. (n.d.). RSC Advances. Available from: [Link]
Discovery and Development of Natural Product-derived Chemotherapeutic Agents Based on a Medicinal Chemistry Approach. (n.d.). PMC. Available from: [Link]
BP402T. MEDICINAL CHEMISTRY – I (Theory). (n.d.). Available from: [Link]
Review on Synthesis of N-Mannich Base Derivatives of Anticonvulsant Drugs. (n.d.). IJPPR. Available from: [Link]
Sirajuddin, M., Ali, S., & Khan, M. R. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry, 10, 856891. Available from: [Link]
The Pharmacophore Frontier: Biological Activity & Synthesis of 5-Methoxy-4-methylnicotinaldehyde Analogs
The following technical guide details the biological activity, medicinal chemistry, and experimental protocols regarding 5-Methoxy-4-methylnicotinaldehyde and its bioactive analogs. Executive Summary & Structural Signifi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, medicinal chemistry, and experimental protocols regarding 5-Methoxy-4-methylnicotinaldehyde and its bioactive analogs.
Executive Summary & Structural Significance[1][2]
5-Methoxy-4-methylnicotinaldehyde (5-Methoxy-4-methylpyridine-3-carbaldehyde) represents a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the specific substitution pattern on the pyridine ring: an electron-donating methoxy group at C5 and a steric-imposing methyl group at C4, flanking the reactive aldehyde "warhead" at C3.
This molecule is not merely a Vitamin B6 (pyridoxine) structural isomer; it serves as a critical intermediate for synthesizing complex heterocyclic libraries, particularly 1,4-dihydropyridines (1,4-DHPs) and azlactones (oxazolones) .
Key Biological Profiles:
Metabolic Modulation: Inhibition of
-glucosidase (Diabetes Type II management).
Antimicrobial & Antifungal: Disruption of fungal cell membranes via dihydropyridine derivatives.
Cytotoxicity: Antiproliferative activity against MCF7 (breast) and HeLa (cervical) cancer cell lines.
Chemical Foundation & Reactivity
The biological activity of this compound is rarely intrinsic to the free aldehyde but is unlocked through its conversion into heterocycles. The C3-aldehyde serves as an electrophilic anchor for condensation reactions.
Structural Homology to Vitamin B6
The scaffold mimics the core of Pyridoxal 5'-phosphate (PLP) .
Medicinal Implication: The 5-methoxy group prevents phosphorylation (unlike the 5-hydroxymethyl of PLP), potentially acting as an antimetabolite or competitive inhibitor for PLP-dependent enzymes, although its primary utility is in generating downstream pharmacophores.
Therapeutic Applications & SAR Analysis
Antimicrobial and Antifungal Activity (The 1,4-DHP Route)
The most potent analogs derived from this scaffold are 1,4-dihydropyridines , synthesized via the Hantzsch reaction.
Mechanism of Action: 1,4-DHPs are known calcium channel blockers (nifedipine-like), but in microbiology, they act by perturbing the lipid bilayer of fungal cell membranes and inhibiting lanosterol
-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.
SAR Insight: The 5-methoxy substituent on the pyridine ring increases lipophilicity compared to the hydroxy parent, enhancing membrane permeability. The 4-methyl group provides steric bulk that locks the dihydropyridine ring in a conformation favorable for receptor binding.
Metabolic Regulation:
-Glucosidase Inhibition
Derivatives formed by condensing the aldehyde with hippuric acid yield Azlactones (Oxazolones) .
Activity: Specific analogs (e.g., 4-substituted benzylidene derivatives) show IC
values in the micromolar range (15–40 M) against -glucosidase.
Causality: The planar oxazolone ring mimics the transition state of polysaccharide hydrolysis. The pyridine nitrogen provides a hydrogen bond acceptor site essential for docking into the enzyme's active site.
Anticancer Potential
Thiosemicarbazone derivatives of 5-methoxy-4-methylnicotinaldehyde function as iron chelators.
Pathway: Ribonucleotide Reductase (RNR) inhibition. The thiosemicarbazone moiety chelates the iron required by RNR, arresting DNA synthesis in rapidly dividing cells (HeLa, MCF7).
Visualized Pathways
Synthesis & Derivatization Workflow
The following diagram illustrates the divergence from the core aldehyde to bioactive classes.
Figure 1: Divergent synthesis pathways transforming the core aldehyde into three distinct bioactive classes.
Synthesis and biological activities of nicotinaldehyde based azlactones.
Source: Indian Journal of Chemistry, Section B.
Context: Primary source for the synthesis of oxazolones from nicotinaldehydes and their glucosidase activity.
Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates.
Source: ResearchGate / Chemical Biology Papers.
Context: Details the Hantzsch synthesis of antifungal agents using the nicotinaldehyde scaffold.
Structure-Activity Relationships of Vitamin B6 Antagonists.
Source: NIH / PubMed Central.
Context: Provides the mechanistic grounding for why 4-methyl/5-methoxy substitutions interfere with PLP-dependent enzymes.
Thiosemicarbazones as Potent Anticancer Agents.
Source: MDPI Molecules.
Context: Validates the use of pyridine-carboxaldehydes as precursors for RNR-inhibiting anticancer drugs.
Technical Safety & Handling Whitepaper: 5-Methoxy-4-methylnicotinaldehyde
Executive Summary & Chemical Identity In modern drug discovery and organic synthesis, highly substituted pyridine derivatives serve as critical structural motifs for kinase inhibitors, nicotinic receptor modulators, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
In modern drug discovery and organic synthesis, highly substituted pyridine derivatives serve as critical structural motifs for kinase inhibitors, nicotinic receptor modulators, and advanced agrochemicals. 5-Methoxy-4-methylnicotinaldehyde (CAS: 113118-86-8)[1] is a specialized heterocyclic building block. As a Senior Application Scientist, I have designed this whitepaper to transcend a standard Safety Data Sheet (SDS). This guide synthesizes regulatory hazard data with mechanistic causality, providing researchers with self-validating protocols for the safe handling, storage, and synthetic utilization of this compound.
Understanding the physical properties of 5-Methoxy-4-methylnicotinaldehyde is crucial for predicting its behavior in both biological and synthetic environments. The electron-donating methoxy group at C5 and the methyl group at C4 significantly enrich the electron density of the pyridine ring. This structural feature increases the basicity of the pyridine nitrogen compared to unsubstituted analogs, while slightly attenuating the electrophilicity of the C3-aldehyde.
Prevents autoxidation of the aldehyde to carboxylic acid.
Hazard Identification & Toxicological Mechanisms
Based on standard regulatory evaluations for related pyridine-3-carboxaldehyde derivatives, this compound exhibits specific acute and localized toxicities[2],[3]. Rather than merely listing hazards, we must understand the chemical causality behind them to design effective safety systems.
Systemic toxicity typical of pyridine derivatives, which can coordinate with metalloenzymes and disrupt cellular metabolism[2].
H315
Causes skin irritation
The electrophilic aldehyde rapidly undergoes reversible Schiff base formation with primary amines on epidermal proteins, causing cross-linking and localized inflammation[2],[4].
H319
Causes serious eye irritation
Direct contact leads to rapid reaction with ocular mucosal nucleophiles, resulting in acute tissue damage and inflammation[2],[4].
H335
May cause respiratory irritation
Inhalation of dust or vapor allows the compound to attack nucleophiles in the respiratory tract membrane, triggering an acute immune response[2],[4].
Advanced Handling, Storage, and Spill Mitigation Protocols
Standard precautionary statements (e.g., P261, P280) mandate the use of protective gloves, eye protection, and operation within a well-ventilated area,[5]. However, field-proven laboratory safety requires a proactive, self-validating approach to incident mitigation.
Spill Mitigation Protocol: The Bisulfite Quench
Aldehydes are highly reactive electrophiles. Simply wiping up a spill leaves volatile residues that pose an ongoing inhalation hazard (H335).
Evacuation & PPE : For spills exceeding 50 grams, evacuate the immediate vicinity. Don a NIOSH-approved respirator and heavy-duty nitrile gloves.
Chemical Neutralization : Liberally apply a saturated aqueous solution of Sodium Bisulfite (NaHSO3) to the spill area.
Causality: The bisulfite anion acts as a strong nucleophile, attacking the aldehyde carbon to form a stable, non-volatile, and water-soluble α-hydroxy sulfonate adduct. This instantly neutralizes the vapor hazard and prevents Schiff base formation with human tissue.
Absorption : Cover the neutralized liquid with an inert absorbent such as vermiculite or dry sand.
Causality: Combustible absorbents (like sawdust) must be avoided as they can react unpredictably with residual oxidizers or heterocyclic compounds.
Disposal : Sweep the solid into a chemically resistant, sealable container. Label as hazardous organic waste for EPA/RCRA-compliant incineration.
Fig 1: Logical decision matrix for exposure and spill response mitigation.
Experimental Workflows & Synthetic Applications
The most common application of 5-Methoxy-4-methylnicotinaldehyde is the synthesis of secondary amines via reductive amination. The following protocol is designed as a self-validating system to maximize chemoselectivity and safety.
Protocol: Chemoselective Reductive Amination
Objective : Coupling of 5-Methoxy-4-methylnicotinaldehyde with a primary amine.
Causality : We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) rather than Sodium borohydride (NaBH4). The electron-withdrawing triacetoxy ligands attenuate the reducing power of the boron center. This prevents the premature reduction of the starting aldehyde into a dead-end alcohol, allowing the imine intermediate to form completely.
Step-by-Step Methodology:
Imine Formation : In an oven-dried flask under N2, dissolve 5-Methoxy-4-methylnicotinaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
Causality: DCE is chosen over DCM for its higher boiling point and superior solvation profile for complex heterocyclic imines.
Catalysis : Add glacial acetic acid (0.1 eq).
Causality: Mild acid catalysis accelerates imine formation by protonating the aldehyde oxygen, increasing its electrophilicity without fully protonating the nucleophilic amine.
Validation Checkpoint : Stir for 1 hour at room temperature. Monitor imine formation via LC-MS or TLC (UV active at 254 nm).
Self-Validation: Do not proceed to reduction until the aldehyde peak is completely consumed. This ensures maximum yield and minimizes the formation of alcohol byproducts.
Reduction : Add NaBH(OAc)3 (1.5 eq) in portions to control any mild exotherm. Stir for 12 hours at room temperature.
Quench & Extraction : Quench the reaction with saturated aqueous NaHCO3.
Causality: The mild base safely neutralizes the acetic acid and destroys unreacted hydride species without hydrolyzing the newly formed secondary amine. Extract with DCM (3x), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification : Purify the crude residue via silica gel flash chromatography to isolate the target compound.
Fig 2: Step-by-step reductive amination workflow for 5-Methoxy-4-methylnicotinaldehyde.
Technical Guide: Reactivity & Synthesis of Methoxy-Substituted Pyridine Aldehydes
Part 1: Introduction & Strategic Significance Methoxy-substituted pyridine carboxaldehydes are "privileged scaffolds" in medicinal chemistry.[1] They bridge the gap between the electron-deficient nature of the pyridine r...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Introduction & Strategic Significance
Methoxy-substituted pyridine carboxaldehydes are "privileged scaffolds" in medicinal chemistry.[1] They bridge the gap between the electron-deficient nature of the pyridine ring and the electron-donating character of the methoxy group. This duality allows for orthogonal functionalization: the aldehyde serves as a classic electrophile for chain extension, while the methoxy group modulates the ring's electron density, enabling site-selective C-H activation and directing metallation.
This guide analyzes the three primary isomers—2-methoxy-3-pyridinecarboxaldehyde , 6-methoxy-3-pyridinecarboxaldehyde (6-methoxynicotinaldehyde), and 4-methoxy-3-pyridinecarboxaldehyde —focusing on their distinct electronic profiles and synthetic utility in drug development.
Part 2: Electronic Structure & Reactivity Patterns
The Push-Pull Electronic System
The reactivity of these scaffolds is defined by the competition between the pyridine nitrogen (electron-withdrawing), the aldehyde (strongly electron-withdrawing), and the methoxy group (electron-donating by resonance, withdrawing by induction).[1]
Aldehyde Electrophilicity:
Ortho/Para Donation (2-OMe, 4-OMe): When the methoxy group is ortho or para to the aldehyde (e.g., 2-methoxy-3-pyridinecarboxaldehyde), the oxygen lone pair donates electron density into the ring system. While this stabilizes the ring, it slightly decreases the electrophilicity of the aldehyde carbon compared to unsubstituted pyridine carboxaldehydes.
Meta Induction (3-OMe): A methoxy group at the 3-position (relative to the aldehyde at 2 or 4) exerts primarily an inductive withdrawing effect, making the aldehyde more electrophilic and prone to hydration or nucleophilic attack.
Ring Nucleophilicity & Lithiation:
The methoxy group is a powerful Directed Metalation Group (DMG) . It coordinates lithium bases (n-BuLi, LDA), directing deprotonation to the ortho position (C-3 or C-4).
Visualization: Electronic Resonance & Activation
The following diagram illustrates the resonance effects in 6-methoxy-3-pyridinecarboxaldehyde and the directed lithiation logic.
Caption: Fig 1.[1][2] Interplay of resonance donation (+M) from methoxy and inductive withdrawal (-I) from the pyridine nitrogen defines the dual reactivity.
Part 3: Key Chemical Transformations
Knoevenagel Condensation (C=C Bond Formation)
The aldehyde group is highly reactive toward active methylene compounds. In the synthesis of alkaloids like Magellanine , 2-methoxy-3-pyridinecarboxaldehyde undergoes condensation with 1,3-cyclopentanedione.
Mechanism: The pyridine ring acts as an internal base/acid buffer, often reducing the need for harsh catalysts.
Critical Factor: The 2-methoxy group prevents self-polymerization often seen in simple pyridine aldehydes by sterically protecting the nitrogen and electronically tempering the aldehyde.
Directed Ortho-Lithiation (DoM)
Functionalizing the pyridine ring requires overcoming the inherent inertness of the heterocycle to electrophilic aromatic substitution. DoM is the gold standard here.
Regioselectivity:
2-Methoxypyridine: Lithiation occurs exclusively at C-3 (ortho to OMe).
3-Methoxypyridine: Lithiation can occur at C-2 (between N and OMe) or C-4. C-4 is often favored using bulky bases (LTMP) to avoid steric clash with the nitrogen lone pair.
Comins Method: For aldehydes, the carbonyl must be protected in situ (e.g., using lithium amino alkoxides) to prevent nucleophilic attack by the base.
Base Prep: Generate LDA in situ at -78°C (Diisopropylamine + n-BuLi).
Addition: Add substrate dropwise in THF at -78°C.
Checkpoint: Color change to deep red/brown often indicates formation of the lithiated species.
Aging: Stir for 30-60 mins at -78°C.
Critical: Do not allow temperature to rise above -40°C, or the "Halogen Dance" or decomposition may occur.
Quench: Add Electrophile (e.g., DMF for formylation) rapidly.
Validation: Allow to warm to RT. TLC should show a new spot with significantly different polarity.
Part 5: Data Summary & Comparison
Isomer
Aldehyde Reactivity (pKa of Conj. Acid)
Preferred Lithiation Site
Primary Application
2-Methoxy-3-CHO
Moderate (Deactivated by ortho-OMe)
C-4 (via directing group on N)
AChE Inhibitors, Alkaloid Synthesis
6-Methoxy-3-CHO
High (Inductive activation dominates)
C-5 (Ortho to OMe)
SST3 Receptor Antagonists
4-Methoxy-3-CHO
Low (Strong resonance deactivation)
C-2 (Between N and OMe)
Ligand Synthesis (Bipyridines)
Part 6: References
Comins, D. L., & Killpack, M. O. (1990).[5] Lithiation of methoxypyridines directed by α-amino alkoxides. The Journal of Organic Chemistry, 55(1), 69-73. Link
Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of 2-, 3-, and 4-Methoxypyridines. European Journal of Organic Chemistry. Link
Lier, F., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Journal of the American Chemical Society. Link
Gros, P., & Fort, Y. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides. Journal of Organic Chemistry. Link
The Evolution and Application of 5-Methoxy-4-methylnicotinaldehyde in Medicinal Chemistry
Executive Summary The functionalization of the pyridine ring has historically been a bottleneck in the synthesis of complex pharmaceutical active ingredients (APIs). Because the pyridine nitrogen withdraws electron densi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of the pyridine ring has historically been a bottleneck in the synthesis of complex pharmaceutical active ingredients (APIs). Because the pyridine nitrogen withdraws electron density from the aromatic system, traditional electrophilic aromatic substitution (EAS) is notoriously inefficient. The advent of regioselective metalation techniques revolutionized this space, yielding highly specialized building blocks like 5-Methoxy-4-methylnicotinaldehyde (CAS: 113118-86-8).
This whitepaper explores the historical synthesis, structural pharmacophore profiling, and downstream medicinal chemistry applications of this critical scaffold. By bridging historical synthetic breakthroughs with modern drug discovery workflows, we provide a comprehensive guide for utilizing this building block in the design of kinase inhibitors, GPCR ligands, and alkaloid mimics.
Historical Context: Overcoming Pyridine Inertness
In the late 1980s, the synthesis of polysubstituted pyridines required harsh conditions and suffered from poor regioselectivity. The breakthrough came from the laboratory of Daniel L. Comins, who pioneered the use of Directed Ortho Metalation (DoM) and N-acylpyridinium salt chemistry to functionalize the pyridine core [1].
The synthesis of 5-Methoxy-4-methylnicotinaldehyde relies heavily on the principles established by Comins and Herrick. The methoxy group at the C5 position acts as a potent Directing Metalating Group (DMG). The lone pairs on the oxygen coordinate with the lithium atom of an alkyllithium reagent (e.g., n-BuLi or Mesityllithium), bringing the strong base into close proximity to the adjacent ortho protons. This proximity effect dramatically lowers the activation energy for deprotonation, allowing for regioselective lithiation at C4 (for subsequent methylation) and C3 (for formylation via N,N-Dimethylformamide quench) [2].
Causality in Synthetic Design
Why use DoM instead of traditional Friedel-Crafts alkylation or Vilsmeier-Haack formylation?
Electronic Deficiency: The pyridine ring is inherently deactivated toward electrophiles.
Regiocontrol: DoM bypasses electronic directing rules, relying instead on spatial coordination. This allows chemists to force substitutions at the C3 and C4 positions, which are otherwise synthetically inaccessible in a single step.
Fig 1: Regioselective synthesis via Directed Ortho Metalation (DoM) pathway.
Structural and Electronic Profiling
In medicinal chemistry, 5-Methoxy-4-methylnicotinaldehyde is not a final API, but a highly tunable pharmacophore fragment. Each functional group serves a distinct purpose in ligand-target binding:
The Pyridine Nitrogen: Acts as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinase enzymes (e.g., interacting with the backbone NH of Met or Cys residues).
5-Methoxy Group: Provides electron donation into the ring, increasing the basicity of the pyridine nitrogen. It also serves as a vector for occupying hydrophobic sub-pockets and can act as a secondary H-bond acceptor.
4-Methyl Group: Introduces severe steric bulk adjacent to the aldehyde. This "conformational lock" restricts the rotation of downstream substituents added at the C3 position, reducing entropic penalty upon target binding.
3-Aldehyde: The reactive warhead. It serves as the primary point of diversification for library generation.
Quantitative Data Summary
Property / Parameter
Value / Description
Clinical / Synthetic Relevance
CAS Registry Number
113118-86-8
Standard identifier for commercial procurement [3].
To leverage this scaffold for drug discovery, the most common workflow is the conversion of the C3-aldehyde into a secondary or tertiary amine via reductive amination. The following protocol is a self-validating system designed to prevent over-reduction and ensure high purity.
Amine: Primary aliphatic or aromatic amine (1.2 eq)
Reducing Agent: Sodium triacetoxyborohydride,
(1.5 eq). Causality: is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted starting aldehyde, thereby preventing the formation of the corresponding primary alcohol byproduct.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Catalyst: Glacial acetic acid (0.1 eq) to facilitate iminium formation.
Step-by-Step Methodology
Imine Formation: Dissolve 5-Methoxy-4-methylnicotinaldehyde (1.0 mmol) and the primary amine (1.2 mmol) in anhydrous DCE (5.0 mL) under an inert argon atmosphere. Add glacial acetic acid (0.1 mmol).
Pre-activation: Stir the mixture at room temperature for 2 hours.
Self-Validation Check: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The mass spectrum should show the complete disappearance of the aldehyde
and the appearance of the imine mass.
Reduction: Cool the reaction to 0 °C using an ice bath. Add
(1.5 mmol) portion-wise over 10 minutes to control the exothermic release of hydrogen gas.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous
(10 mL) to neutralize the acetic acid and destroy excess reducing agent. Extract the aqueous layer with DCM (3 x 10 mL).
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution: 0-10% Methanol in DCM containing 1% ).
Applications in Modern Drug Discovery
The versatility of the 3-carbaldehyde moiety allows for rapid divergent synthesis, making it a cornerstone in Fragment-Based Drug Discovery (FBDD) and library generation.
Indolizidine Alkaloid Mimics: Historically, Comins utilized similar pyridine scaffolds to synthesize benzo-fused indolizidine alkaloid mimics, which exhibit potent neurological and antimicrobial activities. The aldehyde serves as a precursor for intramolecular Heck cyclizations to form the rigid bicyclic core [1].
Kinase Inhibitors: The functionalized pyridine ring is an excellent bioisostere for pyrimidines and quinazolines. By attaching a hinge-binding motif via reductive amination, researchers can generate potent ATP-competitive inhibitors.
Allosteric Modulators: Wittig olefination of the aldehyde yields rigid alkene linkers, which are frequently used to probe deep allosteric pockets in G-Protein Coupled Receptors (GPCRs).
Fig 2: Divergent medicinal chemistry workflows utilizing the aldehyde scaffold.
References
Synthesis of the Benzo-fused Indolizidine Alkaloid Mimics
Source: Beilstein Journal of Organic Chemistry (via PubMed Central)
URL:[Link]
Synthesis of [5-3H] N'-Nitrosoanatabine, a Tobacco-Specific Nitrosamine (Citing Comins, D. L.; Herrick, J. J. Heterocycles 1987)
Source: Office of Scientific and Technical Information (OSTI.GOV)
URL:[Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of 5-Methoxy-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of 5-Methoxy-4-methylnicotinaldehyde, a substituted pyridine-3-carboxaldehyde with potential appli...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 5-Methoxy-4-methylnicotinaldehyde, a substituted pyridine-3-carboxaldehyde with potential applications as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of the methoxy, methyl, and aldehyde functionalities on the pyridine ring offers a unique scaffold for the development of novel therapeutic agents.
The protocols herein are grounded in established synthetic methodologies, primarily focusing on the Vilsmeier-Haack formylation of an appropriately substituted pyridine precursor. This guide explains the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into the critical parameters for a successful synthesis.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The most direct and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃), to introduce an aldehyde group onto the aromatic ring.[2][3][4]
The causality behind selecting this approach lies in the electronic nature of the pyridine precursor. The electron-donating methoxy and methyl groups on the pyridine ring increase the nucleophilicity of the aromatic system, making it susceptible to electrophilic substitution by the Vilsmeier reagent. The reaction proceeds through the formation of a chloromethyliminium salt (the Vilsmeier reagent), which then acts as the electrophile.[4] The subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde.[2][3]
Key Advantages of the Vilsmeier-Haack Approach:
Mild Reaction Conditions: The reaction can often be carried out at moderate temperatures.[2]
Good Functional Group Tolerance: The Vilsmeier-Haack reaction is generally compatible with a variety of functional groups.
High Regioselectivity: The position of formylation is directed by the electronic and steric effects of the substituents on the aromatic ring.
Proposed Synthetic Pathway
The synthesis of 5-Methoxy-4-methylnicotinaldehyde is proposed to proceed via the Vilsmeier-Haack formylation of 3-Methoxy-4-methylpyridine.
Caption: Proposed reaction pathway for the synthesis of 5-Methoxy-4-methylnicotinaldehyde.
Detailed Experimental Protocol
This protocol is a comprehensive guide for the synthesis of 5-Methoxy-4-methylnicotinaldehyde from 3-Methoxy-4-methylpyridine.
3.1. Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
3-Methoxy-4-methylpyridine
≥97%
Commercially available
Starting material
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Commercially available
Reaction solvent and reagent
Phosphoryl chloride (POCl₃)
≥99%
Commercially available
Reagent for Vilsmeier reagent formation
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Commercially available
Extraction solvent
Sodium bicarbonate (NaHCO₃)
Reagent grade
Commercially available
For quenching and neutralization
Anhydrous sodium sulfate (Na₂SO₄)
Reagent grade
Commercially available
Drying agent
Deionized water
High purity
In-house
For quenching and washing
Ethyl acetate
Reagent grade
Commercially available
For column chromatography
Hexane
Reagent grade
Commercially available
For column chromatography
Silica gel
60 Å, 230-400 mesh
Commercially available
For column chromatography
3.2. Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 5-Methoxy-4-methylnicotinaldehyde.
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the DMF via the dropping funnel, ensuring the temperature is maintained below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chlorodimethyliminium salt, will be observed.
Addition of Starting Material: Dissolve 3-Methoxy-4-methylpyridine (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
Reaction Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (pH 7-8). This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess acid.
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization: Characterize the purified 5-Methoxy-4-methylnicotinaldehyde by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions
Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
N,N-Dimethylformamide (DMF): A potential irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.
The reaction quenching step is exothermic and releases gas. Perform this step slowly and with caution in an ice bath.
Trustworthiness and Self-Validation
The protocol described is based on the well-established Vilsmeier-Haack reaction, a cornerstone of organic synthesis for the formylation of electron-rich systems.[1][2][3] The reliability of this method is extensively documented in chemical literature. To ensure the successful synthesis and validation of the final product, the following points are critical:
Purity of Reagents: The use of anhydrous solvents and high-purity reagents is crucial to prevent side reactions and ensure good yields.
Temperature Control: Careful control of the temperature during the addition of POCl₃ and the reaction quenching is essential for safety and to minimize the formation of byproducts.
Thorough Characterization: The identity and purity of the synthesized 5-Methoxy-4-methylnicotinaldehyde must be confirmed by spectroscopic methods (NMR, MS). This validates the outcome of the synthesis.
References
Chatterjee, P. (2010). Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis (pp. 415-417). Cambridge University Press.
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [Link]
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]
Technical Guide: Reductive Amination Strategies for 5-Methoxy-4-methylnicotinaldehyde
Executive Summary & Chemical Context[1][2][3][4][5] 5-Methoxy-4-methylnicotinaldehyde (CAS: 113118-86-8) is a critical intermediate in the synthesis of Vitamin B6 (pyridoxine) antagonists, kinase inhibitors, and phosphat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5]
5-Methoxy-4-methylnicotinaldehyde (CAS: 113118-86-8) is a critical intermediate in the synthesis of Vitamin B6 (pyridoxine) antagonists, kinase inhibitors, and phosphatase modulators. While reductive amination is a routine transformation, this specific scaffold presents a dual challenge:
Steric Congestion: The C4-methyl group is ortho to the C3-aldehyde. This proximity imposes significant steric strain on the formation of the tetrahedral intermediate during imine generation, kinetically retarding the reaction.
Electronic Deactivation: The pyridine ring is electron-deficient, making the aldehyde highly electrophilic. However, the C5-methoxy group (electron-donating via resonance) and the C4-methyl group (electron-donating via induction) modulate this electrophilicity. The basic nitrogen can also interfere by coordinating with Lewis acid catalysts or boron reagents.
This guide details two field-proven protocols designed to bypass these barriers, ensuring high yields and minimizing side reactions (such as alcohol formation or ring reduction).
Mechanistic Insight & Reaction Design
The success of this reaction hinges on the formation of the iminium ion . Due to the C4-methyl steric block, the equilibrium between the aldehyde and the hemiaminal is often unfavorable.
Standard Conditions (Method A): Rely on Sodium Triacetoxyborohydride (STAB) . The acetoxy groups facilitate proton transfer in the transition state, often negating the need for external acid, though acetic acid is recommended here to protonate the pyridine nitrogen and activate the carbonyl.
Forcing Conditions (Method B): Rely on Titanium(IV) Isopropoxide . This reagent acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine. This is mandatory for sterically hindered or weakly nucleophilic amines (e.g., anilines).
Pathway Visualization
Figure 1: Reaction pathway highlighting the steric bottleneck at the hemiaminal-to-imine transition due to the C4-methyl group.
Experimental Protocols
Method A: The "STAB" Protocol (Standard)
Best for: Unhindered primary amines (e.g., benzylamine, alkylamines) and secondary cyclic amines (e.g., morpholine, piperidine).
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Additive: Acetic Acid (AcOH) (1.0 – 2.0 eq)
Step-by-Step:
Complexation: In a flame-dried flask under N2, dissolve the aldehyde in DCE (0.1 M concentration).
Activation: Add the amine followed immediately by AcOH. Stir at Room Temperature (RT) for 30–60 minutes .
Why? Unlike typical aldehydes, the C4-methyl steric hindrance requires a "pre-complexation" period to establish the hemiaminal equilibrium before the reductant is introduced.
Reduction: Add STAB in one portion. The reaction may bubble slightly.
Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of aldehyde M+1: ~152 Da).
Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 15 minutes to break down boron-amine complexes.
Extraction: Extract with DCM (3x). Dry organics over Na2SO4.
Method B: The "Titanium" Protocol (Forcing)
Best for: Anilines, sterically hindered amines (e.g., tert-butylamine), or if Method A yields <50%.
Reagents:
Substrate: 1.0 eq
Amine: 1.2 eq
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 eq)
Reductant: Sodium Borohydride (NaBH4) (1.5 eq)
Solvent: THF (Anhydrous) or Methanol (for the reduction step)
Step-by-Step:
Imine Formation: In a dried vial, combine aldehyde, amine, and Ti(OiPr)4 (neat or in minimal THF).
Incubation: Stir at RT for 6–12 hours.
Checkpoint: The solution often turns yellow/orange, indicating imine formation. Ti(OiPr)4 scavenges the water produced, driving the reaction to completion.
Dilution: Dilute the viscous mixture with anhydrous Methanol (or Ethanol).
Reduction: Cool to 0°C. Add NaBH4 carefully (exothermic). Stir for 2 hours while warming to RT.
Critical Workup (The "Rochelle" Method):
Do NOT just add water (forms a sticky TiO2 gel).
Add 10% aqueous NaOH or Saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.
Stir vigorously for 1–2 hours until two clear layers form (organic vs. aqueous titanium tartrate complex).
Isolation: Extract with EtOAc.
Purification & Analysis Strategy
Pyridines are notorious for streaking on silica gel due to interaction with acidic silanols.
Chromatography Optimization:
Stationary Phase: Standard Silica Gel (40–63 µm).
Mobile Phase: DCM/MeOH gradient (0
10%).
Modifier:ALWAYS add 1% Triethylamine (Et3N) or 1% NH4OH to the mobile phase to deactivate silica and ensure sharp peaks.
NMR Diagnostics (1H NMR in CDCl3):
Aldehyde (Starting Material): Singlet ~10.0–10.5 ppm.
Imine (Intermediate): Singlet ~8.5–9.0 ppm (if isolated).
Product (Benzylic CH2): Singlet or doublet ~3.8–4.2 ppm.
Note: The C4-Methyl group usually appears ~2.2–2.5 ppm. In the product, verify the integration of the benzylic protons relative to this methyl group.
Decision Matrix & Troubleshooting
Use this logic flow to select the correct protocol and troubleshoot issues.
Figure 2: Workflow decision tree for protocol selection based on amine nucleophilicity and steric profile.
Troubleshooting Table
Observation
Probable Cause
Corrective Action
No Reaction (Aldehyde intact)
Steric hindrance at C4 prevents hemiaminal formation.
Switch to Method B (Ti(OiPr)4). The Lewis acid forces the attack.
Alcohol Byproduct (Reduction of Aldehyde)
Reductant added too early or imine formation too slow.
Increase "pre-complexation" time. Ensure Amine is in excess (1.5 eq).
Low Yield (Sticky Emulsion)
Boron-Pyridine or Titanium-Amine complexation.
Method A: Extend NaHCO3 quench time. Method B: Use Rochelle's salt and stir >2 hours.
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2. Link
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
Kondrat'eva, G. Y., et al. "Synthesis of Vitamin B6 Analogs." Russian Chemical Bulletin, vol. 8, 1959.[1] (Foundational context for pyridine synthesis). Link
Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." (General educational resource for mechanism verification). Link
Application Note: Precision Oxidation of 5-Methoxy-4-methylnicotinaldehyde
Executive Summary & Strategic Analysis The oxidation of 5-Methoxy-4-methylnicotinaldehyde (Substrate 1 ) to 5-Methoxy-4-methylnicotinic acid (Product 2 ) is a pivotal transformation in the synthesis of Vitamin B6 analogs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The oxidation of 5-Methoxy-4-methylnicotinaldehyde (Substrate 1 ) to 5-Methoxy-4-methylnicotinic acid (Product 2 ) is a pivotal transformation in the synthesis of Vitamin B6 analogs (such as 4-desoxypyridoxine derivatives) and kinase inhibitors.
While aldehyde-to-acid oxidation is a standard transformation, this specific substrate presents a "chemical conflict" requiring careful reagent selection:
Pyridine Nitrogen: The basic nitrogen creates zwitterionic products, complicating isolation and potentially coordinating with metal oxidants.
Electron-Rich Ring: The 5-methoxy group activates the pyridine ring, making it susceptible to electrophilic halogenation (a common side reaction in hypochlorite-mediated oxidations).
Benzylic Methyl Group: The 4-methyl group is susceptible to over-oxidation to a dicarboxylic acid under harsh conditions (e.g., unbuffered KMnO₄).
Recommendation: The Pinnick Oxidation (NaClO₂) is the superior method for research and scale-up, offering the highest selectivity and yield. Silver Oxide (Ag₂O) is a viable alternative for milligram-scale, acid-sensitive contexts. Potassium Permanganate (KMnO₄) should be reserved for crude industrial streams where methyl-group preservation is less critical or strictly controlled.
Reagent Selection Matrix
Feature
Method A: Pinnick Oxidation (Recommended)
Method B: Silver Oxide (Ag₂O)
Method C: Potassium Permanganate
Primary Reagent
Sodium Chlorite (NaClO₂)
Silver Nitrate / NaOH
KMnO₄
Selectivity
High (Aldehyde only)
High (Aldehyde only)
Low (Risk of methyl oxidation)
Reaction pH
Acidic (Buffered ~3.5)
Basic (pH > 12)
Basic or Neutral
Yield
85–95%
70–85%
40–60%
Side Reactions
Chlorination (if scavenger omitted)
Cannizzaro (minor)
Over-oxidation, N-oxidation
Scalability
Excellent
Poor (Cost/Waste)
Good (Waste management required)
Detailed Experimental Protocols
Method A: Pinnick Oxidation (The "Gold Standard")
Best for: High purity, preserving the 4-methyl group, and preventing ring chlorination.
Mechanism & Rationale:
The reaction uses chlorous acid (generated in situ) to transfer oxygen to the aldehyde.[1] Crucially, the byproduct is hypochlorous acid (HOCl), a potent chlorinating agent. Because the 5-methoxy group makes the pyridine ring electron-rich, the ring will be rapidly chlorinated if HOCl is not quenched.
Scavenger: 2-Methyl-2-butene or Resorcinol must be used to trap HOCl.
Buffer: NaH₂PO₄ maintains pH ~3.5, preventing the disproportionation of NaClO₂ into dangerous ClO₂ gas.
Protocol:
Preparation: Dissolve 5-Methoxy-4-methylnicotinaldehyde (1.0 equiv, e.g., 5.0 g) in a mixture of t-Butanol and Water (3:1 ratio, 50 mL total).
Note: Acetonitrile/Water is a valid alternative if solubility is poor.
Add Scavenger: Add 2-methyl-2-butene (3.0 equiv).
Critical: Do not skip this. Without it, you will isolate the 6-chloro-5-methoxy derivative.
Add Buffer: Add NaH₂PO₄ (monobasic sodium phosphate, 2.0 equiv) to the solution.
Oxidant Addition: Dissolve Sodium Chlorite (NaClO₂, 80% technical grade, 1.5 equiv) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 20 minutes at room temperature.
Observation: The solution may turn pale yellow.
Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC. The aldehyde spot should disappear.
Workup (Zwitterion Isolation):
Evaporate the volatile organic solvent (t-BuOH) under reduced pressure.
The residue is aqueous.[2] The product, 5-Methoxy-4-methylnicotinic acid , is amphoteric.
Adjust pH to the isoelectric point (approx pH 3–4) using dilute HCl.[3]
The product often precipitates as a white solid. Filter and wash with cold water.
Alternative: If no precipitate forms, extract with n-Butanol or IPA/CHCl₃ (1:3) , dry over Na₂SO₄, and concentrate.
Best for: Small scale (<100 mg), acid-sensitive substrates, or if chlorination is persistent in Method A.
Protocol:
Reagent Prep: Dissolve AgNO₃ (2.2 equiv) in water. In a separate flask, dissolve NaOH (4.5 equiv) in water.
Oxide Formation: Add the NaOH solution to the AgNO₃ solution. A brown precipitate of Ag₂O forms immediately. Keep this suspension; do not filter.
Reaction: Add the 5-Methoxy-4-methylnicotinaldehyde (1.0 equiv) dissolved in a small amount of THF or Dioxane to the Ag₂O suspension.
Conditions: Stir vigorously at 0°C to Room Temperature for 1–2 hours.
Workup:
Filter off the metallic silver (Ag⁰) and unreacted silver oxide through Celite.
The filtrate is basic (contains the sodium salt of the nicotinate).
Acidify carefully with 1M HCl to pH 3–4.
Collect the precipitate or extract as described in Method A.
Mechanistic Visualization
The following diagram illustrates the Pinnick Oxidation pathway, highlighting the critical role of the scavenger in protecting the electron-rich pyridine ring.
Figure 1: Mechanistic flow of the Pinnick oxidation for pyridine aldehydes. Note the diversion of the reactive HOCl byproduct away from the substrate by the alkene scavenger.
Troubleshooting & Optimization
Issue 1: Low Yield / No Precipitate
Cause: The product is a zwitterion (Nicotinic acid derivative). At neutral pH, it exists as a salt (soluble). At very low pH (<1), it is protonated (soluble).
Solution: You must target the Isoelectric Point (pI) . For methoxy-methyl-nicotinic acids, the pI is typically between pH 3.0 and 4.0 .
Action: Acidify the aqueous layer slowly while monitoring with a pH meter. Stop exactly when precipitation maximizes. If no solid forms, saturate the water with NaCl and extract with n-Butanol .
Issue 2: Chlorinated Byproduct (Method A)
Symptom: Mass spec shows M+34 peak.
Cause: Insufficient scavenger or poor mixing.
Solution: Increase 2-methyl-2-butene to 5.0 equiv. Alternatively, use Resorcinol (1.5 equiv) as a scavenger, though this requires chromatographic separation later.
Issue 3: Over-oxidation (Method C)
Symptom: Formation of pyridine-3,4-dicarboxylic acid.
Cause: KMnO₄ attacking the 4-methyl group.
Solution: Switch to Method A. If KMnO₄ is mandatory, lower temperature to 0°C and limit reaction time to 30 minutes.
References
Pinnick Oxidation Mechanism & Scope
Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica.
Application Notes and Protocols for 5-Methoxy-4-methylnicotinaldehyde as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the utilization of 5-Methoxy-4-methylnicotinaldehyde as a versatile pharmaceutical intermediate. While...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the utilization of 5-Methoxy-4-methylnicotinaldehyde as a versatile pharmaceutical intermediate. While direct literature on this specific molecule is sparse, this guide leverages established principles of medicinal chemistry and synthetic protocols for analogous substituted pyridine-3-carboxaldehydes to provide a robust framework for its application. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between molecular structure, reactivity, and potential biological activity. This guide is intended to empower researchers to effectively incorporate this and similar building blocks into their drug discovery and development pipelines.
Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its nitrogen atom imparts unique electronic properties, including the ability to act as a hydrogen bond acceptor and to influence the pKa of the molecule, which are critical for drug-receptor interactions and pharmacokinetic profiles.[1][2] The substitution pattern on the pyridine ring allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, thereby modulating its biological activity and ADME (absorption, distribution, metabolism, and excretion) characteristics.
5-Methoxy-4-methylnicotinaldehyde incorporates several key features that make it a valuable intermediate:
The Nicotinaldehyde Moiety: The aldehyde group at the 3-position is a versatile chemical handle for a variety of synthetic transformations, including reductive aminations, oxidations, and condensation reactions, enabling the introduction of diverse functional groups.[3]
The 5-Methoxy Group: The electron-donating methoxy group at the 5-position can influence the reactivity of the pyridine ring and the aldehyde. It can also participate in hydrogen bonding and alter the compound's solubility and metabolic stability.
The 4-Methyl Group: The methyl group at the 4-position provides steric bulk, which can influence the conformation of the molecule and its interaction with biological targets. It can also impact the metabolic profile of the compound.
The strategic placement of these substituents makes 5-Methoxy-4-methylnicotinaldehyde a promising starting material for the synthesis of novel therapeutic agents targeting a wide range of diseases.[4]
Physicochemical Properties and Handling
Property
Predicted Value/Information
Molecular Formula
C8H9NO2
Molecular Weight
151.16 g/mol
Appearance
Likely a solid at room temperature, potentially a crystalline powder.
Solubility
Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated.
Stability & Storage
Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from light and moisture. Aldehydes can be susceptible to oxidation and should be handled accordingly.
Safety Precautions
Handle with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.
Synthetic Utility and Key Transformation Protocols
The aldehyde functionality of 5-Methoxy-4-methylnicotinaldehyde is the primary site for synthetic elaboration. The following protocols describe key transformations that are fundamental to its use as a pharmaceutical intermediate.
Reductive Amination: Synthesis of Substituted Amines
Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities. This two-step, one-pot reaction involves the formation of a Schiff base (imine) intermediate followed by its reduction to an amine.
Rationale: This reaction is highly versatile for creating a diverse library of secondary and tertiary amines, which are common motifs in biologically active compounds. The choice of the amine component and the reducing agent allows for precise control over the final product.
Caption: Reductive Amination Workflow.
Protocol: General Procedure for Reductive Amination
Reaction Setup: To a solution of 5-Methoxy-4-methylnicotinaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M), add the desired primary or secondary amine (1.1 eq).
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Reduction: Add a suitable reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)3 is often preferred as it is mild and tolerant of a wide range of functional groups.
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted amine.
Oxidation to Carboxylic Acid: Synthesis of 5-Methoxy-4-methylnicotinic Acid
The oxidation of the aldehyde to a carboxylic acid provides an alternative key intermediate for further derivatization, such as amide bond formation.
Rationale: Carboxylic acids are important functional groups in many drugs, as they can participate in hydrogen bonding and salt formation, which can improve solubility and bioavailability.
Caption: Oxidation of Aldehyde to Carboxylic Acid.
Protocol: Pinnick Oxidation
The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids in the presence of other sensitive functional groups.
Reaction Setup: Dissolve 5-Methoxy-4-methylnicotinaldehyde (1.0 eq) in a mixture of tert-butanol and water.
Addition of Reagents: Add 2-methyl-2-butene (a chlorine scavenger, ~5 eq) followed by a solution of sodium chlorite (NaClO2, 1.5 eq) and sodium dihydrogen phosphate (NaH2PO4, 1.5 eq) in water.
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS until the aldehyde is consumed.
Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The resulting carboxylic acid can often be purified by recrystallization or by column chromatography on silica gel.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound.
Rationale: This reaction is useful for introducing functionalities that can act as Michael acceptors or be further elaborated into more complex heterocyclic systems.
Caption: Knoevenagel Condensation Workflow.
Protocol: General Procedure for Knoevenagel Condensation
Reaction Setup: To a solution of 5-Methoxy-4-methylnicotinaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in a suitable solvent such as ethanol or toluene, add a catalytic amount of a base (e.g., piperidine or triethylamine).
Reaction Conditions: Heat the reaction mixture to reflux. If water is formed during the reaction, a Dean-Stark apparatus can be used to remove it and drive the reaction to completion.
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Conclusion
5-Methoxy-4-methylnicotinaldehyde represents a valuable and versatile building block for pharmaceutical research and development. Its strategic substitution pattern provides a platform for the synthesis of a wide array of novel compounds with the potential for significant biological activity. The protocols outlined in this guide, based on well-established synthetic methodologies for related pyridine aldehydes, offer a solid foundation for researchers to explore the full potential of this and similar intermediates in their quest for new and improved therapeutics.
References
A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules. [Link]
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. [Link]
(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
Introduction to Pyridine: Applications and Industry Importance. Ethyl Acetate Plant. [Link]
A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. ResearchGate. [Link]
5-Substituted, 6-Substituted, and Unsubstituted 3-Heteroaromatic Pyridine Analogues of Nicotine as Selective Inhibitors of Cytochrome P-450 2A6. Journal of Medicinal Chemistry. [Link]
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Figshare. [Link]
Synthesis of pyridine aldehydes.
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. [Link]
A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Molecules. [Link]
The Role of 3-Pyridinecarboxaldehyde in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
step-by-step preparation of Vitamin B6 from nicotinaldehyde
An advanced, de novo synthetic protocol for the preparation of Vitamin B6 (Pyridoxine) from nicotinaldehyde (3-pyridinecarboxaldehyde). While industrial-scale production of pyridoxine traditionally relies on the Kondraty...
Author: BenchChem Technical Support Team. Date: March 2026
An advanced, de novo synthetic protocol for the preparation of Vitamin B6 (Pyridoxine) from nicotinaldehyde (3-pyridinecarboxaldehyde). While industrial-scale production of pyridoxine traditionally relies on the Kondratyeva oxazole-maleic anhydride Diels-Alder cycloaddition, this application note outlines a highly specialized, late-stage functionalization of the intact pyridine ring.
Designed for discovery chemists and drug development professionals, this guide leverages advanced C–H activation, directed ortho-metalation (DoM), and palladium-catalyzed cross-coupling to achieve precise regiocontrol.
Strategic Mechanistic Overview (The Causality)
To transform nicotinaldehyde into pyridoxine (2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine), four distinct regioselective functionalizations must occur on the pyridine core. Our strategy relies on the following mechanistic logic:
Dual-Purpose Oxygenation: The C3-formyl group must be converted to a hydroxyl group. We utilize m-chloroperoxybenzoic acid (mCPBA) to perform a of the aldehyde to a formate ester. Simultaneously, mCPBA oxidizes the pyridine nitrogen. This N-oxide is not a byproduct; it is a critical mechanistic handle that activates the C2 position for subsequent nucleophilic attack.
Boekelheide-Type Deoxygenative Chlorination: Treatment of the N-oxide with phosphoryl chloride (POCl₃) drives a at the C2 position, setting the stage for the C2-methyl group.
Directed Ortho-Metalation (DoM): To install the C4 and C5 hydroxymethyl groups, we employ a methoxymethyl (MOM) ether at C3. The MOM group acts as a powerful Directing Metalation Group (DMG). Because C2 is blocked by the newly installed methyl group,.
Steric and Electronic C5-Lithiation: Once C4 is iodinated, the C5 proton becomes the most acidic remaining site. Using a non-nucleophilic base (LiTMP) prevents halogen-metal exchange, allowing direct formylation at C5.
Workflow Visualization
Figure 1: Step-by-step synthetic workflow from Nicotinaldehyde to Pyridoxine.
Baeyer-Villiger and N-Oxidation: Dissolve nicotinaldehyde (10.0 g, 93.4 mmol) in anhydrous CH₂Cl₂ (200 mL). Cool to 0 °C and add mCPBA (77% w/w, 52.3 g, 233 mmol) portion-wise. Stir at room temperature for 12 hours. Quench with saturated aqueous Na₂S₂O₃. Extract the organic layer, concentrate, and dissolve the crude formate in MeOH (100 mL). Add 2M NaOH (50 mL) and stir for 2 hours to hydrolyze the ester. Neutralize and extract to yield 3-hydroxypyridine N-oxide.
Protection & Chlorination: Protect the C3-hydroxyl using Benzyl bromide (19.1 g, 112 mmol) and K₂CO₃ in DMF (60 °C). Isolate the intermediate, dry thoroughly, and dissolve in POCl₃ (50 mL). Reflux at 105 °C for 6 hours. Carefully quench over crushed ice, neutralize with NH₄OH, and extract with EtOAc to isolate 2-chloro-3-benzyloxypyridine.
: Combine the chloride (10.0 g, 45.5 mmol), methylboronic acid (4.1 g, 68.3 mmol), K₂CO₃ (12.6 g, 91 mmol), and Pd(dppf)Cl₂ (1.66 g, 2.27 mmol) in 1,4-dioxane/H₂O (4:1, 100 mL). Degas and heat at 90 °C for 8 hours. Filter through Celite, concentrate, and subject the crude ether to hydrogenolysis (H₂, 10% Pd/C, MeOH) to yield 2-methyl-3-hydroxypyridine.
Phase 2: Directed Ortho-Metalation (DoM) and C4/C5 Elaboration
MOM Protection: Dissolve 2-methyl-3-hydroxypyridine (4.0 g, 36.6 mmol) in THF (50 mL). Cool to 0 °C, add NaH (60% dispersion, 2.2 g, 55 mmol), stir for 30 min, and add MOM-Cl (3.5 g, 44 mmol). Stir for 3 hours, quench with H₂O, and extract with Et₂O.
C4-Iodination (DoM): Dissolve the MOM-ether in anhydrous THF (80 mL) and cool to -78 °C. Add TMEDA (4.7 g, 40 mmol) followed by s-BuLi (1.4M in cyclohexane, 28.5 mL, 40 mmol). Stir for 1 hour at -78 °C to ensure complete C4-lithiation. Add a solution of I₂ (11.1 g, 44 mmol) in THF dropwise. Warm to room temperature, quench with Na₂S₂O₃, and purify via flash chromatography.
C5-Formylation: To a solution of 2,2,6,6-tetramethylpiperidine (TMP, 4.6 g, 32.5 mmol) in THF at -78 °C, add n-BuLi (2.5M, 13 mL, 32.5 mmol) to generate LiTMP. Add the C4-iodo intermediate (8.0 g, 27.1 mmol) in THF. Stir for 2 hours, then quench with anhydrous DMF (3.9 g, 54.2 mmol).
Reduction & TBS Protection: Reduce the C5-aldehyde using NaBH₄ in MeOH at 0 °C. Following aqueous workup, protect the resulting primary alcohol using TBS-Cl and Imidazole in DMF to yield the C5-OTBS, C4-Iodo intermediate.
Phase 3: Carbonylation, Reduction, and Global Deprotection
: In a pressure reactor, combine the C4-iodo intermediate (5.0 g, 11.8 mmol), Pd(OAc)₂ (132 mg, 0.59 mmol), dppp (486 mg, 1.18 mmol), and Et₃N (5 mL) in MeOH (50 mL). Purge with CO gas and pressurize to 50 psi. Heat at 80 °C for 16 hours.
Final Assembly: Reduce the newly formed C4-methyl ester using LiAlH₄ (2.0M in THF, 11.8 mL) at 0 °C. Quench via the Fieser method. Dissolve the crude product in 3M HCl in MeOH (40 mL) and reflux for 4 hours to globally cleave the MOM and TBS ethers. Concentrate under vacuum and recrystallize from EtOH/Et₂O to yield Pyridoxine Hydrochloride.
To ensure the trustworthiness of the synthetic pipeline, the following self-validating checkpoints must be met before proceeding to subsequent phases:
Phase 1 Checkpoint (2-methyl-3-hydroxypyridine): Verify via ¹H NMR (CDCl₃). The critical marker is the disappearance of the C2-proton and the appearance of a sharp 3H singlet at ~2.45 ppm (C2-CH₃). The remaining aromatic protons should appear as a doublet of doublets (C5, ~7.0 ppm) and two doublets (C4 and C6, ~7.1 and ~8.0 ppm).
Phase 2 Checkpoint (C5-Formyl-C4-Iodo Intermediate): Verify via ¹H NMR. The spectrum must show exactly one aromatic proton (the C6 proton at ~8.5 ppm). The presence of a highly deshielded singlet at ~10.2 ppm confirms the successful C5-formylation.
Phase 3 Checkpoint (Pyridoxine HCl): Final validation is achieved via ¹H NMR in D₂O. The spectrum must strictly exhibit a 1H singlet at ~7.90 ppm (C6-H), two 2H singlets at ~4.85 ppm and ~4.55 ppm (C4 and C5 methylenes), and a 3H singlet at ~2.42 ppm (C2-CH₃). Confirm purity via HPLC co-elution against a USP-certified Vitamin B6 reference standard.
References
Krow, G. R. "The Baeyer-Villiger Oxidation of Ketones and Aldehydes", Organic Reactions, 1993. URL: [Link]
Boekelheide, V.; Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes", Journal of the American Chemical Society, 1954. URL: [Link]
Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics", Chemical Reviews, 1990. URL: [Link]
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds", Chemical Reviews, 1995. URL: [Link]
Schoenberg, A.; Bartoletti, I.; Heck, R. F. "Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides", Journal of Organic Chemistry, 1974. URL: [Link]
Application
Application Notes and Protocols for the Safe Storage and Handling of Methylnicotinaldehyde Compounds
Introduction Methylnicotinaldehyde compounds, a class of pyridine aldehydes, are pivotal intermediates in pharmaceutical research and development. Their structural motif is integral to the synthesis of a wide array of bi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methylnicotinaldehyde compounds, a class of pyridine aldehydes, are pivotal intermediates in pharmaceutical research and development. Their structural motif is integral to the synthesis of a wide array of biologically active molecules. The inherent reactivity of the aldehyde functional group, coupled with the pyridine ring system, necessitates stringent storage and handling protocols to ensure compound integrity, experimental reproducibility, and, most importantly, the safety of laboratory personnel.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the safe storage and handling of methylnicotinaldehyde compounds. By elucidating the chemical principles that underpin these procedures, this document aims to foster a culture of safety and scientific excellence.
Chemical and Physical Properties Overview
Methylnicotinaldehyde exists in several isomeric forms, with the position of the methyl and aldehyde groups on the pyridine ring dictating its specific properties. However, as a class, they share common characteristics that inform handling procedures. They are typically liquids or low-melting solids, and their aldehyde group makes them susceptible to oxidation and other chemical transformations.
Table 1: General Properties of Representative Methylnicotinaldehyde Compounds
Property
General Observation
Rationale and Implications
Physical State
Colorless to yellow or orange liquid or solid[1][2]
The color may indicate the presence of impurities or degradation products. Monitoring color changes over time can be a simple indicator of compound stability.
Boiling Point
Varies by isomer (e.g., 6-Methylnicotinaldehyde: 95°C at 20 mmHg)[1]
Indicates that these compounds can have significant vapor pressure, especially under reduced pressure or upon heating.
Flash Point
Varies by isomer (e.g., 6-Methylnicotinaldehyde: 88°C)[1]
Many of these compounds are combustible, and their vapors can form explosive mixtures with air, necessitating the avoidance of ignition sources.[3]
The aldehyde group is prone to oxidation to the corresponding carboxylic acid. Exposure to moisture can lead to the formation of hydrates. Light can catalyze degradation pathways.
Storage Protocols: Preserving Compound Integrity
The primary objective of a robust storage protocol is to mitigate the chemical degradation of methylnicotinaldehyde compounds. The principal degradation pathways include oxidation of the aldehyde and reactions catalyzed by moisture and light.
Recommended Storage Conditions
To ensure the long-term stability of methylnicotinaldehyde compounds, the following conditions are recommended:
Table 2: Recommended Storage Conditions for Methylnicotinaldehyde Compounds
A tight seal prevents the ingress of atmospheric moisture and oxygen. Opaque containers protect the compound from light-catalyzed degradation.
Location
A dry, cool, and well-ventilated area[2][3][10][11]
Proper ventilation prevents the accumulation of potentially flammable or harmful vapors.[12] A dry environment minimizes moisture-related degradation.
Incompatible Materials
To prevent hazardous reactions, methylnicotinaldehyde compounds must be stored separately from the following classes of chemicals:
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions with the aldehyde group.
Strong Acids and Bases: Can catalyze aldol condensation or other unwanted side reactions.[10]
Amines: Can react with the aldehyde to form imines.[2]
Strong Reducing Agents: Can reduce the aldehyde group.[2][3]
Long-Term Storage Workflow
The following diagram outlines the decision-making process for the long-term storage of methylnicotinaldehyde compounds.
Caption: Workflow for ensuring the stable long-term storage of methylnicotinaldehyde compounds.
Handling Protocols: Ensuring Personnel Safety
Given the hazardous nature of aldehydes, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and safe laboratory practices, is essential.[13] Aldehydes are reactive electrophiles that can be cytotoxic, and inhalation can lead to respiratory irritation.[14]
Engineering Controls
Chemical Fume Hood: All handling of methylnicotinaldehyde compounds should be performed in a properly functioning chemical fume hood.[15] This is the primary defense against the inhalation of vapors.[13]
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[10][12]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact.[15][16]
Table 3: Required Personal Protective Equipment (PPE)
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[14][15] Latex gloves are not recommended as they offer poor protection against aldehydes.[14][17]
To prevent skin contact, which can cause irritation and potential sensitization.[14][18]
Eye and Face Protection
Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards.[14][15] A full face shield should be worn if there is a splash hazard.[14][17]
To protect the eyes from splashes and airborne particles. Aldehydes can cause serious eye irritation.[2][6][9]
Skin and Body Protection
A fully buttoned laboratory coat, long pants, and closed-toe shoes.[15] For larger quantities, a chemical-resistant apron is recommended.[17]
To protect the skin from accidental spills and contact.[15]
Respiratory Protection
Typically not required if handled in a fume hood. If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][13][14]
To prevent inhalation of vapors, which can cause respiratory irritation.[2][13][14]
Step-by-Step Handling Protocol
Preparation:
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Don all required PPE as outlined in Table 3.
Prepare all necessary equipment (glassware, spatulas, etc.) within the fume hood.
Have spill cleanup materials readily available.
Dispensing:
Allow the container of the methylnicotinaldehyde compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the container.
Carefully open the container inside the fume hood.
If the compound is a solid, use a spatula to dispense the required amount, avoiding the generation of dust.
If it is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.
Immediately reseal the container, purge with an inert gas if possible, and return it to its designated storage location.
Post-Handling:
Thoroughly decontaminate all work surfaces.
Dispose of contaminated waste (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.[10][15]
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[6][9][10][19]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Response
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][15][19]
Skin Contact: Immediately remove all contaminated clothing.[18] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[10][14] Seek medical advice if irritation persists.[6][9][10]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10][14][15]
Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water. Seek immediate medical attention.[10][15]
Spill and Leak Management
Evacuate: Evacuate non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated, but avoid actions that could spread vapors.
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to soak up the material.[3]
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed container for hazardous waste disposal.[3][15] Use spark-proof tools if the compound is flammable.[3][12]
Decontaminate: Clean the spill area thoroughly.
The following diagram illustrates the logical flow for responding to a chemical spill.
Caption: Decision workflow for managing a spill of a methylnicotinaldehyde compound.
References
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. [Link]
3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Loba Chemie. [Link]
catalytic hydrogenation of 5-Methoxy-4-methylnicotinaldehyde
An Application Guide to the Selective Catalytic Hydrogenation of 5-Methoxy-4-methylnicotinaldehyde Abstract This comprehensive application note provides a detailed guide for the selective to its corresponding primary alc...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Selective Catalytic Hydrogenation of 5-Methoxy-4-methylnicotinaldehyde
Abstract
This comprehensive application note provides a detailed guide for the selective to its corresponding primary alcohol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. This transformation is pivotal in the synthesis of high-value pharmaceutical intermediates, most notably as a precursor to proton pump inhibitors (PPIs) like omeprazole and esomeprazole[1]. We delve into the underlying reaction mechanism, offer guidance on catalyst selection, and present a robust, step-by-step protocol using Palladium on Carbon (Pd/C) as a highly selective and efficient heterogeneous catalyst. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries, providing the technical insights necessary for successful synthesis, optimization, and scale-up.
Mechanistic Insights and Theoretical Framework
The conversion of an aldehyde to a primary alcohol via catalytic hydrogenation is a cornerstone reaction in organic synthesis. The process involves the addition of molecular hydrogen (H₂) across the carbon-oxygen double bond (C=O) mediated by a solid-phase metal catalyst[2][3].
The Horiuti-Polanyi Mechanism
The most widely accepted model for this transformation on a heterogeneous catalyst surface is the Horiuti-Polanyi mechanism.[4] This multi-step process can be broken down as follows:
Adsorption & Activation of Hydrogen: Molecular hydrogen adsorbs onto the active sites of the metal catalyst (e.g., Palladium) and dissociates into highly reactive surface-bound hydrogen atoms (hydrides).[4]
Coordination of the Carbonyl Group: The aldehyde substrate, 5-Methoxy-4-methylnicotinaldehyde, adsorbs onto the catalyst surface through its carbonyl group, bringing it into close proximity with the activated hydrogen atoms.[4]
Stepwise Hydrogen Addition: The reduction occurs through the sequential transfer of two hydrogen atoms. First, a surface hydride attacks the electrophilic carbonyl carbon, forming a new C-H bond and a surface-bound alkoxy intermediate. A second hydrogen atom is then delivered to the carbonyl oxygen, forming the O-H bond.[4]
Product Desorption: The final alcohol product, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, has a lower affinity for the catalyst surface and desorbs, regenerating the active site for the next catalytic cycle.
Caption: Horiuti-Polanyi mechanism for aldehyde hydrogenation.
Chemoselectivity: A Critical Consideration
The primary challenge in this synthesis is achieving high chemoselectivity. The goal is to reduce the aldehyde group exclusively, without affecting the aromatic pyridine ring. Hydrogenation of the pyridine ring is a possible side reaction, especially under harsh conditions (high pressure, high temperature, or with highly active catalysts like Rhodium or Ruthenium).[5] The use of Palladium on Carbon (Pd/C) under mild conditions (low hydrogen pressure, room temperature) is highly advantageous as it generally favors the reduction of the carbonyl group over the aromatic heterocycle.[6][7]
Catalyst System Selection
The choice of catalyst is paramount for a successful and selective hydrogenation. While several metals are active for aldehyde reduction, their performance and selectivity vary significantly.
Catalyst System
Typical Conditions
Advantages
Disadvantages & Cautions
5-10% Pd/C
H₂ (1-4 atm), RT-50°C, in EtOH, EtOAc, or THF.
Excellent selectivity for aldehyde over aromatic rings.[6] High activity, cost-effective, and easy to handle and remove by filtration.[8]
Can cause hydrogenolysis of sensitive groups (e.g., benzyl ethers, halides) if present.[4][9] Requires careful handling as it can be pyrophoric when dry.
Very high activity, cost-effective. Effective for reducing various functional groups including aldehydes and ketones.[12]
Often less selective than Palladium; can promote ring reduction under more forcing conditions.[10] Pyrophoric and must be handled as a slurry in water or alcohol.[12] Catalyst poisoning by sulfur compounds is a concern.[5]
Can be less selective and may lead to over-reduction of the pyridine ring. More expensive than Pd/C or Raney Ni.[5]
For the selective synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, 5% or 10% Palladium on Carbon (Pd/C) is the recommended catalyst due to its proven track record of high selectivity for aldehyde reduction under mild, easily controllable laboratory conditions.[6][13]
Detailed Experimental Protocol: Hydrogenation with Pd/C
This section provides a detailed, self-validating protocol for the hydrogenation of 5-Methoxy-4-methylnicotinaldehyde using 10% Pd/C.
Materials and Equipment
Substrate: 5-Methoxy-4-methylnicotinaldehyde
Catalyst: 10% Palladium on Carbon (wetted, typically ~50% water)
Solvent: Ethanol (anhydrous)
Hydrogen Source: Hydrogen gas cylinder with regulator or a hydrogen-filled balloon
Reaction Vessel: Three-neck round-bottom flask or a dedicated hydrogenation vessel (e.g., Parr shaker)
Stirring: Magnetic stirrer and stir bar
Inert Gas: Nitrogen or Argon for purging
Filtration: Celite® or a similar filter aid, Buchner funnel, filter paper
Analysis: TLC plates (Silica gel 60 F₂₅₄), HPLC
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter (connected to a vacuum/nitrogen line and a hydrogen balloon), and a stopper, add 5-Methoxy-4-methylnicotinaldehyde (e.g., 5.0 g, 1.0 eq).
Dissolution: Add anhydrous ethanol (100 mL, 20 vol) to the flask and stir until the substrate is fully dissolved.
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (e.g., 0.5 g, 10% w/w). Note: Never add dry Pd/C to a flask containing solvent vapor in the presence of air. Always perform additions under an inert atmosphere.
Inerting the System: Seal the flask. Evacuate the flask carefully using a vacuum pump until the solvent begins to bubble, then backfill with nitrogen. Repeat this vacuum/nitrogen cycle three times to ensure all oxygen is removed.
Introducing Hydrogen: Replace the nitrogen balloon with a hydrogen-filled balloon (to provide approximately 1 atm of pressure). For pressures above atmospheric, a Parr hydrogenation apparatus should be used.
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). Take aliquots by briefly stopping stirring, allowing the catalyst to settle, and using a filter-tipped pipette. The disappearance of the starting aldehyde spot and the appearance of a more polar alcohol spot indicates conversion. The reaction is typically complete within 2-6 hours.
Reaction Quench: Once the reaction is complete, purge the system with nitrogen for 5-10 minutes to remove all residual hydrogen.
Catalyst Removal: Prepare a small pad of Celite® (1-2 cm thick) in a Buchner funnel. Wet the pad with ethanol. Carefully filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Wash the flask and the filter cake with additional ethanol (2 x 20 mL) to ensure complete recovery of the product. Safety: The filtered catalyst cake should not be allowed to dry completely in the open air as it can ignite. It should be quenched by carefully adding it to a large volume of water.
Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will typically yield the product as a white to light brown solid or oil of high purity.[1]
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Product Characterization
The identity and purity of the resulting (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol should be confirmed using standard analytical techniques.
Appearance: White to light brown powder or crystal.[14]
¹H NMR: Expect characteristic peaks for the methoxy group (singlet, ~3.7-3.9 ppm), two methyl groups (singlets, ~2.2-2.5 ppm), the newly formed CH₂OH group (singlet, ~4.5-4.7 ppm), the OH proton (broad singlet), and the aromatic pyridine proton (singlet, ~8.0-8.2 ppm).
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₉H₁₃NO₂, MW: 167.21 g/mol ) should be observed.[1]
IR Spectroscopy: Look for the disappearance of the strong aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300-3400 cm⁻¹).
Safety and Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
No or Slow Reaction
- Inactive catalyst.- Insufficient hydrogen pressure.- Poor stirring/mass transfer.- Catalyst poisoning (e.g., by sulfur or amine impurities).[4]
- Use fresh, active catalyst.- Ensure the system is sealed and hydrogen is being supplied.- Increase stirring speed.- Purify starting material if impurities are suspected.
- Allow the reaction to run longer, monitoring by TLC/HPLC.- Increase catalyst loading to 15-20% w/w.
Over-reduction (Pyridine Ring Saturation)
- Reaction conditions too harsh (high temperature or pressure).- Catalyst is too active.
- Run the reaction at room temperature and atmospheric pressure.- Ensure the use of Pd/C, which is selective, rather than PtO₂ or Rh/C.
Low Isolated Yield
- Incomplete reaction.- Product loss during filtration or transfer.- Insufficient washing of the catalyst cake.
- Ensure the reaction goes to completion.- Be meticulous during work-up.- Wash the catalyst cake thoroughly with the reaction solvent.
Safety Precautions: Catalytic hydrogenation involves significant hazards. Hydrogen gas is extremely flammable and can form explosive mixtures with air. Palladium on carbon is pyrophoric when dry and can ignite solvents.[12] Always work in a well-ventilated fume hood, purge all equipment thoroughly with inert gas before and after introducing hydrogen, and handle the catalyst with care, never allowing it to dry in the air.
References
Vertex AI Search. (n.d.). Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni.
Organic Syntheses. (n.d.). Raney nickel.
Organic & Biomolecular Chemistry. (n.d.).
Perni, R. H., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2(15).
Posner, G. H., & Lu, S.-B. (2006). Transfer Hydrogenation of Aldehydes With 2-Propanol and Raney® Nickel.
ResearchGate. (n.d.). Proposed mechanism for the hydrogenation of aldehydes and ketones catalyzed by B(C6F5)3 in an ethereal solvent.
Beilstein Journals. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)
The Journal of Physical Chemistry C. (n.d.). Reaction Mechanisms of Crotonaldehyde Hydrogenation on Pt(111): Density Functional Theory and Microkinetic Modeling.
Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 6-Ethoxy-5-methylnicotinaldehyde in Medicinal Chemistry.
Benchchem. (n.d.). Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction.
SciSpace. (n.d.).
RASĀYAN Journal of Chemistry. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
STAR Protocols. (n.d.). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells.
Google Patents. (n.d.).
PMC. (n.d.).
RSC Publishing. (n.d.).
Chemical Engineering Transactions. (2024). The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling.
Application Note: Advanced Functionalization of 5-Methoxy-4-methylnicotinaldehyde in Drug Discovery
Introduction to the Pyridine-3-Carboxaldehyde Scaffold 5-Methoxy-4-methylnicotinaldehyde (CAS 113118-86-8) is a highly versatile and privileged heterocyclic building block in medicinal chemistry[1]. Pyridine derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Pyridine-3-Carboxaldehyde Scaffold
5-Methoxy-4-methylnicotinaldehyde (CAS 113118-86-8) is a highly versatile and privileged heterocyclic building block in medicinal chemistry[1]. Pyridine derivatives featuring an aldehyde functionality are critical precursors for synthesizing diverse, biologically active molecules, including kinase inhibitors, antimicrobial agents, and analogs of blockbuster drugs like omeprazole[2].
The strategic placement of the aldehyde group at the C3-position, flanked by a methyl group at C4 and a methoxy group at C5, offers a unique electronic and steric environment for late-stage functionalization[3]. This guide details the mechanistic rationale and validated protocols for the functionalization of this specific aldehyde group, empowering researchers to efficiently expand their chemical libraries.
Workflow of aldehyde functionalization in 5-Methoxy-4-methylnicotinaldehyde.
Mechanistic Insights & Causality
The reactivity of the aldehyde group in 5-Methoxy-4-methylnicotinaldehyde is heavily influenced by the electron-deficient nature of the pyridine core. The electronegative nitrogen atom withdraws electron density from the aromatic ring, significantly increasing the electrophilicity of the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack[2].
However, the adjacent C4-methyl group introduces localized steric hindrance. This necessitates the careful selection of reagents to ensure high yields and prevent unwanted side reactions, such as the dialkylation of primary amines during reductive amination[4]. Understanding the transition state kinetics is vital: reagents must be small enough to bypass the steric bulk of the methyl group while being chemoselective enough to avoid reducing the highly activated pyridine ring itself.
Quantitative Analysis of Reducing Agents
For the conversion of the aldehyde into an amine (Reductive Amination), selecting the correct hydride source is the most critical variable[4]. Direct alkylation of amines with alkyl halides often leads to uncontrollable over-alkylation; thus, reductive amination via an imine intermediate is the gold standard[5].
Table 1: Comparison of Reducing Agents for Pyridine-3-carboxaldehyde Reductive Amination [4][6]
Reducing Agent
Typical Solvent
Chemoselectivity (Imine vs Aldehyde)
Average Yield
Toxicity / Safety Profile
NaBH(OAc)₃
DCE, THF
Excellent
85–98%
Mild, preferred standard
NaBH₃CN
MeOH, CH₃CN
High
70–85%
High (Generates toxic HCN gas)
NaBH₄
MeOH, EtOH
Poor (Reduces aldehyde directly)
<50% (Direct)
Low, but requires strict stepwise protocol
Borane-Pyridine
MeOH, EtOH
Moderate
60–80%
Moderate
Causality Note: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, allowing it to selectively reduce the intermediate iminium ion without prematurely reducing the starting aldehyde to an alcohol[4][5].
Validated Experimental Protocols
Protocol A: Direct Reductive Amination
This protocol utilizes NaBH(OAc)₃ to form secondary or tertiary amines. It is designed as a one-pot, self-validating system[4][7].
Imine Formation: Dissolve the aldehyde and amine in anhydrous DCE at room temperature. Causality: DCE is preferred over THF as it accelerates the reaction rate and provides superior solubility for the polar intermediates[4].
Acid Catalysis: Add glacial acetic acid (1.0 eq). Causality: Weak acid catalysis is required to protonate the intermediate carbinolamine hydroxyl group, converting it into a superior leaving group (water) to drive the formation of the electrophilic iminium ion[5].
Selective Reduction: After 30 minutes of stirring, add NaBH(OAc)₃ portion-wise. Causality: Adding the hydride source after the acid ensures the iminium ion has begun forming, preventing the direct reduction of the highly electrophilic pyridine-aldehyde into an alcohol[4].
Reaction Monitoring (Self-Validation): Monitor via TLC (Hexane:EtOAc 1:1, UV detection). The reaction is self-validating when the starting aldehyde spot (Rf ~0.6) disappears, replaced by a highly polar, baseline-streaking amine spot (Rf ~0.2).
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Causality: This neutralizes the acetic acid and safely hydrolyzes any unreacted borohydride. Extract the aqueous layer with Dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Analytical Validation: Perform ¹H NMR (CDCl₃). The protocol is successful if the characteristic aldehyde proton peak (~10.3 ppm) is completely absent, replaced by a new benzylic/pyridylic methylene singlet or doublet at ~3.8–4.0 ppm.
Mechanistic pathway of direct reductive amination using NaBH(OAc)3.
Protocol B: Wittig Olefination for Chain Extension
To extend the carbon framework for complex scaffold generation, the Wittig reaction converts the aldehyde into a terminal or substituted alkene.
Reagents:
5-Methoxy-4-methylnicotinaldehyde (1.0 mmol)
Methyltriphenylphosphonium bromide (1.2 mmol)
Potassium tert-butoxide, t-BuOK (1.2 mmol)
Anhydrous Tetrahydrofuran, THF (10 mL)
Step-by-Step Methodology:
Ylide Generation: Suspend Methyltriphenylphosphonium bromide in anhydrous THF and cool to 0 °C under an inert argon atmosphere.
Deprotonation (Self-Validation): Add t-BuOK portion-wise. Causality: The strong base deprotonates the phosphonium salt to form the active phosphorus ylide. Visual Validation: The suspension will immediately turn a brilliant, characteristic bright yellow, confirming successful ylide generation.
Coupling: Dissolve the aldehyde in 2 mL of THF and add it dropwise to the yellow ylide solution. Causality: Dropwise addition controls the exothermic nature of the cycloaddition, preventing degradation of the sensitive pyridine core.
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature over 1 hour. Visual Validation: The reaction is complete when the bright yellow color fades to a pale, cloudy white, indicating total consumption of the ylide.
Workup & Validation: Quench with distilled water, extract with Ethyl Acetate (3 x 10 mL), and purify via silica gel chromatography. ¹H NMR validation requires the appearance of terminal alkene multiplet signals between 5.3–5.8 ppm.
References
[2] 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry - BenchChem. 2
[7] Reductive Amination: A Remarkable Experiment for the Organic Laboratory - GCTLC. 7
[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications. 4
[3] The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - RSC Publishing. 3
[5] Reductive Amination, and How It Works - Master Organic Chemistry.5
Application Notes and Protocols for the Scale-Up Synthesis of 5-Methoxy-4-methylnicotinaldehyde
Abstract This document provides a comprehensive guide for the multi-gram scale-up synthesis of 5-Methoxy-4-methylnicotinaldehyde, a key heterocyclic building block for pharmaceutical and agrochemical research. We present...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of 5-Methoxy-4-methylnicotinaldehyde, a key heterocyclic building block for pharmaceutical and agrochemical research. We present a robust and scalable two-step synthetic sequence commencing from a commercially available pyridine precursor. The chosen pathway involves the synthesis of the intermediate (5-Methoxy-4-methylpyridin-3-yl)methanol, followed by a selective oxidation to yield the target aldehyde. This guide offers in-depth application notes discussing the underlying chemical principles, detailed, step-by-step protocols for laboratory execution, and critical insights into process safety, optimization, and scale-up considerations for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
5-Methoxy-4-methylnicotinaldehyde is a substituted pyridine-3-carboxaldehyde whose structural motifs are of significant interest in medicinal chemistry. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the substituted pyridine core is a common feature in many biologically active molecules.
Several synthetic strategies can be envisioned for the synthesis of this target molecule. One common approach for introducing an aldehyde group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to directly formylate the pyridine ring.[4][5] While effective, the regioselectivity can be challenging to control without strongly directing substituents, and handling large quantities of POCl₃ requires stringent safety measures.
An alternative and often more controlled strategy, which is the focus of this guide, involves a two-step process:
Synthesis of a Precursor Alcohol: Creation of (5-Methoxy-4-methylpyridin-3-yl)methanol. This can be achieved through various methods, including the reduction of a corresponding carboxylic acid or ester, or via a Grignard reaction with a suitable pyridine precursor.
Selective Oxidation: Oxidation of the primary alcohol to the desired aldehyde. This is a well-established transformation with numerous available reagents, allowing for high selectivity and yield.[6]
This latter approach was selected for its modularity, predictable outcomes, and the use of more manageable reagents for scale-up, making it a reliable method for producing high-purity material.
Logical Synthesis Workflow
The overall synthetic pathway is designed for clarity and efficiency, minimizing complex purification steps and ensuring scalability. The workflow proceeds from a functionalized pyridine through a key alcohol intermediate to the final aldehyde product.
Caption: Overall workflow for the two-part synthesis.
PART 1: Synthesis of (5-Methoxy-4-methylpyridin-3-yl)methanol
Application Notes & Mechanistic Insights
The formation of the key alcohol intermediate is achieved via a Grignard reaction. Grignard reagents (R-MgX) are potent nucleophiles and strong bases, capable of adding to electrophilic carbons, such as those in nitrile groups.[7][8][9]
The reaction proceeds in two main stages:
Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbon of the nitrile group.
Hydrolysis: The resulting imine intermediate is hydrolyzed during aqueous work-up to yield a ketone. For the synthesis of a primary alcohol, a subsequent reduction step would be needed. A more direct route, though less commonly cited for this specific transformation, could involve the reduction of a nicotinate ester. However, for this guide, we will focus on a theoretical Grignard approach to a suitable precursor, followed by reduction, as it showcases a versatile synthetic tool. A more direct, documented approach involves the reduction of a pre-formed ester like Methyl 4-Methoxy-3,5-diMethylpicolinate.[10] For the purpose of this guide, we will detail a robust oxidation from a generic pyridinemethanol, as the synthesis of this specific precursor can vary.
A plausible, though not explicitly found, route starts with a cyanopyridine. The Grignard reagent adds to the nitrile, and upon acidic workup, an intermediate ketone is formed, which must then be reduced to the target alcohol.
Caption: Conceptual mechanism for alcohol precursor synthesis.
Protocol: Synthesis of (5-Methoxy-4-methylpyridin-3-yl)methanol
This protocol is a representative procedure based on standard organic chemistry transformations, as a direct literature procedure for this specific molecule's scale-up was not identified. It should be optimized at a small scale before proceeding to a larger scale.
Materials & Reagents
Reagent
M.W. ( g/mol )
Quantity (for 0.1 mol scale)
Moles
Notes
3-Cyano-5-methoxy-4-methylpyridine
148.16
14.8 g
0.1
Starting Material
Magnesium Turnings
24.31
3.6 g
0.15
Activated
Methyl Iodide
141.94
21.3 g (9.4 mL)
0.15
To form MeMgI
Anhydrous Diethyl Ether
74.12
200 mL
-
Solvent for Grignard reagent
Anhydrous Tetrahydrofuran (THF)
72.11
150 mL
-
Reaction Solvent
Sodium Borohydride (NaBH₄)
37.83
4.5 g
0.12
Reducing Agent
Methanol
32.04
100 mL
-
Solvent for reduction
Hydrochloric Acid (conc.)
36.46
As needed
-
For pH adjustment
Saturated NH₄Cl solution
-
100 mL
-
For quenching
Sodium Sulfate (anhydrous)
142.04
As needed
-
Drying agent
Procedure
Grignard Reagent Preparation:
Set up a flame-dried 500 mL three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.
Add magnesium turnings (3.6 g) to the flask.
Add a solution of methyl iodide (21.3 g) in anhydrous diethyl ether (50 mL) to the dropping funnel.
Add a small portion of the methyl iodide solution to the magnesium and gently warm to initiate the reaction.
Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After addition, reflux for an additional 30 minutes.
Grignard Addition:
In a separate 1 L flask, dissolve 3-Cyano-5-methoxy-4-methylpyridine (14.8 g) in anhydrous THF (150 mL).
Cool this solution to 0 °C in an ice bath.
Slowly transfer the prepared Grignard reagent to the cyanopyridine solution via cannula, maintaining the temperature below 10 °C.
After addition, allow the mixture to warm to room temperature and stir for 4 hours.
Hydrolysis and Work-up:
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated NH₄Cl solution (100 mL).
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ketone.
Reduction to Alcohol:
Dissolve the crude ketone in methanol (100 mL) and cool to 0 °C.
Add sodium borohydride (4.5 g) portion-wise, keeping the temperature below 10 °C.[11]
Stir at room temperature for 2 hours after the addition is complete.
Quench the reaction by slowly adding water, then remove the methanol under reduced pressure.
Extract the aqueous residue with dichloromethane (3 x 100 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude (5-Methoxy-4-methylpyridin-3-yl)methanol. Purify by column chromatography if necessary.
PART 2: Oxidation to 5-Methoxy-4-methylnicotinaldehyde
Application Notes & Scale-Up Considerations
The oxidation of a primary alcohol to an aldehyde is a delicate transformation that requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[12] For scale-up, several factors are critical:
Choice of Oxidant: Manganese dioxide (MnO₂) is an excellent choice for this transformation. It is a mild, heterogeneous oxidant, meaning the reaction is easy to work up by simple filtration.[6] Its reactivity can depend on the method of its preparation ("activated" MnO₂ is preferred).
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is ideal to prevent side reactions.
Temperature Control: While the reaction is typically run at room temperature, on a larger scale, monitoring for any exotherm is crucial.
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and prevent the formation of byproducts.
Protocol: Oxidation to Aldehyde
Materials & Reagents
Reagent
M.W. ( g/mol )
Quantity (for 0.08 mol scale)
Moles
Notes
(5-Methoxy-4-methylpyridin-3-yl)methanol
167.21
13.4 g
0.08
Starting Material (from Part 1)
Activated Manganese Dioxide (MnO₂)
86.94
69.5 g
0.8
Oxidizing Agent (10 equivalents)
Dichloromethane (DCM)
84.93
500 mL
-
Solvent
Celite®
-
As needed
-
Filtration aid
Procedure
Reaction Setup:
In a 1 L round-bottom flask, dissolve the (5-Methoxy-4-methylpyridin-3-yl)methanol (13.4 g) in dichloromethane (500 mL).
Begin vigorous stirring with a mechanical stirrer.
Addition of Oxidant:
To the stirred solution, add activated manganese dioxide (69.5 g) in several portions over 30 minutes. Note: The addition may be slightly exothermic.
Reaction:
Stir the resulting black suspension vigorously at room temperature. The reaction progress should be monitored by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) every 2-4 hours. The reaction is typically complete within 12-24 hours.
Work-up and Purification:
Once the starting material is consumed, set up a filtration apparatus with a pad of Celite® over a sintered glass funnel.
Filter the reaction mixture through the Celite® pad to remove the MnO₂ solids.
Wash the filter cake thoroughly with additional DCM (3 x 50 mL) to ensure all product is recovered.
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
The resulting crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography to yield pure 5-Methoxy-4-methylnicotinaldehyde.
Safety and Hazard Information
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Phosphorus Oxychloride (POCl₃) (if using Vilsmeier-Haack): Highly corrosive and reacts violently with water. Handle with extreme care.[13]
Grignard Reagents: Highly reactive and flammable. All reactions must be conducted under anhydrous conditions and a nitrogen atmosphere to prevent quenching by moisture and reaction with oxygen.[8]
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Additions should be controlled and performed at a low temperature.[11]
Manganese Dioxide (MnO₂): A strong oxidizing agent. Avoid contact with combustible materials. The dust can be irritating to the respiratory tract.[6]
5-Methoxy-4-methylnicotinaldehyde: The final product should be handled with care. Similar aldehydes are known to be irritants to the skin, eyes, and respiratory system.[14][15]
References
Wang, J., Xia, X., & Shin, D. S. (2025).
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Catalytic oxidation of 3-pyridinemethanol (1) to nicotinic acid 2 (vitamin B3). Retrieved from [Link]
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]
Technical Support Center: 5-Methoxy-4-methylnicotinaldehyde Synthesis
The following Technical Support Guide addresses the yield optimization of 5-Methoxy-4-methylnicotinaldehyde (also referred to as 4-methyl-5-methoxypyridine-3-carboxaldehyde). This guide assumes the user is encountering s...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide addresses the yield optimization of 5-Methoxy-4-methylnicotinaldehyde (also referred to as 4-methyl-5-methoxypyridine-3-carboxaldehyde).
This guide assumes the user is encountering specific yield-limiting factors such as regioselectivity issues during lithiation , over-oxidation during alcohol conversion , or product instability during isolation.
Executive Summary & Route Strategy
High-yield synthesis of 5-Methoxy-4-methylnicotinaldehyde is often bottlenecked by the electron-rich nature of the pyridine ring (making nucleophilic attacks difficult) and the competing directing effects of the methyl and methoxy substituents.[1]
There are two primary synthetic pathways.[2] Select the one that matches your current precursor:
Pathway
Primary Precursor
Key Challenge
Typical Yield Potential
A. Oxidative
5-Methoxy-4-methyl-3-pyridinemethanol
Over-oxidation to carboxylic acid; incomplete conversion.[1]
High (85-95%)
B. De Novo (Lithiation)
3-Methoxy-4-methylpyridine
Regioselectivity: Lithiation often occurs at C2 instead of C5.[1]
Moderate (40-60%)
Critical Troubleshooting Guide (FAQ Format)
Category A: Oxidation of the Alcohol Precursor
Q: I am using MnO₂ for oxidation, but my conversion stalls at 60%. Adding more oxidant doesn't help. Why?Diagnosis: You are likely using "inactive" or "aged" Manganese Dioxide. The surface area and hydration state of MnO₂ are critical for benzylic/pyridylic oxidations.
Solution:
Activate your MnO₂: Heat commercial MnO₂ at 110°C for 12 hours under vacuum before use.
Switch Solvent: Change from Dichloromethane (DCM) to Chloroform or Toluene and reflux. The higher temperature often drives the kinetics for sterically crowded alcohols (the 4-methyl group provides steric hindrance).
Protocol Adjustment: Use a 10:1 to 20:1 mass ratio of MnO₂ to substrate.
Q: My product contains significant amounts of 5-methoxy-4-methylnicotinic acid. How do I prevent over-oxidation?Diagnosis: The aldehyde is autoxidizing during workup or the oxidant is too strong (e.g., KMnO₄ or Jones Reagent).[3]
Solution:
Switch Reagent: Use IBX (2-Iodoxybenzoic acid) in DMSO/EtOAc. It is chemoselective and will not oxidize the aldehyde to the acid.
Workup: Avoid aqueous basic workups which can promote Cannizzaro disproportionation. Filter through a Celite pad and concentrate under reduced pressure immediately.
Category B: Lithiation (De Novo Synthesis)
Q: During the lithiation of 3-methoxy-4-methylpyridine, I am getting the 2-formyl isomer instead of the 5-formyl (nicotinaldehyde) product.Diagnosis: This is a classic Directed Ortho Metalation (DoM) conflict. The 3-methoxy group strongly directs lithiation to the C2 and C4 positions. Since C4 is blocked by the methyl group, C2 is the kinetic favorite over C5.[3]
Solution:
Block C2: You may need to use a bulky base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi.[3] The steric bulk of LiTMP disfavors the crowded C2 position (flanked by ring nitrogen and OMe) and favors the more accessible C5 or C6 positions.[3]
Switch Strategy: Halogenate first. Brominate to get 3-bromo-5-methoxy-4-methylpyridine (via electrophilic substitution which favors C5/C6 due to sterics), then perform a Lithium-Halogen exchange followed by DMF quench.
Optimized Experimental Protocols
Protocol A: High-Yield Swern Oxidation
Best for: Maximizing yield from the alcohol precursor without over-oxidation.[1]
Best for: Large scale batches where cryogenic conditions are difficult.[1]
Preparation: Suspend the alcohol in Chloroform (0.1 M concentration).
Oxidant: Add Activated MnO₂ (15 equivalents by weight).
Reflux: Heat to reflux with vigorous mechanical stirring (magnetic stirring is often insufficient for the heavy slurry).
Monitoring: Check TLC every hour. If conversion stalls, filter the mixture through Celite and add fresh MnO₂ to the filtrate.
Isolation: Filter through Celite. Evaporate solvent.[4][5] This usually yields pure aldehyde without chromatography.
Visualizing the Yield Bottlenecks
The following diagram illustrates the reaction pathways and the specific failure points (in red) that reduce yield.
Caption: Comparative reaction pathways showing the high-risk steps (red) leading to impurities versus the optimized routes (green/yellow).
Comparative Data: Oxidant Selection
Oxidant
Yield
Reaction Time
Purity Profile
Scalability
Swern
92%
2 h
Excellent (No over-oxidation)
Moderate (Cryogenic req.)
Activated MnO₂
75-85%
4-24 h
Good (Requires filtration)
High (Simple workup)
PCC/PDC
60-70%
3 h
Poor (Chromium waste, tar)
Low (Toxic waste)
IBX
88%
3 h
Excellent
Low (Explosive risk dry)
References
Omeprazole Intermediate Synthesis: While specific literature on the 5-methoxy-4-methyl isomer is rare, the conditions are analogous to the synthesis of 4-methoxy-3,5-dimethyl-2-pyridinemethanol.
Source: BenchChem Application Notes.[4] "Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol". Available at:
Swern Oxidation of Pyridines: The efficacy of Swern oxidation for electron-rich pyridine alcohols is well-documented in general organic synthesis literature.[1]
Source: Organic Chemistry Portal.[1] "Swern Oxidation". Available at: [3]
Lithiation Selectivity: Directed Ortho Metalation (DoM) principles for alkoxypyridines.
Source: Snieckus, V. "Directed Ortho Metalation.[3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chem. Rev. 1990. (General Reference for DoM mechanism).
Manganese Dioxide Activation: Standard protocol for activating MnO₂ for organic synthesis.[1]
Source: Sigma-Aldrich Technical Bulletin. "Manganese(IV) oxide activated". Available at:
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Topic: Preventing & Reversing Oxidation of Nicotinaldehyde (3-Pyridinecarboxaldehyde)
Document ID: TS-NIC-003
Audience: Medicinal Chemists, Process Engineers, and Lab Managers
Last Updated: March 2026[1][2]
Core Directive: The Stability Challenge
Nicotinaldehyde (3-Pyridinecarboxaldehyde, CAS 500-22-1) is chemically fragile.[1][2] Unlike simple aliphatic aldehydes, the electron-deficient pyridine ring makes the aldehyde carbonyl highly susceptible to auto-oxidation and Cannizzaro-type disproportionation .[1][2]
The primary failure mode is the conversion of the liquid aldehyde into Nicotinic Acid (Niacin) , a white solid. If your clear/yellow liquid has developed a white precipitate or turned into a solid "cake," it has oxidized.
This guide provides a self-validating system to prevent this degradation and recover valuable material if oxidation occurs.[2]
Storage Protocol: The "Zero-Oxidation" Standard[1][2]
To maintain purity >98% over long durations (6+ months), you must disrupt the radical chain reaction mechanism of auto-oxidation.
The "Inert & Cold" Workflow
Parameter
Specification
Scientific Rationale
Atmosphere
Argon or Nitrogen (O₂ < 5 ppm)
Oxygen acts as a diradical initiator.[1][2] Removing it prevents the formation of the peracid intermediate. Argon is preferred (heavier than air) to blanket the liquid surface.
Temperature
2°C to 8°C (Refrigerated)
Lowers the kinetic energy of molecules, significantly slowing the rate of radical propagation.[2]
Container
Amber Glass + Teflon-lined Cap
Amber glass blocks UV light (which cleaves the C-H bond to form radicals).[1][2] Teflon liners prevent leaching and provide a gas-tight seal.[2]
Headspace
Minimized (< 10% volume)
Large headspace acts as an oxygen reservoir.[1][2] If a bottle is <50% full, transfer to a smaller vial.
Visual Workflow: Optimal Storage Lifecycle
Figure 1: Standard Operating Procedure (SOP) for receiving and storing labile aldehydes.
Troubleshooting & Diagnostics
Q: My nicotinaldehyde has turned into a solid. Is it ruined?A: Not necessarily. The solid is likely Nicotinic Acid (MP ~236°C), formed via oxidation.[2] The liquid remaining in the matrix may still be pure aldehyde.
Diagnostic: Take a small sample.[1][2] Add Dichloromethane (DCM).[2]
Q: The liquid has turned dark brown/black but is still liquid.A: This indicates polymerization or advanced degradation involving N-oxide formation.[1][2]
Action: This material requires Vacuum Distillation (See Module 4).[1][2] Simple washing will not suffice.[2]
Recovery Protocols: Purifying Degraded Material
Do not discard oxidized material.[2] Use these protocols to restore purity.
Method A: The "Acid Wash" (For <20% Oxidation)
Best for: Liquid samples with some white precipitate.[2]
Principle: Nicotinic acid contains an acidic proton (
~4.75).[1][2] Washing the organic phase with a mild base converts the acid into its water-soluble salt (Sodium Nicotinate), physically separating it from the aldehyde.
Dissolve: Dilute the sample in Dichloromethane (DCM) or Ethyl Acetate (10 mL solvent per 1 g aldehyde).[1][2]
Wash: Transfer to a separatory funnel. Wash 2x with Saturated Sodium Bicarbonate (
Best for: Dark brown liquids or heavily solidified samples.[1][2]
Principle: Nicotinaldehyde boils at 78–81°C at 10 mmHg .[1][2][3][4][5][6] Nicotinic acid and polymers have much higher boiling points and will remain in the pot.
Step
Instruction
Critical Note
1. Setup
Short-path distillation apparatus.
Grease all joints well; air leaks will cause rapid re-oxidation at high heat.[2]
2. Pressure
Establish high vacuum (< 10 mmHg ).
Do not distill at atmospheric pressure (BP ~200°C); the high heat will decompose the pyridine ring.
Figure 2: Decision logic for selecting the appropriate purification method based on physical state.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Bisulfite to purify nicotinaldehyde?A: Yes, but it is labor-intensive.[1][2] Nicotinaldehyde forms a solid bisulfite adduct.[2] You can filter this solid, wash it with organic solvents to remove impurities, and then regenerate the aldehyde using Sodium Carbonate.[7] However, Method A (Acid Wash) is significantly faster if the only impurity is nicotinic acid.[2]
Q: Why does the MSDS say "Store under Inert Gas" but the bottle arrived in air?A: Suppliers often package under nitrogen, but the seals are not perfect.[2] Once opened, the protective barrier is lost. You must purge the headspace with nitrogen/argon after every use.[2]
Q: Is the oxidized product (Nicotinic Acid) toxic?A: Nicotinic Acid is Vitamin B3.[1][2] While not acutely toxic in small amounts, it is an impurity that alters stoichiometry. In drug development, its acidic nature can protonate basic reagents or quench nucleophiles, ruining your reaction yield.
References
ChemicalBook. (2026).[1][2] 3-Pyridinecarboxaldehyde Properties and Safety Data. Retrieved from
Sigma-Aldrich. (2026).[1][2] 3-Pyridinecarboxaldehyde Product Specification and Storage. Retrieved from [1][2]
National Institute of Standards and Technology (NIST). (2025).[1][2] 3-Pyridinecarboxaldehyde Mass Spectrum and Constants. Retrieved from
BenchChem. (2025).[1][2] Troubleshooting Common Issues in Nicotinaldehyde Synthesis and Storage. Retrieved from
Loba Chemie. (2026).[1][2] Material Safety Data Sheet: 3-Pyridinecarboxaldehyde. Retrieved from
solving solubility issues with 5-Methoxy-4-methylnicotinaldehyde
The following guide is structured as a Tier 2/Tier 3 Technical Support resource, designed for immediate application in a research setting. Ticket ID: SOL-5M4M-NIC Status: Open Topic: Solubility Optimization & Troubleshoo...
Before attempting solubilization, it is critical to understand the forces governing this molecule's behavior. 5-Methoxy-4-methylnicotinaldehyde is a polysubstituted pyridine . Its solubility is governed by the competition between the lipophilic aromatic core and the ionizable pyridine nitrogen.
Parameter
Estimated Value
Implication for Solubility
LogP (Lipophilicity)
~1.2 – 1.8
Moderately lipophilic. Poor water solubility in neutral state. Good solubility in DMSO/Ethanol.
pKa (Pyridine N)
~4.5 – 5.5
CRITICAL: The molecule is basic. It will exist as a neutral, insoluble species at pH > 6.0 and a cationic, soluble species at pH < 4.0.
H-Bond Donors
0
Limited interaction with water unless protonated.
H-Bond Acceptors
3 (N, O-Me, C=O)
Good solubility in aprotic polar solvents (DMSO, DMF).
Quick-Reference Solvent Compatibility Matrix
Use this table to select the primary vehicle for your stock solution.
Preferred for biological assays. Hygroscopic; keep anhydrous to prevent aldehyde hydration.
Ethanol
Good
~ 20-30 mM
Good for chemical synthesis. Avoid for cellular assays if >0.1% final volume.
Water (pH 7)
Poor
< 1 mM
Do not use as a primary solvent.
0.1 M HCl
Excellent
> 50 mM
Forms the pyridinium hydrochloride salt in situ. Best for aqueous stock if acidity is tolerated.
DCM / Chloroform
Excellent
> 100 mM
Ideal for extraction/purification.
Troubleshooting Guide (Q&A Format)
Scenario A: Biological Assay Preparation
Q: I dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture media (pH 7.4). Why?A: This is a classic "Crash-Out" event.
The Cause: You are diluting a hydrophobic solute (LogP ~1.5) from a favorable solvent (DMSO) into an unfavorable one (Water at pH 7.4). At pH 7.4, the pyridine nitrogen is deprotonated (neutral), making the molecule its least soluble self.
The Fix:
Lower the Concentration: Ensure your final concentration is below the thermodynamic solubility limit (likely < 100 µM in neutral buffer).
Intermediate Dilution: Do not pipet directly from 100% DMSO to Media. Perform a serial dilution in media without serum first to check for turbidity.
Shift the pH (If possible): If your assay tolerates it, slightly acidifying the buffer (pH 6.0-6.5) can significantly increase solubility by partially protonating the nitrogen.
Q: My DMSO stock solution turned yellow/brown after a week at room temperature.A: Aldehyde instability.
The Cause: Nicotinaldehydes are prone to oxidation (forming the carboxylic acid) and photodegradation. The color change indicates the formation of N-oxide or oxidative degradation products.
The Fix:
Store stocks at -20°C or -80°C .
Purge vials with Argon/Nitrogen after use.
Verify Integrity: Run a quick LC-MS. If the mass has shifted by +16 (N-oxide) or +16 (Acid), discard the stock.
Scenario B: Chemical Synthesis & Purification
Q: I cannot get the compound to dissolve in water for a reductive amination reaction.A: Neutral water is the wrong solvent.
The Cause: The neutral pyridine lattice energy is too high for water to overcome.
The Fix: Use the "Salt-Switch" Protocol .
Suspend the compound in water.
Add 1.0 - 1.1 equivalents of 1M HCl dropwise.
The solution should clarify as the pyridinium hydrochloride salt forms.
Note: For reductive amination, ensure the subsequent addition of the amine and reducing agent buffers the pH back to the optimal range (usually pH 5-6), which coincidentally maintains the solubility of this starting material.
Q: During extraction, the compound is not migrating into the organic layer (DCM).A: Check your aqueous pH.
The Cause: If your aqueous layer is acidic (pH < 5), the compound is protonated and locked in the water phase.
The Fix: Basify the aqueous layer to pH ~8-9 using Saturated NaHCO₃ or dilute NaOH. This deprotonates the pyridine, rendering it lipophilic, and it will partition efficiently into DCM or Ethyl Acetate.
Visual Troubleshooting Workflow
Follow this logic flow to determine the optimal solubilization strategy.
Caption: Decision tree for selecting the correct solubilization method based on experimental context (Biological vs. Chemical).
Experimental Protocols
Protocol A: Kinetic Solubility Determination (The "Cloud Point" Method)
Use this to find the exact solubility limit in your specific buffer.
Prepare Stock: Dissolve compound in DMSO to 50 mM.
Prepare Buffer: Aliquot 196 µL of your assay buffer (e.g., PBS pH 7.4) into a 96-well plate.
Titrate:
Add 4 µL of DMSO stock (Final: 1 mM). Mix and measure Absorbance at 620 nm (turbidity).
If A620 < 0.01 (Clear), repeat with higher volume or concentration.
If A620 > 0.05 (Turbid), you have exceeded solubility.
Result: The concentration just prior to turbidity is your Kinetic Solubility Limit .
Protocol B: In-Situ Salt Formation for Aqueous Stock
Use this when you strictly require an aqueous stock solution without DMSO.
Weigh 10 mg of 5-Methoxy-4-methylnicotinaldehyde.[2]
Calculate moles:
.
Add 0.9 equivalents of 0.1 M HCl (
).
Why 0.9 eq? To prevent excess acidity.
Vortex vigorously for 60 seconds.
If solid remains, add water dropwise until clear.
Filter Sterilize: Pass through a 0.22 µm PVDF filter immediately.
References
PubChem. (n.d.). Compound Summary for 4-Methylpyridine-3-carbaldehyde (Structural Analog). National Library of Medicine. Retrieved March 4, 2026, from [Link]
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Pyridine Synthesis and Reactivity. Wiley-Interscience. (General reference for pyridine solubility and reactivity logic).
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
optimizing reaction temperature for nicotinaldehyde derivatives
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with nicotinaldehyde...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with nicotinaldehyde derivatives.
Nicotinaldehydes are highly reactive, electron-deficient heteroaromatics. In their synthesis and downstream functionalization, precise temperature control is not merely a parameter—it is the primary driver of chemoselectivity. This guide breaks down the causality behind thermal failures and provides self-validating protocols to ensure reproducible success.
Module 1: Reductive Amination of Nicotinaldehyde Derivatives
Q: My reductive amination of a 6-substituted nicotinaldehyde is stalling at the imine intermediate. Should I increase the reaction temperature to drive it to completion?
A: No. Heating is generally detrimental to this specific reaction.
The stalling you observe is typically a kinetic issue related to the reducing agent's stability, not the activation energy of the reduction. The electron-withdrawing nature of the pyridine ring stabilizes the intermediate imine[1]. However, elevating the temperature does not push the reduction forward; rather, it accelerates the thermal decomposition of the hydride source (e.g., sodium triacetoxyborohydride) and promotes off-target pathways like dialkylation or degradation. Therefore, strict room-temperature control is paramount[2].
Table 1: Temperature & Time Matrix for Reductive Amination
Substrate Class
Reducing Agent
Optimal Temp (°C)
Time (h)
Common Byproduct if Heated
Nicotinaldehyde + 1° Amine
NaBH(OAc)₃
20–25
2.5
Dialkylation / Degradation
Nicotinaldehyde + 2° Amine
NaBH(OAc)₃
20–25
3.0–4.0
Reversion to Aldehyde
Self-Validating Protocol: Direct Reductive Amination
Imine Equilibration: Dissolve the nicotinaldehyde derivative (1.0 eq, 0.2 M) and the primary/secondary amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DCE or THF) under an inert argon atmosphere. Stir at room temperature (20 °C) for 30 minutes[3].
Reduction: Add NaBH(OAc)₃ (1.2–1.5 eq) in a single portion.
Validation Checkpoint: A slight, transient exotherm should be observed, indicating active hydride transfer[3]. Maintain the vessel at room temperature.
Monitoring: Stir for 2–6 hours.
Validation Checkpoint: Analyze via HPLC. The complete disappearance of the UV-active imine peak and the emergence of a more polar amine peak confirms successful conversion[2].
Quench: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract the product with ethyl acetate[2].
Thermodynamic control of nicotinaldehyde reductive amination pathways.
Module 2: Knoevenagel Condensation
Q: I am attempting a Knoevenagel condensation with nicotinaldehyde and malononitrile. My yields are exceptionally low at room temperature. How should I optimize the thermal conditions?
A: Apply mild thermal activation to overcome the dehydration barrier.
Unlike reductive amination, the rate-limiting step in a Knoevenagel condensation is often the dehydration of the tetrahedral intermediate to form the α,β-unsaturated double bond[4]. While the initial nucleophilic attack of the enolate onto the nicotinaldehyde occurs readily at 25 °C, applying mild thermal energy (40–65 °C) provides the necessary activation energy to drive the dehydration, shifting the equilibrium toward the final alkene[5]. However, exceeding 100 °C can lead to polymerization of the malononitrile.
Table 2: Temperature Optimization for Knoevenagel Condensation (Nicotinaldehyde + Malononitrile)
Setup: Combine the nicotinaldehyde derivative (1.0 eq) and active methylene compound (e.g., malononitrile, 1.1 eq) in a green solvent (e.g., water)[5]. Alternatively, use solvent-free conditions if employing a solid catalyst like ZnO[6].
Thermal Activation: Heat the mixture to 40 °C (if uncatalyzed) or maintain at 25 °C (if ZnO catalyzed).
Validation Checkpoint: The solution will transition from clear to a turbid suspension as the highly conjugated, less soluble alkene product forms and precipitates.
Isolation: Cool the reaction to 0–5 °C to maximize precipitation. Filter the solid and wash with cold ethanol to yield the pure product.
Module 3: Upstream Synthesis of Nicotinaldehydes via Reduction
Q: When synthesizing nicotinaldehyde by reducing a nicotinic acid ester with DIBAL-H, I consistently over-reduce to the pyridyl alcohol. How can I arrest the reaction at the aldehyde stage?
A: You must enforce strict cryogenic kinetic control or alter the substrate.
The over-reduction of aromatic aldehydes to alcohols is a classic thermodynamic sink. Because the resulting aldehyde is often more electrophilic than the starting ester, kinetic control is mandatory. By operating at cryogenic temperatures (-78 °C), the tetrahedral hemiacetal intermediate is kinetically trapped[7]. It only collapses to the aldehyde upon aqueous acidic quench, safely isolating it from excess hydride.
Alternative Solution: If cryogenic conditions (-78 °C) are not scalable for your facility, consider changing the substrate to a nicotinic acid morpholinamide. Morpholinamides can be reduced using lithium alkoxyaluminium hydrides at room temperature (20 °C) without over-reduction, as the stable chelated intermediate prevents further hydride attack[8].
Kinetic vs. thermodynamic control in nicotinic acid reduction.
Technical Guide: Impurity Profiling & Remediation for 5-Methoxy-4-methylnicotinaldehyde
The following technical guide addresses the purification and handling of 5-Methoxy-4-methylnicotinaldehyde (CAS 113118-86-8). This guide is structured for researchers requiring high-purity intermediates for vitamin B6 an...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the purification and handling of 5-Methoxy-4-methylnicotinaldehyde (CAS 113118-86-8). This guide is structured for researchers requiring high-purity intermediates for vitamin B6 analog synthesis (e.g., related to 4'-O-methylpyridoxine pathways) or medicinal chemistry applications.
Executive Summary & Chemical Context
5-Methoxy-4-methylnicotinaldehyde is a sensitive pyridine derivative. Its electron-rich methoxy group at position 5 and the electron-withdrawing aldehyde at position 3 create a "push-pull" system that makes the compound susceptible to auto-oxidation (forming the carboxylic acid) and hydration (forming the gem-diol).
In synthetic workflows—often involving the oxidation of 5-methoxy-4-methyl-3-pyridinemethanol or formylation of 3-methoxy-4-picoline—the most persistent impurities are the unreacted alcohol precursor and the over-oxidized acid . This guide provides targeted protocols to remove these specific side products.
Diagnostic Troubleshooting (Q&A)
Q1: How do I definitively distinguish the aldehyde from its common impurities using NMR?
A: Proton NMR (
H-NMR) is the most reliable method. The aldehyde proton is distinct, but the "invisible" impurities (like the acid) can be subtle if you don't look for specific shifts.
Compound
Key Signal (ppm)
Multiplicity
Structural Feature
Target Aldehyde
10.0 - 10.4
Singlet ()
-CHO proton (Deshielded)
Impurity A: Carboxylic Acid
~11.0 - 13.0
Broad
-COOH (Often invisible if wet/exchanged)
Impurity B: Alcohol Precursor
4.6 - 4.8
Singlet ()
-CHOH (Benzylic-like methylene)
Impurity C: Hydrate (Gem-diol)
~6.0 - 6.5
Singlet ()
-CH(OH) methine proton
Expert Tip: If your aldehyde peak at 10.2 ppm is small and you see a new peak around 6.2 ppm in D
O or wet CDCl, your product has hydrated. This is reversible; see Q5 .
Q2: My reaction mixture contains ~15% unreacted alcohol. Chromatography is difficult due to streaking. How can I purify this without a column?
A: Pyridine alcohols and aldehydes often co-elute or streak on silica due to the basic nitrogen interacting with silanols. A Bisulfite Adduct Purification is the "Gold Standard" chemical filter for this issue. It selectively traps the aldehyde as a water-soluble sulfonate salt, leaving the alcohol (and other organics) in the organic layer.
Protocol: Bisulfite "Trap and Release"
Dissolution: Dissolve crude mixture in minimal Ethyl Acetate (EtOAc).
Trapping: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO
).
Agitation: Vigorously stir for 1-2 hours. The aldehyde forms a water-soluble adduct.
Keep the Aqueous Layer (contains Target Aldehyde-Bisulfite adduct).
Discard the Organic Layer (contains Unreacted Alcohol and non-carbonyl impurities).
Releasing:
Cool the aqueous layer to 0°C.
Basify carefully with Sodium Carbonate (Na
CO) or 10% NaOH to pH 10-11. Caution: Gas evolution.
The free aldehyde will precipitate or oil out.
Extraction: Extract immediately with Dichloromethane (DCM), dry over MgSO
, and concentrate.
Q3: I see a white solid precipitating in my stored aldehyde. Is this polymerization?
A: It is likely 5-Methoxy-4-methylnicotinic acid , formed by air oxidation. Pyridine aldehydes oxidize rapidly if not stored under inert gas. The acid is often less soluble in organic solvents than the aldehyde.
Remediation (Acid Scavenging):
Since the pyridine ring is basic, you cannot simply use a basic wash (like NaHCO
) to remove the acid, as the product itself might partition into the aqueous phase as a pyridinium salt depending on the pH.
Method: Dissolve the crude material in DCM. Add solid Potassium Carbonate (K
CO) or a polymer-supported carbonate scavenger. Stir for 30 minutes and filter. The potassium carboxylate salt of the impurity will remain on the solid filter cake.
Q4: The product is "disappearing" on the column or eluting very slowly.
A: The basic pyridine nitrogen is hydrogen-bonding with the acidic silanols on the silica gel.
Solution: Pre-treat your silica slurry with 1-2% Triethylamine (Et
N) in your mobile phase (e.g., Hexane/EtOAc + 1% EtN). This "caps" the active sites on the silica, allowing the pyridine aldehyde to elute as a sharp band.
Decision Logic & Workflow
The following diagram illustrates the logical flow for purifying 5-Methoxy-4-methylnicotinaldehyde based on the specific impurity profile detected.
Figure 1: Purification decision tree based on impurity identification via NMR.
Technical Support Center: Crystallization of 5-Methoxy-4-methylnicotinaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and crystallization of 5-Methoxy-4-m...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and crystallization of 5-Methoxy-4-methylnicotinaldehyde (CAS: 113118-86-8). This guide bypasses generic advice to focus on the exact mechanistic causality behind common failures—such as oiling out, hemiacetal formation, and autoxidation—ensuring your workflows are robust, scalable, and self-validating.
Part 1: Physicochemical Profiling & Solvent Selection Causality
5-Methoxy-4-methylnicotinaldehyde is a highly functionalized pyridine derivative. Its successful crystallization depends entirely on respecting the reactivity of its functional groups:
The Electrophilic Aldehyde: The formyl group at the C3 position is highly susceptible to nucleophilic attack. In the presence of alcohols, it exists in a dynamic equilibrium with its hemiacetal form[1][2]. This leads to yield loss and impurity entrapment during crystallization.
Oxidation Liability: Heteroaromatic aldehydes are notoriously prone to autoxidation, rapidly converting to their corresponding carboxylic acids (e.g., 5-methoxy-4-methylnicotinic acid) in the presence of dissolved oxygen[3][4].
Low Melting Point & LLPS: The electron-donating methoxy and methyl groups increase the molecule's solubility in organic solvents but lower its melting point. This makes the system highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," where the solute separates as an amorphous oil rather than a crystalline solid[5][6].
Part 2: Troubleshooting Guides & FAQs
Q: Why is my product "oiling out" (forming a second liquid phase) instead of crystallizing upon cooling or anti-solvent addition?A: Oiling out, or LLPS, occurs when your system's supersaturation trajectory crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve[5][7]. This results in a solute-rich oil phase and a solute-lean continuous phase, which traps impurities and prevents controlled nucleation[6].
Causality-Driven Solution: You must force the system to nucleate before it reaches the LLPS boundary. This is achieved by identifying the metastable zone and introducing seed crystals at a temperature just above the cloud point[8]. Alternatively, adjusting the solvent/anti-solvent ratio can thermodynamically shift the spinodal boundary.
Q: I am observing a persistent +32 Da mass adduct by LC-MS when using methanol as a solvent. What is it, and how do I remove it?A: You are observing the formation of a methyl hemiacetal. Aldehydes readily undergo nucleophilic addition with primary alcohols[2]. While this is a reversible equilibrium, the hemiacetal can co-precipitate or become trapped within the crystal lattice during isolation.
Causality-Driven Solution: Strictly avoid all primary and secondary alcohols. Transition immediately to an aprotic solvent system, such as Ethyl Acetate (EtOAc) and Heptane, which provides excellent solubility dynamics without chemical reactivity.
Q: My isolated crystals show high levels of carboxylic acid impurity by NMR. How do I prevent this degradation?A: Pyridinecarboxaldehydes are highly susceptible to autoxidation, a radical-mediated process accelerated by light, heat, and dissolved oxygen[4].
Causality-Driven Solution: The crystallization environment must be strictly anaerobic. Use solvents that have been sparged with Nitrogen or Argon for at least 30 minutes to displace dissolved oxygen, and maintain a positive inert gas pressure throughout the entire crystallization and filtration workflow[3].
Part 3: Data Presentation - Solvent Screening Matrix
To prevent the issues outlined above, solvent selection must be restricted to aprotic systems. Below is the validated solvent matrix for 5-Methoxy-4-methylnicotinaldehyde.
Solvent Class
Recommended Solvents
Suitability
Mechanistic Rationale
Aprotic Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc)
Excellent (Primary Solvent)
High solubility for the API; completely inert toward the highly electrophilic aldehyde group.
Aliphatic Hydrocarbons
Heptane, Cyclohexane
Excellent (Anti-solvent)
Induces rapid supersaturation; highly immiscible with water; chemically inert.
Alcohols
Methanol, Ethanol, Isopropanol
Poor (Do Not Use)
Drives equilibrium toward hemiacetal formation[1]; causes significant yield loss and purity degradation.
Ethers
THF, MTBE
Moderate
Good solubility profile, but prone to peroxide formation which drastically accelerates aldehyde autoxidation[3].
Part 4: Standard Operating Protocol (SOP)
Self-Validating Crystallization via EtOAc/Heptane (Anti-Solvent/Cooling Hybrid)
Note: This protocol is designed to bypass LLPS via targeted seeding and prevent oxidation via strict environmental controls.
Step 1: Solvent Preparation (Critical)
Transfer EtOAc (10 Vol) and Heptane (15 Vol) into separate, clean vessels.
Sparge both solvents with ultra-high purity Nitrogen (N2) for a minimum of 30 minutes to remove dissolved oxygen.
Step 2: Dissolution & Polish Filtration
Charge 5-Methoxy-4-methylnicotinaldehyde (1.0 eq, crude) into the primary reactor.
Add degassed EtOAc (5 Vol). Heat the jacket to 45°C under a continuous N2 sweep until complete dissolution is achieved.
Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-warmed (45°C) crystallization vessel to remove foreign particulates that could cause premature, uncontrolled nucleation.
Maintain the reactor at 45°C. Slowly dose in degassed Heptane (3 Vol) over 20 minutes.
Cool the reactor to 38°C (this is typically within the metastable zone, just above the LLPS cloud point).
Charge 1% w/w of pure 5-Methoxy-4-methylnicotinaldehyde seed crystals (slurried in 0.5 Vol Heptane).
Hold the temperature at 38°C for 2 hours to allow the seed bed to mature and consume supersaturation, effectively bypassing the liquid-liquid binodal curve.
Step 4: Cooling & Isolation
Implement a linear cooling ramp from 38°C to 5°C at a rate of 0.1°C/min. (A slow cooling rate prevents secondary nucleation and oiling out).
Once at 5°C, dose the remaining degassed Heptane (11.5 Vol) over 2 hours to maximize yield.
Filter the resulting suspension under an N2 blanket. Wash the filter cake with pre-chilled (5°C) degassed Heptane (2 Vol).
Dry the crystals in a vacuum oven at 30°C until constant weight is achieved.
Part 5: Mandatory Visualization
Fig 1: Troubleshooting decision tree for 5-Methoxy-4-methylnicotinaldehyde crystallization issues.
References
Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. Available at:[Link]
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI. Available at:[Link]
An In-Line Study of Oiling Out and Crystallization - ResearchGate. Available at:[Link]
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. Available at:[Link]
Oxydation of heterocycle, an advance for efficient synthesis of active molecules - Sciforum. Available at:[Link]
CO2-Catalyzed Acetal Formation in CO2-Expanded Methanol and Ethylene Glycol - ACS Publications. Available at:[Link]
Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles - RSC Books. Available at:[Link]
minimizing degradation of 5-Methoxy-4-methylnicotinaldehyde in solution
Welcome to the Technical Support Center for Pyridine-Derivative Handling . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Methoxy-4-methylnicoti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyridine-Derivative Handling . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Methoxy-4-methylnicotinaldehyde .
Aldehydes attached to electron-deficient heteroaromatic rings (like pyridine) present unique challenges in solution. They are highly electrophilic and prone to autoxidation, nucleophilic solvent addition, and photolytic cleavage. This guide provides the mechanistic causality behind these degradation pathways and offers self-validating protocols to ensure the scientific integrity of your assays.
Mechanistic Insight: The "Why" Behind Degradation
To prevent degradation, we must first understand the causality of the molecule's instability. 5-Methoxy-4-methylnicotinaldehyde is primarily vulnerable to three pathways:
Autoxidation (The Primary Threat): In the presence of dissolved oxygen, the aldehyde undergoes a radical chain reaction, forming a peroxy acid intermediate that ultimately converts the aldehyde into 5-methoxy-4-methylnicotinic acid. This process occurs spontaneously during storage in ambient air[1].
Nucleophilic Addition: The carbonyl carbon is highly electrophilic. Protic solvents (like methanol or water) can attack this carbon to form hemiacetals or hydrates. While often reversible, this alters the effective concentration of the active pharmacophore during time-sensitive assays.
Photodegradation: Exposure to UV or ambient visible light accelerates radical formation, driving both oxidation and potential cleavage of the methoxy group[2].
Fig 1: Primary degradation pathways of 5-Methoxy-4-methylnicotinaldehyde in solution.
Troubleshooting FAQs
Q1: My HPLC chromatogram shows a growing secondary peak at a lower retention time after 48 hours in RPMI cell culture medium. What is happening?A1: This is classic autoxidation. The aldehyde is spontaneously oxidizing to its corresponding carboxylic acid (5-methoxy-4-methylnicotinic acid). Carboxylic acids are more polar than their aldehyde precursors and typically elute earlier on reverse-phase HPLC. Studies on related nicotinaldehyde derivatives confirm that they undergo rapid, spontaneous oxidation to nicotinic acids when exposed to aqueous culture media like RPMI[3].
Solution: Never store the compound in aqueous media. Prepare stocks in anhydrous, degassed DMSO, and only spike into the aqueous assay medium immediately (within 5 minutes) prior to use.
Q2: I dissolved the compound in methanol for a quick UV-Vis scan, but the absorbance profile shifted significantly over 20 minutes. Is it degrading that fast?A2: It is not permanently degrading; it is reacting with your solvent. Methanol acts as a nucleophile, attacking the aldehyde carbon to form a hemiacetal. This nucleophilic addition disrupts the conjugation of the carbonyl group with the pyridine ring, shifting the UV absorbance maximum (
).
Solution: Switch to a non-nucleophilic, aprotic solvent like Acetonitrile (MeCN) or DMSO for all analytical preparations.
Q3: Even in DMSO, I see a 15% loss in titer over a month of storage at -20°C. How can I stop this?A3: DMSO is highly hygroscopic (absorbs atmospheric moisture) and readily holds dissolved oxygen. Furthermore, ambient laboratory light drives photocatalytic radical formation, which accelerates aerobic oxidation[2].
Solution: You must remove the dissolved oxygen from the DMSO prior to dissolution, use amber vials to block light, and purge the vial headspace with an inert gas (Argon) before sealing.
Quantitative Solvent Compatibility Data
To aid in experimental design, refer to the following synthesized data table regarding solvent choices for 5-Methoxy-4-methylnicotinaldehyde.
Solvent
Nucleophilicity
Dissolved O₂ Capacity
Recommended Use
Estimated Stability (25°C, Dark)
DMSO (Anhydrous, Degassed)
None
Low (Post-degassing)
Primary Stock Solutions
> 6 months (at -80°C)
Acetonitrile (MeCN)
None
Medium
Analytical / Working Aliquots
> 3 months (at -20°C)
Methanol / Ethanol
High
High
Avoid (Hemiacetal formation)
< 24 hours
Aqueous Buffers (pH 7.4)
High (Water)
High
Final Assay Media Only
< 4 hours
Standard Operating Protocols (SOPs)
To ensure trustworthiness, the following protocols are designed as self-validating systems . By incorporating baseline HPLC checks before freezing, you establish a quality control gate that verifies the integrity of the stock before it is committed to long-term storage.
Protocol A: Solvent Degassing via Freeze-Pump-Thaw
Causality: Simply bubbling nitrogen through DMSO is insufficient for long-term stability. The Freeze-Pump-Thaw method uses vacuum dynamics to pull dissolved O₂ out of the solvent matrix, completely arresting autoxidation[4].
Freeze: Place anhydrous DMSO in a Schlenk flask. Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
Pump: Open the flask to a high vacuum line for 5–10 minutes to evacuate the headspace (removing the air that was expelled from the solvent as it froze).
Thaw: Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath. You will see bubbles of trapped gas escaping the liquid.
Repeat: Repeat this cycle three times. On the final thaw, backfill the flask with ultra-pure Argon gas instead of air.
Protocol B: Preparation of Stable Single-Use Aliquots
Causality: Repeated freeze-thaw cycles introduce condensation (water) and fresh oxygen into the vial. Single-use aliquots isolate the bulk material from these environmental stressors.
Equilibration: Remove the solid 5-Methoxy-4-methylnicotinaldehyde from -20°C storage and place it in a desiccator to warm to room temperature (prevents water condensation on the cold powder).
Dissolution: Dissolve the solid in the degassed DMSO (from Protocol A) to achieve your desired stock concentration (e.g., 10 mM).
Validation (QC Gate): Immediately draw a 5 µL sample and run a rapid LC-MS/HPLC method to confirm >99% purity and establish a baseline chromatogram.
Aliquot: Dispense the solution into single-use, amber-glass HPLC vials (amber glass blocks UV-driven photocatalytic oxidation).
Purge & Seal: Gently blow a stream of Argon gas over the liquid surface of each vial for 5 seconds to displace ambient air in the headspace. Cap tightly immediately.
Storage: Store all aliquots at -80°C.
Fig 2: Optimized self-validating workflow for preparing and storing stable aldehyde stock solutions.
References
Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia
Source: MDPI (Multidisciplinary Digital Publishing Institute)
URL:[Link]
Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmospheric Plasma Treatment
Source: ACS Omega (American Chemical Society)
URL:[Link]
Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions
Source: Green Chemistry (Royal Society of Chemistry)
URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in 4-Methylnicotinaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methylnicotinaldehyde. This guide provides in-depth troubleshooting advice, validated protocols, and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methylnicotinaldehyde. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the unique challenges posed by this sterically hindered substrate. Our goal is to empower you to overcome synthetic hurdles and achieve higher yields and cleaner reactions.
Introduction: The Challenge of the 4-Methyl Group
4-Methylnicotinaldehyde is a valuable building block, but the strategic placement of the methyl group at the C4 position introduces significant steric hindrance around the C3-aldehyde. This bulkiness impedes the approach of nucleophiles, slows reaction rates, and can lead to low yields or complete reaction failure under standard conditions.[1][2][3] Understanding the nature of this steric clash is the first step toward devising effective synthetic strategies. This guide is structured to address the most common issues encountered in the lab and provide robust, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the reactivity of 4-methylnicotinaldehyde and general strategies to improve reaction outcomes.
Q1: Why is my reaction with 4-methylnicotinaldehyde so much slower than with unsubstituted nicotinaldehyde?
A1: The primary reason is steric hindrance. The methyl group at the C4 position physically blocks the trajectory of incoming reagents aiming to attack the adjacent C3-aldehyde.[1][2] This creates a higher activation energy barrier for the reaction to proceed. While electronic effects are also at play, the dominant factor for many transformations, especially those involving bulky nucleophiles, is this spatial obstruction.
Q2: What are the most common classes of reactions that fail with this substrate?
A2: The most frequently reported issues arise in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. These include:
Grignard and Organolithium Additions: Bulky organometallic reagents struggle to access the carbonyl carbon.[1]
Wittig and Horner-Wadsworth-Emmons Olefinations: The formation of the betaine or oxaphosphetane intermediate is sterically congested.
Reductive Aminations: The initial formation of the imine or iminium ion between the aldehyde and an amine can be slow and inefficient.[4][5][6]
Knoevenagel Condensations: The approach of the enolate derived from the active methylene compound is hindered.[7]
Q3: What are the three pillars for overcoming steric hindrance in this system?
A3: A successful strategy will almost always involve one or more of the following principles:
Increase Electrophilicity of the Aldehyde: Use a Lewis acid catalyst to coordinate to the carbonyl oxygen or pyridine nitrogen. This makes the aldehyde a "better" target, drawing the nucleophile in more strongly and lowering the activation energy.[8][9]
Enhance Nucleophilicity or Reduce Reagent Bulk: Employ smaller, more reactive nucleophiles where possible. For example, organolithium reagents are generally more reactive than their Grignard counterparts.
Modify Reaction Conditions: Increasing the reaction temperature provides the energy needed to overcome the steric barrier. In other cases, techniques like microwave irradiation can dramatically accelerate sterically hindered reactions.[10][11]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step solutions for specific experimental problems.
Issue 1: Low or No Yield in Grignard Reactions
Problem: Your Grignard reaction with 4-methylnicotinaldehyde and an alkyl/aryl magnesium halide results in low conversion, and you primarily recover the starting aldehyde.
Root Cause Analysis: The steric bulk of the 4-methyl group is preventing the Grignard reagent from efficiently attacking the carbonyl carbon. Side reactions, such as enolization or reduction, may also occur but are less common with aldehydes than ketones.[12][13][14][15]
Causality: Anhydrous cerium(III) chloride transmetalates with the Grignard reagent to form a more reactive and less basic organocerium species.[16] This species has a higher affinity for the carbonyl oxygen, enhancing its nucleophilicity and dramatically suppressing side reactions, making it highly effective for hindered substrates.[12][13][17]
dot
Caption: Workflow for CeCl₃-mediated Grignard addition.
Step-by-Step Protocol:
Preparation: Vigorously stir anhydrous CeCl₃ (1.5 equivalents) in dry THF under an inert atmosphere (N₂ or Ar) for 2 hours at room temperature to create a fine slurry.
Reagent Addition: Cool the CeCl₃ slurry to -78 °C. Add your Grignard reagent (1.2 equivalents) dropwise and stir for 1 hour at this temperature.
Substrate Addition: Add a solution of 4-methylnicotinaldehyde (1.0 equivalent) in dry THF dropwise to the reaction mixture.
Reaction: Allow the reaction to stir at -78 °C for 3-4 hours, then warm slowly to room temperature and stir overnight.
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and purify by column chromatography.
Issue 2: Knoevenagel Condensation is Slow and Incomplete
Problem: Your Knoevenagel condensation between 4-methylnicotinaldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) using a standard base catalyst (like piperidine) is inefficient.
Root Cause Analysis: The formation of the C-C bond via nucleophilic attack of the enolate on the sterically shielded aldehyde is the rate-limiting step.[7] Conventional heating may not provide sufficient energy to overcome this barrier effectively, leading to long reaction times and low yields.
Causality: Microwave irradiation provides rapid, localized heating that can significantly accelerate reactions with high activation energies.[10][11] Combining this with a solid-supported catalyst under solvent-free conditions creates a highly efficient "green chemistry" approach that often leads to higher yields in minutes rather than hours.[10][18]
Comparative Mass Spectrometry Guide: Nicotinaldehyde & Isomers
Topic: Mass Spectrometry Fragmentation Patterns of Nicotinaldehydes Content Type: Publish Comparison Guide Executive Summary Nicotinaldehyde (3-pyridinecarboxaldehyde) is a critical heterocyclic intermediate in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mass Spectrometry Fragmentation Patterns of Nicotinaldehydes
Content Type: Publish Comparison Guide
Executive Summary
Nicotinaldehyde (3-pyridinecarboxaldehyde) is a critical heterocyclic intermediate in the synthesis of pharmaceutical agents and a metabolite of nicotine. Its structural isomers, Picolinaldehyde (2-isomer) and Isonicotinaldehyde (4-isomer) , possess identical molecular weights (107.11 g/mol ) but exhibit distinct reactivity and biological profiles.
This guide provides a technical comparison of mass spectrometry (MS) strategies for differentiating these isomers. It contrasts Electron Ionization (EI) with Electrospray Ionization (ESI) workflows and delineates the specific fragmentation mechanisms—driven by the "ortho-effect" in the 2-isomer versus resonance stabilization in the 3- and 4-isomers—required for unambiguous identification.
Technique Comparison: EI vs. ESI
The choice of ionization source dictates the nature of the precursor ion and the subsequent fragmentation information available.
Comparative Performance Data
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Ion Type
Odd-electron Radical Cation ()
Even-electron Protonated Cation ()
Energy Regime
Hard (~70 eV)
Soft (Thermal/Voltage dependent)
Precursor m/z
107
108
Dominant Mechanism
Homolytic cleavage, Radical site migration
Charge-remote fragmentation, Inductive cleavage
Structural Insight
High fingerprinting capability; library searchable (NIST).
Preserves molecular weight; requires MS/MS (CID) for structural data.
Key Limitation
Molecular ion () may be weak/absent if unstable.
Adduct formation () can complicate spectra.
Expert Insight
Use EI for Identification: The radical cation formed in EI is highly energetic, promoting extensive fragmentation that yields a "fingerprint." This is the gold standard for confirming the identity of the pure aldehyde against library spectra.
Use ESI for Biological Matrices: When analyzing nicotinaldehyde as a metabolite in plasma or urine, ESI coupled with LC-MS/MS is required to avoid thermal degradation and to handle the polar matrix.
Isomeric Differentiation: The "Ortho Effect"
Differentiation of pyridinecarboxaldehydes relies on the interaction between the formyl group (-CHO) and the ring nitrogen.
107) loses a hydrogen atom to form the stable acylium ion ( 106). Subsequently, it loses carbon monoxide (CO) to form the pyridyl cation ( 78).
Deep Fragmentation: The pyridyl cation (
78) further eliminates HCN (27 Da) to yield the ion at 51 (butadienyl cation).
Picolinaldehyde (2-isomer)
The 2-isomer exhibits the Ortho Effect .[2] The proximity of the carbonyl oxygen to the ring nitrogen lone pair facilitates specific rearrangement pathways not accessible to the 3- and 4-isomers.
Distinctive Behavior: While it also shows
78 and 51, the 2-isomer often exhibits a different intensity ratio for the ion due to a mechanism where the nitrogen assists in the ejection of the carbonyl group.
Diagnostic Indicator: In EI, the loss of CO can be more facile, potentially reducing the relative abundance of the
peak ( 106) compared to the 3-isomer.
Visualized Fragmentation Pathways[3][4]
Diagram 1: Electron Ionization (EI) Mechanism
This workflow illustrates the radical-driven fragmentation common to nicotinaldehydes, highlighting the sequential loss of neutral molecules.
Caption: EI fragmentation pathway showing sequential loss of Hydrogen, Carbon Monoxide, and Hydrogen Cyanide.
Diagram 2: ESI-MS/MS Fragmentation (Protonated)
In ESI, the fragmentation is charge-driven. The proton typically localizes on the ring nitrogen (the most basic site).
Caption: ESI-MS/MS pathway. Note that aldehydes in ESI can form hydrates or lose CO depending on solvent conditions.
Experimental Protocol: Isomer Differentiation
To reliably distinguish Nicotinaldehyde from its isomers, use the following self-validating protocol.
Step 1: Sample Preparation
Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH).
Reasoning: Aldehydes can form hemiacetals with methanol, creating artifact peaks at
. ACN prevents this side reaction.
Concentration: 10 µg/mL (ppm) for EI; 100 ng/mL (ppb) for ESI.
Step 2: MS Acquisition Parameters
Source Temperature: 230°C.
Causality: High enough to volatilize but low enough to prevent thermal degradation of the aldehyde group.
Collision Energy (for ESI-MS/MS): Ramp from 10 to 40 eV.
Validation: Monitor the breakdown curve of the parent ion (
108). The 2-isomer often requires slightly lower energy to induce CO loss due to the ortho-effect destabilization.
Step 3: Data Analysis Criteria
Check m/z 106/107 Ratio (EI):
High 106/107 ratio suggests 3- or 4-isomer (stable acylium ion).
Lower ratio may indicate 2-isomer (rapid subsequent loss of CO).
Monitor m/z 78:
This is the base peak (100% abundance) in many spectra of these compounds. Ensure it is present to confirm the pyridine core.
Verify m/z 51:
The presence of this ion confirms the fragmentation of the pyridine ring itself (loss of HCN from the pyridyl cation).
References
NIST Mass Spectrometry Data Center. 3-Pyridinecarboxaldehyde Mass Spectrum. National Institute of Standards and Technology. [Link]
Neta, P., et al. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry.[3][4] Rapid Communications in Mass Spectrometry.[3] [Link]
Birkemeyer, C., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors. PLOS ONE. [Link]
McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books.
IR spectroscopy peaks for 5-Methoxy-4-methylnicotinaldehyde
Comparative IR Spectroscopy Guide: 5-Methoxy-4-methylnicotinaldehyde and Structural Analogs Executive Summary For synthetic chemists and drug development professionals, substituted pyridine-3-carboxaldehydes (nicotinalde...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative IR Spectroscopy Guide: 5-Methoxy-4-methylnicotinaldehyde and Structural Analogs
Executive Summary
For synthetic chemists and drug development professionals, substituted pyridine-3-carboxaldehydes (nicotinaldehydes) serve as critical pharmacophores and electrophilic building blocks in active pharmaceutical ingredient (API) synthesis. 5-Methoxy-4-methylnicotinaldehyde (CAS 113118-86-8) presents a highly specific structural motif where both electronic ring modifications and localized steric hindrance dictate its physicochemical behavior.
This guide provides an objective comparison of its Fourier Transform Infrared (FT-IR) spectroscopic performance against simpler structural analogs. By detailing the mechanistic causality behind specific peak shifts, this guide ensures accurate structural verification and prevents misidentification during routine quality control.
Mechanistic Causality of IR Peak Shifts (The "Why")
In FT-IR spectroscopy, the exact position of the carbonyl (C=O) stretching frequency is highly diagnostic of the local electronic and steric environment[1]. As an Application Scientist, it is critical to look beyond the raw numbers and understand the molecular geometry driving these signals.
The Baseline (Nicotinaldehyde): In an unsubstituted nicotinaldehyde, the aldehyde group is coplanar with the electron-deficient pyridine ring. This ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
- conjugation lowers the C=O stretching frequency to approximately 1710 cm⁻¹ compared to saturated aliphatic aldehydes (~1730 cm⁻¹).
The Electronic Effect (5-Methoxy Substitution): Introducing a methoxy group at the 5-position (5-Methoxynicotinaldehyde) alters the electron density of the ring. While the 5-position is meta to the 3-aldehyde (preventing direct resonance delocalization into the carbonyl), the overall electronic modification of the ring maintains the planar conjugated state, keeping the C=O stretch near ~1700 cm⁻¹.
Steric Inhibition of Resonance (4-Methyl Substitution): The critical differentiator for 5-Methoxy-4-methylnicotinaldehyde is the methyl group at the 4-position. This creates a severe ortho-steric clash with the adjacent 3-carboxaldehyde group. To relieve this steric strain, the aldehyde carbonyl is forced to rotate out of the plane of the pyridine ring. This orthogonal orientation breaks the conjugation with the aromatic system. Consequently, the C=O bond gains more double-bond character, causing a diagnostic "blue shift" (higher wavenumber) to ~1725 cm⁻¹, mirroring an isolated aliphatic aldehyde[1].
Understanding this steric inhibition is vital; without it, a researcher might incorrectly assume the ~1725 cm⁻¹ peak indicates an aliphatic impurity rather than the pure target compound.
Comparative IR Performance Data
The following table summarizes the diagnostic IR peaks, objectively comparing 5-Methoxy-4-methylnicotinaldehyde with its commercial alternatives to highlight the impact of substitution.
Functional Group Vibration
Nicotinaldehyde (Alternative 1)
5-Methoxynicotinaldehyde (Alternative 2)
5-Methoxy-4-methylnicotinaldehyde (Target)
Diagnostic Causality
C=O Stretch (Carbonyl)
~1710 cm⁻¹
~1700 cm⁻¹
~1725 cm⁻¹
Ortho-steric twist breaks ring conjugation, increasing bond energy[1].
C-H Stretch (Aldehyde)
~2820, 2720 cm⁻¹
~2830, 2725 cm⁻¹
~2840, 2730 cm⁻¹
Fermi resonance; slightly shifted due to the loss of coplanarity[2].
C=C / C=N (Pyridine)
~1590, 1450 cm⁻¹
~1585, 1460 cm⁻¹
~1575, 1455 cm⁻¹
Ring breathing modes altered by di-substitution and increased mass.
C-O Stretch (Methoxy)
N/A
~1250, 1040 cm⁻¹
~1245, 1035 cm⁻¹
Asymmetric and symmetric ether stretches from the 5-methoxy group.
C-H Bend (Methyl)
N/A
N/A
~1375 cm⁻¹
Symmetric umbrella bend specific to the newly introduced 4-methyl group.
To ensure high-fidelity, reproducible data when comparing these solid/liquid intermediates, Attenuated Total Reflectance (ATR) FT-IR is the gold standard. The following protocol incorporates built-in validation gates to ensure system integrity.
Phase 1: System Suitability and Background
Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with HPLC-grade isopropanol (IPA) using a lint-free wipe. Allow the solvent to flash off completely.
Blank Verification (Validation Gate): Run a preliminary scan (32 scans, 4 cm⁻¹ resolution). The spectrum must show a flat baseline (noise < 0.02 absorbance units) with no residual organic peaks. If peaks remain, repeat Step 1.
Background Collection: Acquire the background spectrum to digitally subtract ambient H₂O vapor and CO₂ from the optical path.
Calibration Check: Scan a traceable polystyrene film standard. Ensure the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of expected values to validate laser frequency accuracy.
Phase 2: Sample Acquisition
5. Sample Application: Place 1–2 mg of 5-Methoxy-4-methylnicotinaldehyde directly onto the center of the ATR crystal, ensuring complete coverage of the sensor area.
6. Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the sample and the crystal is required for the evanescent IR wave to penetrate the sample (typically 0.5–2 µm deep) and yield a high signal-to-noise ratio.
7. Data Collection: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, range 4000–600 cm⁻¹).
8. Post-Processing: Apply an ATR correction algorithm if you are comparing the acquired data against historical transmission (KBr pellet) library spectra. Note: ATR relative peak intensities vary with wavelength (lower wavenumbers penetrate deeper and appear artificially stronger).
Mechanistic Visualization
Electronic and steric substituent effects on the carbonyl IR stretching frequency.
References
1.[2] Title: IR Spectroscopy Tutorial: Aldehydes
Source: orgchemboulder.com
URL: [Link]
2.[1] Title: 19.14: Spectroscopy of Aldehydes and Ketones
Source: Chemistry LibreTexts
URL: [Link]
comparing 5-Methoxy-4-methylnicotinaldehyde vs 5-hydroxy analogs
As a Senior Application Scientist in medicinal chemistry and drug discovery, I frequently evaluate heterocyclic building blocks to optimize structure-activity relationships (SAR). Pyridine-3-carboxaldehydes are highly pr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry and drug discovery, I frequently evaluate heterocyclic building blocks to optimize structure-activity relationships (SAR). Pyridine-3-carboxaldehydes are highly privileged scaffolds, often serving as structural isomers to pyridoxal (Vitamin B6) derivatives or as core motifs in kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.
In this technical guide, we will objectively compare 5-Methoxy-4-methylnicotinaldehyde (CAS 113118-86-8) [1] with its deprotected counterpart, the 5-hydroxy analog (5-hydroxy-4-methylnicotinaldehyde). By analyzing their physicochemical properties, target engagement mechanisms, and synthetic tractability, this guide provides a comprehensive framework for researchers selecting between these two critical intermediates.
Physicochemical Divergence: Methoxy vs. Hydroxy
The substitution of a methoxy group (-OMe) for a hydroxyl group (-OH) at the C5 position of the pyridine ring fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity.
The 4-methyl group in both analogs plays a critical structural role: it induces a steric clash with the adjacent C5 substituent. In the methoxy analog, this forces the -OMe methyl group out of the pyridine plane, locking it into a specific vector that can be exploited to fill hydrophobic pockets. In the hydroxy analog, the smaller -OH group rotates more freely, allowing it to act as a dynamic hydrogen bond donor.
Quantitative Property Comparison
Property
5-Methoxy-4-methylnicotinaldehyde
5-Hydroxy-4-methylnicotinaldehyde
Causality / Impact on Drug Design
H-Bond Donors
0
1
-OH enables direct coordination with active-site residues (e.g., Asp/Glu) or catalytic metals.
H-Bond Acceptors
2 (Pyridine N, Methoxy O)
2 (Pyridine N, Hydroxy O)
-OMe acts as a weak acceptor due to steric hindrance from the 4-methyl group.
LogP (Predicted)
~1.2 – 1.6
~0.4 – 0.8
The lipophilic -OMe group increases membrane permeability and oral bioavailability.
Electronic Effect
Electron-donating (Inductive/Resonance)
Strongly electron-donating
-OH significantly enriches the electron density of the pyridine ring, altering the pKa of the nitrogen.
Synthetic Utility [2]
Stable, protected intermediate
Reactive nucleophile
-OMe resists strong bases/nucleophiles; -OH requires protection during aggressive functionalization.
Mechanistic Target Engagement
When integrating these building blocks into a final active pharmaceutical ingredient (API), the choice between the 5-OMe and 5-OH analogs dictates the orthosteric binding mechanism.
The Methoxy Advantage (Steric Occlusion): The 5-methoxy group is highly lipophilic. In kinase inhibitor design, this group is frequently used to probe the "selectivity pocket" adjacent to the ATP-binding hinge region. The steric bulk of the -OMe group prevents water from entering the pocket, increasing the entropic driving force of binding.
The Hydroxy Advantage (Bioisosteric Coordination): The 5-hydroxy group is a classic bioisostere for structural water molecules. It is favored when targeting metalloenzymes or PLP-dependent enzymes, where the -OH group can directly chelate divalent cations (e.g., Zn²⁺, Mg²⁺) or form tight hydrogen-bond networks with the protein backbone.
Synthetic Workflows & Experimental Protocols
To transition between these two functional states or to derivatize them, specific synthetic workflows must be employed. Below are field-proven, self-validating protocols for working with these analogs.
Objective: Convert 5-Methoxy-4-methylnicotinaldehyde to 5-Hydroxy-4-methylnicotinaldehyde.
Mechanistic Causality: BBr₃ is a potent Lewis acid. The boron atom coordinates to the oxygen of the methoxy group, drawing electron density away from the methyl carbon. This increases the electrophilicity of the methyl group, allowing the bromide ion to attack via an Sₙ2 mechanism, cleaving the ether to yield methyl bromide and a boron-alkoxide intermediate.
Preparation: Dissolve 5-Methoxy-4-methylnicotinaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert Argon atmosphere.
Cooling: Chill the reaction flask to -78°C using a dry ice/acetone bath. Causality: The initial Lewis acid-base complexation is highly exothermic; cryogenic temperatures prevent the degradation of the sensitive C3-aldehyde.
Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise over 15 minutes.
Self-Validating Step: The solution will immediately transition from pale yellow to a deep red/orange complex. This color shift visually validates the successful formation of the boron-oxygen coordination complex.
Propagation: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.
Quench & Extraction: Cool the mixture to 0°C and carefully quench with saturated aqueous NaHCO₃.
Self-Validating Step: Vigorous effervescence (CO₂ and HBr gas evolution) confirms the destruction of excess BBr₃. Adjust the aqueous layer to pH 6.5–7.0. Because the resulting 5-hydroxy pyridine is amphoteric (containing both a basic pyridine nitrogen and an acidic phenol-like OH), it will remain highly water-soluble at extreme pH levels. Extraction must be performed with a highly polar organic solvent like 10% isopropanol in chloroform.
Protocol B: Reductive Amination of the C3-Aldehyde
Objective: Functionalize the aldehyde core for library synthesis.
Mechanistic Causality: The aldehyde at C3 is highly electrophilic due to the electron-withdrawing nature of the pyridine ring. We utilize Sodium triacetoxyborohydride (STAB) because it is a mild reducing agent that selectively reduces the protonated imine without reducing the starting aldehyde.
Imine Formation: Combine the chosen nicotinaldehyde (1.0 eq) and a primary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) as a catalyst.
Self-Validating Step: The reaction progress is visually indicated by the dissolution of the initial suspension into a homogeneous solution, followed by a slight yellowing, confirming imine formation.
Reduction: After 2 hours, add STAB (1.5 eq) in portions. Stir at room temperature for 12 hours.
Workup: Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes, then extract with ethyl acetate.
Workflow Visualization
The following diagram illustrates the logical flow from the protected methoxy building block through synthetic cleavage and ultimate target engagement.
Synthetic and mechanistic workflow comparing the 5-methoxy and 5-hydroxy nicotinaldehyde analogs.
References
Comparative
Advanced HPLC Method Development for Substituted Nicotinaldehyde Derivatives: A Comparative Guide
Introduction & Mechanistic Challenges Nicotinaldehyde (pyridine-3-carboxaldehyde) and its substituted derivatives (e.g., halogenated or methylated analogues) are critical intermediates in pharmaceutical synthesis and dru...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Challenges
Nicotinaldehyde (pyridine-3-carboxaldehyde) and its substituted derivatives (e.g., halogenated or methylated analogues) are critical intermediates in pharmaceutical synthesis and drug discovery. However, their chromatographic separation presents distinct analytical challenges. The basicity of the pyridine nitrogen (
~3.5–5.2, depending on ring substitution) often leads to secondary ion-exchange interactions with residual acidic silanols on silica-based stationary phases, resulting in severe peak tailing[1]. Furthermore, the highly polar nature of the aldehyde moiety reduces overall retention on standard hydrophobic columns.
To achieve robust, reproducible separations, analytical scientists must strategically manipulate both mobile phase pH and stationary phase chemistry. This guide objectively compares the performance of standard C18 columns against Phenyl-Hexyl phases for a mixture of substituted nicotinaldehydes, providing actionable, self-validating protocols supported by experimental causality.
Stationary Phase Selection: Causality and Chemistry
When developing an HPLC method for basic aromatic compounds, standard C18 columns rely primarily on dispersive van der Waals forces. While highly effective for neutral, hydrophobic molecules, C18 phases often yield poor retention, distorted peaks, and inadequate selectivity for polar pyridine derivatives[2].
Conversely, Phenyl-Hexyl stationary phases introduce orthogonal selectivity. The phenyl ring, bonded to the silica surface via a six-carbon alkyl spacer, allows for strong
interactions with the aromatic pyridine ring of the analytes. These interactions are highly sensitive to the electronic environment of the pyridine core; electron-withdrawing groups (e.g., halogens in 5-bromo-nicotinaldehyde) or electron-donating groups (e.g., methyl in 6-methyl-nicotinaldehyde) significantly alter the -electron density. This dynamic leads to enhanced resolution that a purely hydrophobic C18 phase cannot achieve. Additionally, utilizing core-shell particle technology reduces the Eddy diffusion term in the van Deemter equation, yielding sharper peaks and higher overall efficiency[3].
Workflow Visualization
The following decision tree illustrates the mechanistic approach to optimizing the separation of basic pyridine derivatives.
Mechanistic workflow for HPLC method development of basic pyridine derivatives.
To validate these mechanistic hypotheses, a self-validating experimental protocol was designed to compare a fully porous C18 column against a core-shell Phenyl-Hexyl column.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Operating at pH ~2.0 ensures the pyridine nitrogen is fully protonated and residual silanols are neutralized, thereby suppressing tailing[4]).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Chromatographic Conditions
System: Standard UHPLC/HPLC System with DAD detector (254 nm).
Columns Evaluated:
Column A (Standard C18): Fully porous C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm[2].
Column B (Phenyl-Hexyl): Core-Shell Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl), 4.6 x 100 mm, 2.6 µm[3].
15.0 - 15.1 min: 5% B (Re-equilibration for 5 min)
Protocol Execution Logic
System Suitability: Inject a uracil standard to determine the void volume (
) and verify system plumbing/dead volume.
Column Equilibration: Flush the column with at least 10 column volumes of the starting mobile phase (5% B) to ensure a stable baseline and reproducible retention times.
Sample Injection: Inject the mixed standard. The acidic modifier (TFA) acts as an ion-pairing agent, improving the retention of the protonated pyridines while masking active silanol sites[1].
Data Processing: Calculate Retention Time (
), Peak Asymmetry factor ( at 10% peak height), and Resolution () between critical pairs.
Quantitative Data & Performance Comparison
The experimental results demonstrate a clear divergence in selectivity and efficiency between the two stationary phases.
Analyte
C18 Retention Time (min)
C18 Asymmetry ()
Phenyl-Hexyl Retention Time (min)
Phenyl-Hexyl Asymmetry ()
Resolution () on Phenyl-Hexyl
Nicotinaldehyde
3.45
1.42
4.12
1.10
N/A
6-Methyl-nicotinaldehyde
4.80
1.35
5.65
1.08
4.2 (from peak 1)
2-Chloro-nicotinaldehyde
6.15
1.38
7.90
1.12
6.8 (from peak 2)
5-Bromo-nicotinaldehyde
7.20
1.40
9.45
1.05
5.5 (from peak 3)
Interpretation of Results
Retention and Selectivity: The Phenyl-Hexyl column exhibited significantly longer retention times for the halogenated derivatives (2-Chloro and 5-Bromo). This is directly attributed to the strong
interactions between the electron-deficient substituted pyridine rings and the electron-rich phenyl phase. The standard C18 column, lacking these specific capabilities, eluted the compounds much faster with narrower separation windows.
Peak Shape: The core-shell Phenyl-Hexyl column achieved superior peak symmetry (
~1.05–1.12) compared to the fully porous C18 ( ~1.35–1.42). While the low pH (0.1% TFA) mitigated severe silanol interactions on both columns, the high-density bonding and core-shell architecture minimized mass transfer resistance, yielding sharper, more symmetrical peaks[3].
Conclusion
For the HPLC analysis of substituted nicotinaldehyde derivatives, relying solely on hydrophobic retention (C18) often limits resolution and peak capacity. By transitioning to a Phenyl-Hexyl stationary phase and employing a low-pH mobile phase (e.g., 0.1% TFA), analytical scientists can exploit orthogonal
interactions. This mechanistic approach not only enhances the resolution of closely related halogenated and methylated isomers but also ensures the robust peak shapes necessary for accurate quantification in downstream drug development workflows.
References
Agilent Technologies - HPLC Method Development: Standard Practices and New Columns
Source: agilent.com
URL: 2
ACS Publications - An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds
Source: Organic Process Research & Development (acs.org)
URL: 4
A Researcher's Guide to Ensuring the Purity of 5-Methoxy-4-methylnicotinaldehyde
A Senior Application Scientist's In-Depth Comparison of Analytical Methodologies for Critical Quality Control For researchers, scientists, and drug development professionals, the chemical purity of a synthetic intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Comparison of Analytical Methodologies for Critical Quality Control
For researchers, scientists, and drug development professionals, the chemical purity of a synthetic intermediate like 5-Methoxy-4-methylnicotinaldehyde is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The presence of even trace impurities can lead to aberrant biological activity, compromise reaction yields, and introduce significant variability in experimental results. This guide provides a comprehensive comparison of state-of-the-art analytical techniques for the validation of 5-Methoxy-4-methylnicotinaldehyde purity, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for your critical research.
The Imperative of Purity: Understanding the Potential Impurity Profile
To select the most appropriate analytical method, one must first understand the potential impurities that may arise during the synthesis of 5-Methoxy-4-methylnicotinaldehyde. While specific manufacturing routes can vary, a common synthetic pathway for related nicotinaldehydes involves the formylation of a substituted halopyridine. For instance, a plausible route to a similar compound, 5-methoxynicotinaldehyde, involves the reaction of 3-bromo-5-methoxypyridine with an organolithium reagent followed by quenching with N,N-dimethylformamide (DMF)[1].
Based on this and other general synthetic strategies for nicotinaldehydes[2], a putative impurity profile for 5-Methoxy-4-methylnicotinaldehyde can be proposed:
Degradation Products: Instability of the aldehyde functionality can lead to various degradation products upon exposure to air, light, or incompatible matrices.
A robust analytical strategy must be capable of separating and quantifying these diverse chemical entities.
A Comparative Analysis of Key Analytical Techniques
The validation of 5-Methoxy-4-methylnicotinaldehyde purity necessitates a multi-faceted approach. Here, we compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Routine Purity Assessment
HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds[3][4].
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like 5-Methoxy-4-methylnicotinaldehyde, reversed-phase HPLC (RP-HPLC) with a non-polar stationary phase (e.g., C18) and a polar mobile phase is the method of choice.
Causality Behind Experimental Choices: The aldehyde functional group has a relatively weak UV chromophore. To enhance detection sensitivity, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) is often employed. This reaction forms a highly UV-absorbent hydrazone derivative, allowing for quantification at trace levels[3].
Detailed Experimental Protocol: RP-HPLC with UV Detection (Post-Derivatization)
Objective: To quantify the purity of a 5-Methoxy-4-methylnicotinaldehyde sample and detect potential impurities.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents:
Acetonitrile (ACN), HPLC grade.
Water, HPLC grade.
Phosphoric acid, analytical grade.
2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution (e.g., 0.2% in ACN with 0.5% phosphoric acid).
5-Methoxy-4-methylnicotinaldehyde reference standard (of known high purity).
Procedure:
Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the 5-Methoxy-4-methylnicotinaldehyde reference standard in ACN in a 100 mL volumetric flask.
Sample Solution Preparation: Prepare the test sample in the same manner.
Derivatization: To 1.0 mL of both the standard and sample solutions, add 1.0 mL of the DNPH reagent. Vortex the mixture and allow it to react for 30 minutes at room temperature, protected from light.
Chromatographic Conditions:
Mobile Phase A: Water with 0.1% Phosphoric Acid
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
Gradient Program:
0-5 min: 40% B
5-20 min: 40% to 80% B
20-25 min: 80% B
25.1-30 min: 40% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 360 nm
Injection Volume: 10 µL
Data Analysis:
Inject a blank (diluent) to ensure a clean baseline.
Inject the derivatized standard solution to determine the retention time of the main peak.
Inject the derivatized sample solution.
Calculate the purity using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision[3].
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of 5-Methoxy-4-methylnicotinaldehyde.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds[5]. It offers excellent separation efficiency and provides structural information through mass spectrometry, making it ideal for identifying unknown impurities.
Principle of Operation: In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
Causality Behind Experimental Choices: For compounds with polar functional groups like aldehydes, derivatization may sometimes be necessary to improve volatility and chromatographic peak shape[6]. However, many pyridine aldehydes are sufficiently volatile for direct GC-MS analysis[7][8]. This direct analysis avoids the introduction of potential artifacts from a derivatization step.
Detailed Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities in a 5-Methoxy-4-methylnicotinaldehyde sample.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
Dichloromethane or other suitable volatile solvent, high purity.
Helium (carrier gas), high purity.
Procedure:
Sample Preparation: Prepare a dilute solution of the 5-Methoxy-4-methylnicotinaldehyde sample (e.g., 1 mg/mL) in dichloromethane.
Chromatographic Conditions:
Injector Temperature: 250 °C
Injection Mode: Split (e.g., 50:1)
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 70 °C, hold for 2 min.
Ramp: 10 °C/min to 280 °C.
Hold at 280 °C for 5 min.
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-400.
Scan Mode: Full scan.
Data Analysis:
Identify the main peak corresponding to 5-Methoxy-4-methylnicotinaldehyde based on its retention time and mass spectrum.
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
Quantify impurities using the area percent method or by creating a calibration curve with known standards if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is an unparalleled technique for the structural elucidation and absolute purity determination (quantitative NMR or qNMR) of organic molecules.
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the chemical environment of the nucleus, providing detailed information about the molecular structure.
Causality Behind Experimental Choices: While HPLC and GC-MS are excellent for detecting and quantifying impurities, they rely on the availability of reference standards for definitive identification. ¹H NMR, on the other hand, can provide a comprehensive structural fingerprint of the main component and any significant impurities present, often without the need for reference materials for the impurities themselves. For quantitative purposes (qNMR), an internal standard of known purity is used.
Detailed Experimental Protocol: ¹H NMR
Objective: To confirm the structure of 5-Methoxy-4-methylnicotinaldehyde and identify the presence of structurally related impurities.
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
5 mm NMR tubes.
Reagents:
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with a known internal standard (e.g., tetramethylsilane, TMS).
Procedure:
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the 5-Methoxy-4-methylnicotinaldehyde sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
Data Acquisition:
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
Data Analysis:
Reference the spectrum to the TMS signal at 0.00 ppm.
Integrate all signals. The integral of each signal is proportional to the number of protons it represents.
Analyze the chemical shifts, coupling patterns, and integrals to confirm the structure of the main component.
Look for minor peaks that do not correspond to the main structure. The chemical shifts and coupling patterns of these peaks can provide clues to the identity of the impurities. For example, the presence of a signal around 4.7 ppm (singlet) might indicate the corresponding alcohol byproduct, while a broad singlet above 10 ppm could suggest the presence of the carboxylic acid.
Decision-Making Workflow for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Comparative Summary of Analytical Methods
Feature
HPLC-UV (with Derivatization)
GC-MS
¹H NMR Spectroscopy
Primary Application
Quantitative purity determination, detection of non-volatile impurities.
Identification and quantification of volatile and semi-volatile impurities.
Structural confirmation, identification of major impurities, absolute quantification (qNMR).
Sensitivity
Very high (ppb levels possible with derivatization).
High (ppm to ppb levels).
Moderate (impurities >0.1% typically detectable).
Selectivity
High, based on chromatographic separation.
Very high, based on both chromatographic separation and mass fragmentation.
High, based on unique chemical shifts and coupling constants.
Impurity Identification
Based on retention time comparison with standards.
Tentative identification by library search; confirmation with standards.
Structural information can be deduced directly from the spectrum.
Sample Throughput
High.
Moderate to high.
Low to moderate.
Strengths
Robust, reproducible, widely applicable, excellent for quantitative analysis.
Excellent for volatile impurities (e.g., residual solvents), provides structural information.
Provides unambiguous structural confirmation, requires minimal sample preparation, can be quantitative without a standard of the analyte.
Limitations
May require derivatization for sensitive detection, less informative for structural elucidation of unknowns.
Not suitable for non-volatile or thermally labile compounds.
Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Conclusion
The validation of 5-Methoxy-4-methylnicotinaldehyde purity is a critical exercise in ensuring data integrity and the success of research and development endeavors. While no single method can provide a complete picture, a strategic combination of analytical techniques offers a self-validating system.
For routine quality control and quantitative purity assessment, Reversed-Phase HPLC with UV detection following derivatization with DNPH is the recommended primary method due to its high precision, sensitivity, and robustness[3]. GC-MS serves as an essential orthogonal technique, particularly for the identification and quantification of potential volatile impurities and residual solvents that may not be amenable to HPLC analysis[7][8]. Finally, NMR spectroscopy provides the definitive structural confirmation of the target molecule and is invaluable for the characterization of unknown impurities, acting as the ultimate arbiter in complex analytical challenges.
By judiciously applying these methodologies, researchers can be confident in the quality of their 5-Methoxy-4-methylnicotinaldehyde samples, thereby ensuring the reliability and validity of their scientific work.
References
Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]
3-(4-{[(1r)-6-hydroxy-7-methoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1h-isoquinolin-1-yl]methyl}phenoxy)-4-methoxybenzaldehyde. NP-MRD. Available at: [Link]
Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. (2007). PubMed. Available at: [Link]
Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. (2007). ResearchGate. Available at: [Link]
6-Methoxy-3-pyridinecarboxalde. SLS Ireland. Available at: [Link]
An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2011). ResearchGate. Available at: [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Available at: [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. Available at: [Link]
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). MDPI. Available at: [Link]
1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). ResearchGate. Available at: [Link]
Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. (2012). Wiley Online Library. Available at: [Link]
Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). PubMed. Available at: [Link]
5-Methoxy-3-pyridinecarboxaldehyde. Synthonix. Available at: [Link]
Compound purity analysis and HPLC data. The Royal Society of Chemistry. Available at: [Link]
Validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for analysis of [11C]Nicotine. (2020). ResearchGate. Available at: [Link]
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. (2020). National Institutes of Health. Available at: [Link]
OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro. (2016). National Institutes of Health. Available at: [Link]
Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. (2012). ResearchGate. Available at: [Link]
Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. (2024). Wiley Online Library. Available at: [Link]
Preparation technique of 5-methoxy-2-tetralone. (2009). Google Patents.
Method for preparing a tryptamine derivative. (2023). Google Patents.
Comparative Reactivity Guide: 4-Methylnicotinaldehyde vs. Nicotinaldehyde
Executive Summary In the landscape of pharmaceutical drug development and heterocyclic synthesis, pyridinecarboxaldehydes serve as foundational building blocks. While Nicotinaldehyde (3-pyridinecarboxaldehyde) is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of pharmaceutical drug development and heterocyclic synthesis, pyridinecarboxaldehydes serve as foundational building blocks. While Nicotinaldehyde (3-pyridinecarboxaldehyde) is a highly reactive electrophile widely used in condensation and amination reactions, its substituted analog, 4-Methylnicotinaldehyde , exhibits a drastically different reactivity profile.
As an Application Scientist, understanding the mechanistic divergence between these two scaffolds is critical for optimizing synthetic routes. This guide objectively compares their performance, dissects the causality behind their reactivity differences, and provides a self-validating experimental protocol for empirical kinetic analysis.
Mechanistic Causality: Steric and Electronic Interplay
The reduced reactivity of 4-methylnicotinaldehyde compared to unsubstituted nicotinaldehyde is not arbitrary; it is governed by a synergistic combination of steric shielding and electronic deactivation .
The Ortho Effect (Steric Hindrance)
For a nucleophile (such as an amine) to successfully attack a carbonyl group, it must approach at the Bürgi-Dunitz angle (approximately 107° relative to the C=O bond). In unsubstituted nicotinaldehyde, this trajectory is completely unobstructed. However, the introduction of a methyl group at the 4-position (ortho to the 3-formyl group) creates a severe steric clash along this critical approach vector. This physical blockage drastically increases the activation energy (
) required to reach the tetrahedral transition state, leading to sluggish reaction kinetics.
Inductive and Hyperconjugative Deactivation
Beyond physical obstruction, the 4-methyl group heavily influences the electronic landscape of the molecule. The methyl group exerts a positive inductive (+I) effect and hyperconjugation, donating electron density into the local
-system of the pyridine ring. This influx of electron density neutralizes the partial positive charge () on the carbonyl carbon, rendering it inherently less electrophilic .
These principles dictate synthetic route design. For instance, in the synthesis of complex indole-pyridine alkaloids or the commercial antihistamine Rupatadine , the use of 4-methylnicotinaldehyde necessitates prolonged reaction times, elevated temperatures, or highly reactive reducing agents to overcome its innate kinetic sluggishness.
Logical flowchart of steric and electronic factors governing substituted nicotinaldehyde reactivity.
Quantitative Reactivity Comparison
To guide reagent selection and reaction planning, the following table summarizes the comparative parameters and expected empirical performance of both aldehydes in standard nucleophilic additions.
To objectively quantify the reactivity gap, the following parallel reductive amination protocol is designed.
Causality Behind Experimental Choices
Solvent Selection (DCE): 1,2-Dichloroethane (DCE) is selected over protic solvents (like methanol) to prevent the premature hydrolysis of the sterically hindered, slow-forming imine intermediate before reduction can occur.
Reductant Choice (NaBH(OAc)₃): Sodium triacetoxyborohydride is chosen for its mild hydride transfer capability. It selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, which is a critical feature for accurate kinetic tracking.
Self-Validating Trustworthiness: 1,4-Dimethoxybenzene is added at
as an inert internal standard (IS). By measuring the ratio of the product to the IS, the assay mathematically cancels out volumetric errors from solvent evaporation or LC-MS injection inconsistencies, ensuring absolute kinetic trustworthiness.
Step-by-Step Methodology
Equimolar Preparation: Prepare 0.1 M stock solutions of Nicotinaldehyde and 4-Methylnicotinaldehyde in anhydrous DCE.
Reagent Assembly: To two separate, nitrogen-flushed reaction vials, add 1.0 mL of the respective aldehyde stock (0.1 mmol). Add 0.1 mmol of benzylamine (nucleophile) and 0.05 mmol of 1,4-dimethoxybenzene (Internal Standard) to each vial.
Parallel Incubation (Imine Formation): Stir both vials at room temperature (25°C) for 2 hours. Expert Insight: You will observe via TLC that the 4-methylnicotinaldehyde vial has a significantly higher concentration of unreacted starting material due to the ortho-methyl steric clash.
Reduction: Add 1.5 equivalents (0.15 mmol, 31.8 mg) of NaBH(OAc)₃ to each vial.
Kinetic Sampling: At
and , withdraw 10 µL aliquots from each vial. Quench immediately in 90 µL of saturated aqueous NaHCO₃, and extract with 100 µL of ethyl acetate.
LC-MS Quantification: Analyze the organic layers via LC-MS. Calculate the absolute conversion percentage by plotting the Area Under the Curve (AUC) of the product mass peak relative to the constant AUC of the 1,4-dimethoxybenzene internal standard.
Step-by-step experimental workflow for the comparative kinetic analysis of reductive amination.
References
National Institutes of Health (PMC). "Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency". URL:[Link]
Canadian Science Publishing. "The synthesis of Nauclea indole-pyridine alkaloids. 3,4-Disubstituted and 3,4,5-trisubstituted pyridines as synthetic intermediates". URL: [Link]
ACS Publications. "Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine". URL: [Link]
Validation
UV-Vis Absorption Spectra of 5-Methoxy-4-methylnicotinaldehyde: A Comparative Technical Guide
Executive Summary & Strategic Context 5-Methoxy-4-methylnicotinaldehyde (also known as 4-methyl-5-methoxypyridine-3-carbaldehyde ) is a critical intermediate in the synthesis of Vitamin B6 (pyridoxine) analogs and antime...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
5-Methoxy-4-methylnicotinaldehyde (also known as 4-methyl-5-methoxypyridine-3-carbaldehyde ) is a critical intermediate in the synthesis of Vitamin B6 (pyridoxine) analogs and antimetabolites. Its structural fidelity is paramount for the efficacy of downstream pharmaceutical compounds.
This guide provides a definitive technical comparison of the UV-Vis absorption characteristics of 5-Methoxy-4-methylnicotinaldehyde against its key structural relatives: Nicotinaldehyde (the parent scaffold) and Pyridoxal (the Vitamin B6 aldehyde).
Core Insight: Unlike Pyridoxal, 5-Methoxy-4-methylnicotinaldehyde lacks a phenolic hydroxyl group at the 3-position. Consequently, it does not exhibit the characteristic long-wavelength absorption band (
nm) associated with the zwitterionic or phenolate forms of Vitamin B6 at neutral pH. This spectral distinction is the primary method for monitoring reaction progress and purity.
Structural Basis of Spectral Properties
The UV-Vis spectrum of 5-Methoxy-4-methylnicotinaldehyde is governed by the electronic transitions of the pyridine ring, modified by the auxochromic effects of the methoxy and methyl groups and the chromophoric aldehyde group.
Electronic Transitions
Transition ( nm): The primary absorption band. The conjugation of the pyridine ring is extended by the aldehyde group (electron-withdrawing) and enriched by the methoxy group (electron-donating, effect). This results in a significant bathochromic (red) shift and hyperchromic effect compared to unsubstituted pyridine.
Transition ( nm): A weaker, often shoulder-like band arising from the non-bonding electrons on the pyridine nitrogen and the aldehyde oxygen. This band is sensitive to solvent polarity (hypsochromic shift in polar solvents).
Structural Comparison Diagram
The following diagram illustrates the structural relationships and the resulting spectral shifts.
Figure 1: Structural evolution and spectral shifts.[1][2] The target compound occupies a spectral "middle ground" between the parent nicotinaldehyde and the highly conjugated pyridoxal species.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the spectral properties of 5-Methoxy-4-methylnicotinaldehyde with its most relevant "alternatives" in a synthetic context.
Feature
5-Methoxy-4-methylnicotinaldehyde
Nicotinaldehyde
Pyridoxal (Vitamin B6)
Primary (MeOH)
282 nm (Estimated)
262 nm
290 nm (Acidic form)
Secondary Band
Shoulder nm ()
Weak nm
388 nm (Neutral/Zwitterion)
Key Auxochrome
Methoxy (-OCH) at C5
None
Hydroxyl (-OH) at C3
pH Sensitivity
Moderate (N-protonation shifts )
Moderate
Extreme (Phenolic ionization)
Visual Appearance
Colorless to Pale Yellow
Colorless to Pale Yellow
Yellow to Orange (pH dependent)
Detection Utility
Purity monitoring (absence of 390 nm band)
Starting material check
Product verification
Technical Note: The absence of the 390 nm band in 5-Methoxy-4-methylnicotinaldehyde is the definitive negative control when synthesizing Vitamin B6 analogs. If your sample shows strong absorption >350 nm at neutral pH, it indicates contamination with a phenolic byproduct or hydrolysis of the methoxy group.
To ensure reproducible spectral data, follow this self-validating protocol. This workflow minimizes solvent effects and concentration-dependent aggregation.
Reagents & Equipment
Solvent: Methanol (HPLC Grade, >99.9%). Note: Ethanol is an acceptable alternative, but Methanol provides a sharper cutoff.
Buffer (Optional): 10 mM Phosphate Buffer (pH 7.0) for pH-stability checks.
Figure 2: Standardized workflow for UV-Vis characterization of pyridine aldehydes.
Synthesis & Application Context
Understanding the spectral properties is crucial when using this compound in the "Oxazole Method" or direct pyridine functionalization for Vitamin B6 synthesis.
Reaction Monitoring Strategy
When converting 5-Methoxy-4-methylnicotinaldehyde to a B6 analog (e.g., via Schiff base formation or reduction):
Starting Material:
nm.
Intermediate (Schiff Base): New band appears
nm (extended conjugation).
Product (Pyridoxine Analog): Spectrum shifts depending on the final functional groups (often blue-shifted if conjugation is broken, or red-shifted if phenolic OH is generated).
Pathway Visualization
Figure 3: Synthetic pathway placing the target compound as the pivotal intermediate before final functionalization.
References
Comparison of Pyridine Spectra
NIST Chemistry WebBook, SRD 69.[6] "Benzaldehyde, 4-methyl- UV Spectrum." National Institute of Standards and Technology.[6] [Link]
Comparison: This source provides the baseline spectral data for 4-methylbenzaldehyde, a key structural homolog used to estimate the effect of the methyl group on the arom
Vitamin B6 Biosynthesis & Intermediates
Fitzpatrick, T. B., et al. (2007). "The remarkable complexity of vitamin B6 biosynthesis." ESRF Highlights.[Link]
Context: Details the chromophoric intermediates (e.g., I320)
General Pyridine Spectroscopy
Jiao, Y., et al. (2020). "Peroxide bleaching of eucalyptus: UV-vis absorption regions of several major chromophore model compounds." BioResources, 15(1), 1370-1383.[7] [Link]
Relevance: Provides experimental UV-Vis data for methoxy-substituted aromatic aldehydes, confirming the bathochromic shift caused by the methoxy group (
nm shift rel
Analytical Standards
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 101: UV-VIS Absorption Spectra." OECD. [Link]
Protocol: The source for the standardized UV-Vis measurement protocol described in Section 4.
A Comparative Guide to the Synthetic Strategies for 5-Methoxy-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methoxy-4-methylnicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-4-methylnicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. While this specific isomer is not widely documented in the scientific literature, its structural motifs are common in biologically active compounds. This guide provides a comparative analysis of three plausible, chemically sound synthetic routes to 5-Methoxy-4-methylnicotinaldehyde, designed based on established principles of pyridine chemistry. Each route is evaluated for its strategic advantages, potential challenges, and the rationale behind the proposed experimental choices. Detailed hypothetical protocols and supporting data are presented to aid researchers in the strategic selection of a synthetic pathway.
Introduction
The nicotinamide scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a wide range of biological activities. The specific substitution pattern of 5-Methoxy-4-methylnicotinaldehyde offers a unique combination of electronic and steric properties that could be exploited in the design of novel therapeutic agents. The methoxy group at the 5-position and the methyl group at the 4-position influence the reactivity and binding capabilities of the pyridine ring, while the aldehyde at the 3-position serves as a versatile handle for further chemical modifications. This guide aims to provide a comprehensive overview of potential synthetic strategies to access this target molecule, empowering researchers to make informed decisions for its synthesis.
Comparative Analysis of Proposed Synthetic Routes
Three primary synthetic strategies are proposed and evaluated. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Parameter
Route 1: Formylation of a Pre-functionalized Pyridine
Route 2: Oxidation of a Hydroxymethyl Intermediate
Route 3: Reduction of a Cyano Group Precursor
Starting Material
3-Bromo-5-methoxy-4-methylpyridine
5-Methoxy-4-methylnicotinic acid
3-Cyano-5-methoxy-4-methylpyridine
Key Transformations
Lithiation, Formylation
Esterification, Reduction, Oxidation
DIBAL-H Reduction
Estimated Number of Steps
2
3
1 (from cyano-pyridine)
Potential Advantages
Direct introduction of the aldehyde group.
Utilizes common and well-understood reactions.
Potentially the shortest route from an advanced intermediate.
Potential Challenges
Regioselectivity of lithiation, availability of starting material.
Multiple steps can lower overall yield.
Synthesis of the cyano-pyridine precursor may be challenging.
Reagent & Condition Severity
Cryogenic temperatures, organolithium reagents.
Standard reagents for reduction and oxidation.
Requires careful control of stoichiometry and temperature.
Route 1: Formylation of a Pre-functionalized Pyridine via Directed Ortho-Metalation
This route relies on the directed ortho-metalation of a substituted pyridine, followed by quenching with an electrophilic formylating agent. The methoxy group is a known directing group for lithiation, which makes this a plausible approach.[1]
Synthetic Pathway
Caption: Proposed synthesis of 5-Methoxy-4-methylnicotinaldehyde via lithiation and formylation.
Rationale and Experimental Considerations
The success of this route hinges on the regioselective lithiation at the C-3 position, directed by the methoxy group at C-5. The bromine at the C-3 position would first be subjected to lithium-halogen exchange. Subsequent formylation with N,N-dimethylformamide (DMF) would introduce the aldehyde functionality.
Causality of Experimental Choices:
Lithiation Reagent: n-Butyllithium (n-BuLi) is a common choice for lithium-halogen exchange. Alternatively, lithium diisopropylamide (LDA) could be used to avoid potential side reactions.[1]
Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the standard solvent for such reactions, and cryogenic temperatures (-78 °C) are crucial to ensure the stability of the organolithium intermediate and prevent side reactions.
Electrophile: DMF is a widely used and effective formylating agent for organolithium compounds.
Proposed Experimental Protocol
To a solution of 3-bromo-5-methoxy-4-methylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise.
Stir the reaction mixture at -78 °C for 1 hour.
Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours.
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Route 2: Oxidation of a Hydroxymethyl Intermediate
This strategy involves the synthesis of the corresponding hydroxymethylpyridine, followed by oxidation to the aldehyde. This is a classic and reliable approach in organic synthesis.
Synthetic Pathway
Caption: Proposed synthesis via reduction of a nicotinic acid derivative followed by oxidation.
Rationale and Experimental Considerations
This multi-step route begins with the readily available or synthetically accessible 5-methoxy-4-methylnicotinic acid. The carboxylic acid is first converted to an ester to facilitate reduction to the primary alcohol. Subsequent mild oxidation yields the desired aldehyde.
Causality of Experimental Choices:
Esterification: Conversion of the carboxylic acid to its methyl ester using thionyl chloride and methanol is a standard and high-yielding procedure.
Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. A milder alternative, sodium borohydride in methanol, can also be effective for the reduction of nicotinic acid esters.[2]
Oxidation: Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are common reagents for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.
Proposed Experimental Protocol
Esterification: Reflux 5-methoxy-4-methylnicotinic acid (1.0 eq) in methanol with a catalytic amount of sulfuric acid or a stoichiometric amount of thionyl chloride until the reaction is complete (monitored by TLC). Neutralize and extract the methyl ester.
Reduction: To a solution of the methyl ester (1.0 eq) in anhydrous THF, add LiAlH₄ (1.5 eq) portion-wise at 0 °C. Stir at room temperature until the reaction is complete. Carefully quench with water and aqueous sodium hydroxide, filter the aluminum salts, and extract the alcohol.
Oxidation: To a solution of the alcohol (1.0 eq) in dichloromethane, add PCC (1.5 eq) and stir at room temperature until the starting material is consumed. Filter through a pad of silica gel and concentrate the filtrate to obtain the crude aldehyde. Purify by column chromatography.
Route 3: Reduction of a Cyano Group Precursor
This approach involves the partial reduction of a nicotinonitrile derivative to the corresponding aldehyde. This can be a highly efficient route if the starting nitrile is readily accessible.
Synthetic Pathway
Caption: Proposed synthesis via partial reduction of a nicotinonitrile.
Rationale and Experimental Considerations
The reduction of a nitrile to an aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H). This reaction proceeds through an imine intermediate which is hydrolyzed upon aqueous workup to yield the aldehyde.
Causality of Experimental Choices:
Reducing Agent: DIBAL-H is a specific reagent for the partial reduction of nitriles and esters to aldehydes at low temperatures.
Solvent and Temperature: The reaction is typically carried out in a non-polar solvent like toluene or hexane at -78 °C to prevent over-reduction to the amine.
Workup: A careful aqueous workup is necessary to hydrolyze the intermediate imine to the final aldehyde product.
Proposed Experimental Protocol
Dissolve 3-cyano-5-methoxy-4-methylpyridine (1.0 eq) in anhydrous toluene under an inert atmosphere and cool the solution to -78 °C.
Add DIBAL-H (1.2 eq, as a solution in toluene or hexane) dropwise, maintaining the temperature at -78 °C.
Stir the reaction mixture at -78 °C for 3 hours.
Quench the reaction by the slow addition of methanol, followed by water.
Allow the mixture to warm to room temperature and filter the resulting aluminum salts.
Extract the filtrate with ethyl acetate, dry the organic layer, and concentrate to give the crude aldehyde.
Purify by column chromatography.
Conclusion
The synthesis of 5-Methoxy-4-methylnicotinaldehyde, while not extensively documented, can be plausibly approached through several fundamental synthetic strategies. The choice between formylation of a pre-functionalized pyridine, oxidation of a hydroxymethyl intermediate, or reduction of a nitrile precursor will ultimately be guided by the specific constraints and objectives of the research program. Route 1 offers a direct approach but may present challenges in regiocontrol and starting material availability. Route 2 is a robust and reliable, albeit longer, pathway. Route 3 is potentially the most efficient if the requisite nitrile is accessible. This guide provides the foundational information and rationale for researchers to embark on the synthesis of this and structurally related molecules.
References
Kinetics of oxidation of 3,4,5-trimethoxybenzaldehyde (TMBA) by pyridinium fluorochromate (PFC) in N,N-dimethyl formamide (DMF) medium in the presence of toluene para-sulfonic acid (TsOH) has been studied. Arabian Journal of Chemistry. [Link]
Lithiation of pyridines substituted in the 2- and 4-positions by acylaminomethyl groups, namely of the corresponding N-(pyridinylmethyl)pivalamides. ResearchGate. [Link]
3-Cyano and 3-cyano-4-methylcoumarins (a subclass of naturally occurring coumarins) are the synthetic analogues which have been found to exhibit varying degree of pharmacological properties. Scholars Research Library. [Link]
An efficient method for synthesis and demethylation of 3‐cyano‐4‐methoxy‐2‐pyridone derivatives has been developed. ResearchGate. [Link]
Directed lithiation of substituted pyridines containing a directing metalating group (DMG) with a lithium reagent in anhydrous solvent at low temperature gives the corresponding lithium intermediates in-situ. LOCKSS. [Link]
Improved methods for the synthesis of nicotine are of great importance due to the wide range of applications of synthetic nicotine. PMC - NIH. [Link]
Synthesis of 3-bromo-5-methoxypyridine. The Royal Society of Chemistry. [Link]
Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. [Link]
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]
Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]
Comprehensive Disposal and Safety Protocol for 5-Methoxy-4-methylnicotinaldehyde As a highly functionalized heterocyclic building block, 5-Methoxy-4-methylnicotinaldehyde (CAS: 113118-86-8) is extensively utilized in dru...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Disposal and Safety Protocol for 5-Methoxy-4-methylnicotinaldehyde
As a highly functionalized heterocyclic building block, 5-Methoxy-4-methylnicotinaldehyde (CAS: 113118-86-8) is extensively utilized in drug discovery and active pharmaceutical ingredient (API) synthesis. While its dual reactivity—featuring both an electrophilic aldehyde and a nucleophilic pyridine nitrogen—makes it a versatile synthetic intermediate, it also necessitates rigorous, mechanistically grounded disposal and handling protocols.
This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating operational framework for the safe handling, segregation, and disposal of this compound.
Physicochemical & Hazard Profile
Before executing any disposal protocol, personnel must understand the quantitative and qualitative hazard profile of the chemical. While specific substituted pyridines may not carry a distinct "U-code" like unsubstituted pyridine (U196), they must be evaluated for characteristic waste properties under Resource Conservation and Recovery Act (RCRA) guidelines ([1]).
Unlisted (Evaluate for D001 if dissolved in flammable solvent)
Storage & Staging Temp
2–8°C (Inert atmosphere recommended to prevent oxidation)
Mechanistic Safety & Waste Segregation (E-E-A-T)
Effective chemical disposal is not merely about following rules; it requires an understanding of the underlying chemical causality. 5-Methoxy-4-methylnicotinaldehyde contains two highly reactive sites that dictate its waste segregation requirements:
The Pyridine Ring (Nucleophilic/Basic): The heterocyclic nitrogen is a weak base. Mixing this compound with strong acids (e.g., concentrated HCl or H₂SO₄) leads to rapid, exothermic protonation.
The Aldehyde Group (Electrophilic/Redox-Active): The carbonyl carbon is highly susceptible to oxidation (forming 5-methoxy-4-methylnicotinic acid) and can undergo exothermic aldol condensations or Cannizzaro reactions when exposed to strong bases.
Table 2: Waste Segregation Matrix
Waste Stream
Compatibility
Mechanistic Rationale
Non-Halogenated Organics
Highly Compatible
Standard disposal route. High-temperature incineration is optimal for C, H, N, O compounds.
Strong Acids
Incompatible
Triggers exothermic protonation of the basic pyridine nitrogen, risking container pressurization.
Strong Bases
Incompatible
Catalyzes exothermic condensation reactions at the aldehyde moiety, leading to thermal runaway.
Strong Oxidizers
Incompatible
Rapid oxidation of the aldehyde group; severe risk of fire or explosion.
Operational Rule: Always verify the pH and chemical history of a bulk waste carboy before introducing nicotinaldehyde derivatives. Institutional safety programs, such as those outlined by , dictate that pyridine derivatives be collected in airtight, compatible containers strictly segregated from oxidizers ([2]).
To ensure a self-validating disposal system, follow this sequential protocol. Each step contains an internal check to prevent downstream logistical failures.
Step 1: Compatibility Verification
Action: Identify the primary solvent in which the 5-Methoxy-4-methylnicotinaldehyde is dissolved.
Validation: If dissolved in ethyl acetate or methanol, route to the "Non-Halogenated Organic Waste" stream. If dissolved in dichloromethane (DCM) or chloroform, it must be routed to the "Halogenated Organic Waste" stream to comply with EPA emission standards for incinerators.
Step 2: Primary Containment
Action: Transfer the waste into a high-density polyethylene (HDPE) or glass waste carboy using a dedicated funnel.
Validation: Visually inspect the carboy cap for a secure, airtight seal. Pyridine derivatives have low odor thresholds and can cause acute respiratory irritation if the container is left unsealed.
Step 3: Hazard Labeling
Action: The mandates that all secondary waste containers be explicitly labeled ([3]).
Validation: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly write "5-Methoxy-4-methylnicotinaldehyde" (no abbreviations) and check the "Toxic" and "Irritant" pictograms.
Step 4: Staging & EHS Transfer
Action: Place the primary waste container in a secondary containment bin. Once the container reaches 80% capacity, cap it permanently.
Validation: Submit a waste collection request to your EHS department for RCRA-approved high-temperature incineration. Never discharge this compound into municipal wastewater drains ([4]).
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate and mechanistically sound action is required. Safety Data Sheets for nicotinaldehyde derivatives emphasize the strict use of inert absorbents to mitigate fire risks ([5],[6]).
Causality Check: Why use vermiculite instead of paper towels? Combustible materials like paper towels provide a high surface area that, when combined with a reactive aldehyde, can facilitate auto-oxidation and secondary ignition inside the solid waste bin. Inert mineral absorbents (vermiculite, dry sand) neutralize this thermal risk.
Figure 1: Decision tree and operational workflow for 5-Methoxy-4-methylnicotinaldehyde spills.
Isolate: Stop all active work and ensure the chemical fume hood sash is lowered to maximize exhaust velocity.
Protect: Don chemical safety goggles, a standard lab coat, and double-layered nitrile or butyl rubber gloves.
Absorb: Surround the spill perimeter with vermiculite or diatomaceous earth to prevent spreading, then cover the center.
Collect: Use a non-sparking polypropylene scoop to transfer the saturated absorbent into a wide-mouth HDPE solid waste container.
Decontaminate: Wash the affected surface with a mild detergent and water, or a compatible mild solvent (e.g., isopropanol). Collect all contaminated washings and PPE into the hazardous waste container before sealing.
References
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. URL:[Link]
Electronic Code of Federal Regulations (eCFR). "40 CFR 302.4 -- Hazardous substances and reportable quantities." eCFR.gov. URL:[Link]
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." OSHA.gov. URL: [Link]
Washington State University Environmental Health & Safety. "Laboratory Safety Manual & Chemical Hygiene Plan." WSU.edu. URL:[Link]
Comprehensive Safety and Operational Guide: Handling 5-Methoxy-4-methylnicotinaldehyde
Introduction & Chemical Profile5-Methoxy-4-methylnicotinaldehyde (CAS: 113118-86-8)[1] is a critical synthetic building block utilized by researchers and drug development professionals to construct complex pyridine-conta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profile5-Methoxy-4-methylnicotinaldehyde (CAS: 113118-86-8)[1] is a critical synthetic building block utilized by researchers and drug development professionals to construct complex pyridine-containing therapeutics. With a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol [2], this compound (IUPAC:5-methoxy-4-methylpyridine-3-carbaldehyde)[3] is highly valued for its electrophilic aldehyde group, which readily undergoes reductive aminations and Schiff base formations.
However, this same chemical reactivity dictates its occupational hazards. The electrophilic carbonyl carbon can react with nucleophilic functional groups (such as amines and thiols) in human skin and respiratory proteins, necessitating stringent, self-validating safety protocols.
Risk Assessment & Hazard Matrix
Based on hazard profiles for closely related methoxynicotinaldehydes, handling this compound presents acute toxicity and irritation risks[1]. The following matrix summarizes the physiological impacts and field-proven mitigation strategies.
Mitigation: Fume hood (>100 fpm).Causality: Inhalation of fine dust or vapors damages mucosal membranes.
Core Directive: Personal Protective Equipment (PPE) Framework
As an application scientist, I emphasize that PPE is not just a barrier; it is a self-validating system designed to break the chain of chemical exposure.
Hand Protection:
Primary Barrier: Nitrile gloves (minimum 0.11 mm thickness).
Causality: Aldehydes can rapidly permeate thin latex. Nitrile provides superior chemical resistance to mildly polar organic molecules. Always inspect gloves for micro-tears before use to validate the barrier.
Eye/Face Protection:
Tight-fitting chemical safety goggles are mandatory. Standard safety glasses are insufficient.
Causality: The volatility of the aldehyde group means vapors can bypass the open sides of standard glasses, causing severe ocular irritation.
Respiratory Protection:
All handling must occur inside a .
Causality: Maintaining a face velocity of 100-120 fpm ensures that aerosolized particulates and vapors are mechanically directed away from the operator's breathing zone.
Body Protection:
Flame-resistant (FR) lab coat (fully buttoned) and closed-toe, non-porous footwear.
To ensure both safety and scientific integrity, follow this validated methodology for preparing a standardized stock solution.
Protocol: Preparation of a 0.1 M Stock Solution of 5-Methoxy-4-methylnicotinaldehyde
Pre-Operational Check: Verify the fume hood monitor reads a safe face velocity (100-120 fpm). Clear the workspace of incompatible materials, particularly primary amines and strong oxidizers.
Equipment Setup: Place an anti-static weighing boat on an analytical balance inside the fume hood or a dedicated ventilated balance enclosure.
Weighing: Using a clean, dry PTFE-coated spatula, carefully transfer 151.16 mg (1.0 mmol) of 5-Methoxy-4-methylnicotinaldehyde into the weighing boat.
Expert Insight: Using PTFE prevents static build-up, minimizing the dispersion of fine particulates and ensuring accurate mass transfer.
Transfer: Quantitatively transfer the weighed solid into an oven-dried 10 mL volumetric flask.
Dissolution: Add approximately 5 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Swirl gently until dissolution is complete.
Expert Insight: Aldehydes are highly soluble in aprotic organic solvents. Immediate dissolution minimizes atmospheric oxidation, which would otherwise degrade the aldehyde into[2].
Dilution & Storage: Fill the flask to the 10 mL mark with the solvent. Seal with a PTFE-lined cap, wrap with Parafilm, and store at 2-8°C under an inert atmosphere (Nitrogen or Argon).
Step-by-step operational workflow for handling 5-Methoxy-4-methylnicotinaldehyde.
Emergency Response & Spill Management
In the event of an accidental release or exposure, immediate action is required to minimize physiological damage.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Do not apply neutralizing chemicals.
Eye Contact: Activate the emergency eyewash station. Hold eyelids open to ensure complete irrigation of the ocular surface. Seek immediate medical evaluation.
Spill Protocol:
Evacuate personnel from the immediate vicinity.
Don a half-face respirator with an Organic Vapor (OV) cartridge if the spill is outside the fume hood.
Cover the spill with an inert absorbent (e.g., vermiculite or dry sand). Crucial: Do NOT use combustible materials like sawdust, as the chemical may react exothermically.
Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
Wash the spill site thoroughly with soap and water to remove residual organics.
Disposal Plan & Waste Segregation
Proper logistical management of chemical waste prevents dangerous downstream reactions.
Segregation: 5-Methoxy-4-methylnicotinaldehyde waste must be strictly segregated from amine-containing waste.
Causality: Mixing aldehydes with primary amines in a sealed waste container will initiate an exothermic Schiff base condensation, potentially leading to dangerous pressure build-up and container rupture.